molecular formula C7H6FNO2 B1467712 5-Fluoro-3-methylpicolinic acid CAS No. 1256808-59-9

5-Fluoro-3-methylpicolinic acid

Cat. No.: B1467712
CAS No.: 1256808-59-9
M. Wt: 155.13 g/mol
InChI Key: AJTJGMWIBKBTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9) is a fluorinated picolinic acid derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol, belongs to the class of multisubstituted pyridines, which are prevalent heterocycles in biologically active compounds . Its specific molecular structure, featuring a fluorine atom and a methyl group on the pyridine ring, makes it an ideal substrate for late-stage functionalization, a process critical for studying structure-activity relationships (SAR) . Researchers can exploit the fluorine atom for further chemical modifications via nucleophilic aromatic substitution (SNAr) under mild conditions to install a diverse array of functionalities, such as ethers, amines, and carbon-centered nucleophiles . As such, it is primarily used in the synthesis and development of more complex molecules, including active pharmaceutical ingredients (APIs), helping to increase the efficiency of synthetic routes . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information, which recommends storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTJGMWIBKBTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-methylpicolinic acid (CAS Number: 1256808-59-9), a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and agrochemical research. This document delineates its chemical and physical properties, provides detailed protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its current and potential applications. As a versatile building block, the strategic incorporation of fluorine and methyl groups on the picolinic acid scaffold offers unique properties that are increasingly leveraged in the design of novel bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as 5-fluoro-3-methylpyridine-2-carboxylic acid, is a heterocyclic aromatic compound that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2] The pyridine ring is a common motif in numerous pharmaceuticals and agrochemicals, and its functionalization allows for the fine-tuning of a molecule's physicochemical and biological properties. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group at the 3-position provides a key steric and electronic handle for further molecular design.[3] This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its safe handling, storage, and application in experimental work.

Physical and Chemical Properties

While some specific physical properties like a definitive melting point are not widely published, the available data from various suppliers characterize this compound as a solid at room temperature.[2][3] Key identifying information is summarized in the table below.

PropertyValueSource(s)
CAS Number 1256808-59-9[1][2]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
IUPAC Name 5-fluoro-3-methylpyridine-2-carboxylic acid[2]
Synonyms 5-Fluoro-3-methyl-2-pyridinecarboxylic acid[4]
Physical Form Solid[3]
Storage Temperature 2-8°C or Room Temperature, Inert Atmosphere[3]

Solubility: Specific solubility data is not extensively available. However, based on the properties of similar compounds like picolinic acid, it is expected to have some solubility in polar organic solvents and aqueous basic solutions.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[2]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Purification

The synthesis of this compound can be achieved through the hydrolysis of its corresponding nitrile precursor, 5-fluoro-3-methylpicolinonitrile. This is a common and effective method for the preparation of carboxylic acids from nitriles.

Synthetic Workflow

SynthesisWorkflow Start 5-Fluoro-3-methylpicolinonitrile Reaction Acid or Base Hydrolysis Start->Reaction H₂O, H⁺ or OH⁻, Δ Product Crude this compound Reaction->Product Purification Purification Product->Purification Recrystallization or Acid-Base Extraction FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is a representative procedure based on standard organic chemistry transformations.

Materials:

  • 5-Fluoro-3-methylpicolinonitrile

  • Sulfuric acid (concentrated) or Sodium hydroxide

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).

  • Acid Hydrolysis: Slowly add a 6M solution of sulfuric acid (5-10 volumes).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is essential to obtain material of high purity for subsequent applications.

Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexanes is a good starting point for many organic acids.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

  • Methyl Protons: A singlet in the aliphatic region (δ 2.0-3.0 ppm).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Expect seven distinct carbon signals. The carbons attached to or near the fluorine and nitrogen atoms will show characteristic chemical shifts and C-F coupling. The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (δ 160-180 ppm).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

  • A single signal is expected for the fluorine atom on the pyridine ring. The chemical shift will be in the typical range for an aryl fluoride.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹.

  • C-F Stretch: An absorption band in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be observed at m/z = 155.0383 in high-resolution mass spectrometry, corresponding to the molecular formula C₇H₆FNO₂.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Workflow in Drug Discovery

DrugDiscoveryWorkflow Start This compound Coupling Amide Coupling or Esterification Start->Coupling Library Library of Derivatives Coupling->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

5-Fluoro-3-methylpicolinic acid synthesis pathways and precursors.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-methylpicolinic Acid

Abstract

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the fluoro and methyl groups on the pyridine ring significantly influences the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable synthon.[1] This guide provides an in-depth analysis of the primary synthetic pathways for this compound, offering field-proven insights into precursor selection, reaction mechanisms, and process optimization for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Picolinates

Pyridine carboxylic acids are fundamental scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The introduction of a fluorine atom is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding interactions. This compound (CAS: 1256808-59-9) embodies this principle, serving as a critical intermediate for more complex molecular architectures.[1][2][3][4] Its structure allows for further functionalization, typically at the carboxylic acid group, to generate a diverse array of derivatives for screening and development.

This document will explore the most prevalent and efficient synthesis pathways, focusing on the underlying chemical principles that govern each transformation.

Core Synthetic Pathways

The synthesis of this compound is typically achieved through a "building-block" approach, where a pre-functionalized pyridine ring is methodically elaborated.[1] We will examine three primary strategies: hydrolysis of a nitrile precursor, oxidation of a picoline derivative, and nucleophilic fluorination of a halogenated precursor.

Pathway 1: Hydrolysis of 5-Fluoro-3-methylpicolinonitrile

This is one of the most direct routes, leveraging the readily available 5-fluoro-3-methylpicolinonitrile as the immediate precursor. The conversion of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis.

Causality and Mechanistic Insight: Nitrile hydrolysis can proceed under either acidic or basic conditions.

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. This forms an imidic acid tautomer of an amide, which is then further hydrolyzed to the carboxylic acid.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is subsequently hydrolyzed to the carboxylate salt. A final acidification step is required to yield the desired carboxylic acid.

This pathway is often preferred due to its simplicity and the high purity of the resulting product after straightforward workup procedures.

Caption: Pathway 1: Hydrolysis of the nitrile precursor.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).

  • Reaction: Add a 6 M solution of sulfuric acid (H₂SO₄) (approx. 10 volumes).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully adjust the pH to ~3-4 with a saturated aqueous solution of sodium hydroxide (NaOH).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Pathway 2: Oxidation of 5-Fluoro-3-methyl-2-picoline

This pathway begins with the corresponding 2-methylpyridine (picoline) derivative and oxidizes the methyl group at the 2-position to a carboxylic acid. This method is analogous to synthetic processes for other substituted picolinic acids.[5]

Causality and Mechanistic Insight: The choice of oxidant is critical. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are typically employed.[5] The reaction proceeds through a series of oxidation steps, from methyl to hydroxymethyl, then to an aldehyde, and finally to the carboxylic acid. The pyridine ring is relatively stable to oxidation under these conditions, but controlling the reaction temperature is crucial to prevent unwanted side reactions or degradation. The use of a catalyst, such as sodium tungstate, can improve efficiency and yield.[5]

Caption: Pathway 2: Oxidation of the 2-methyl group.

Experimental Protocol: Potassium Permanganate Oxidation

  • Setup: Suspend 5-fluoro-3-methyl-2-picoline (1.0 eq) in water in a multi-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel.

  • Reaction: Heat the suspension to 70-80 °C. Slowly add a solution of potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in water via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 95 °C.

  • Completion: After the addition is complete, continue stirring at 90-95 °C until the purple color of the permanganate has disappeared (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Isolation: Combine the filtrate and washes. Acidify with concentrated hydrochloric acid (HCl) to a pH of 3-4. Cool the solution in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

This approach involves introducing the fluorine atom onto the pyridine ring in a late-stage step. The precursor would be a 5-substituted-3-methylpicolinic acid derivative, where the substituent is a good leaving group, such as chlorine or bromine.

Causality and Mechanistic Insight: Nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine is a powerful method for C-F bond formation.[6] However, fluoride is a relatively weak nucleophile, and the reaction often requires harsh conditions (high temperatures) or specialized reagents.

To overcome this, several strategies are employed:

  • Phase-Transfer Catalysts: Agents like tributylmethylammonium or tetraphenylphosphonium chloride are used with potassium fluoride (KF).[6][7] These large organic cations form an ion pair with the fluoride anion, increasing its solubility and nucleophilicity in aprotic polar solvents (e.g., DMSO, DMF).

  • Anhydrous Fluoride Sources: The presence of water can significantly hinder the reaction by solvating the fluoride ion. Using anhydrous fluoride sources like tetrabutylammonium fluoride (TBAF) can allow the reaction to proceed under much milder, room-temperature conditions.[7]

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the fluoride ion on the carbon bearing the leaving group. The subsequent loss of the leaving group restores aromaticity.

Caption: Pathway 3: SNAr fluorination followed by hydrolysis.

Experimental Protocol: SNAr Fluorination with KF

  • Setup: In an oven-dried flask under a nitrogen atmosphere, combine the starting material (e.g., methyl 5-chloro-3-methylpicolinate, 1.0 eq), spray-dried potassium fluoride (KF, 2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetraphenylphosphonium chloride, 0.1 eq).

  • Reaction: Add anhydrous DMSO as the solvent. Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester (methyl 5-fluoro-3-methylpicolinate) by column chromatography.

  • Hydrolysis: Subject the purified ester to acid- or base-catalyzed hydrolysis as described in Pathway 1 to obtain the final product.

Data and Pathway Comparison

PathwayKey PrecursorCore TransformationKey ReagentsAdvantagesChallenges
1: Hydrolysis 5-Fluoro-3-methylpicolinonitrileNitrile to Carboxylic AcidH₂SO₄ or NaOHDirect, high-yielding, simple workupAvailability and cost of the nitrile precursor
2: Oxidation 5-Fluoro-3-methyl-2-picolineMethyl to Carboxylic AcidKMnO₄ or K₂Cr₂O₇Uses common and inexpensive oxidantsPotential for over-oxidation, MnO₂ waste
3: SNAr 5-Chloro-3-methylpicolinateC-Cl to C-F Bond FormationKF, Phase-Transfer CatalystGood for late-stage fluorinationRequires harsh conditions, anhydrous reagents

General Laboratory Workflow

The synthesis, regardless of the chosen pathway, follows a logical progression from reaction to final product characterization. This workflow ensures the integrity and purity of the synthesized compound.

General Lab Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagent_prep Reagent Preparation & Stoichiometry reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring quench Quenching monitoring->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Crystallization/Chromatography) concentrate->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: A generalized workflow for chemical synthesis.

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions. The optimal pathway depends on factors such as the availability and cost of precursors, the scale of the synthesis, and the technical capabilities of the laboratory. The hydrolysis of 5-fluoro-3-methylpicolinonitrile offers a direct and often high-yielding route. Oxidation of the corresponding picoline is a viable alternative using classical methods, while late-stage SNAr fluorination provides flexibility but requires careful control of reaction conditions. This guide provides the foundational knowledge for chemists to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ResearchGate.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH).
  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters (2014). SciSpace.
  • This compound - CAS:1256808-59-9. Sunway Pharm Ltd.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Molecular Logic of a Synthetic Auxin

In the landscape of modern agrochemical and plant biology research, the quest for selective and effective herbicides is paramount. Picolinic acid derivatives have emerged as a significant class of compounds, demonstrating potent herbicidal activity. This guide delves into the molecular intricacies of a specific, promising molecule: 5-Fluoro-3-methylpicolinic acid. Our exploration is grounded in the established principles of synthetic auxin herbicides, drawing parallels from structurally related and well-documented analogues to elucidate a robust, evidence-based hypothesis for its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the proposed mechanism but also actionable, field-proven experimental protocols to validate and expand upon these insights. The structural substitutions of a fluorine atom at the 5-position and a methyl group at the 3-position on the pyridine ring are critical for modulating the biological activity and physicochemical properties of this class of molecules[1].

The Central Hypothesis: A Synthetic Auxin Mimic

The primary mechanism of action proposed for this compound is its function as a synthetic auxin herbicide[1]. Synthetic auxins are exogenous molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At supraoptimal concentrations, these mimics induce uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible plant species[1]. This mode of action has been a cornerstone of weed management for decades, and the unique chemical scaffold of this compound suggests its role within this established class of herbicides.

Molecular Target: The TIR1/AFB Auxin Co-receptor Complex

The central dogma of auxin signaling revolves around a family of F-box proteins known as the Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) proteins[1]. These proteins are the substrate recognition components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFTIR1/AFB. The proposed mechanism for this compound involves its binding to the auxin co-receptor pocket formed by TIR1/AFB and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Aux/IAA repressor, flagging the repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes. The resulting cascade of gene expression leads to the physiological effects characteristic of auxin overdose, such as epinastic growth, stem twisting, and ultimately, plant death.

Downstream Cellular Effects

The activation of auxin-responsive genes by this compound is hypothesized to trigger a series of downstream cellular events, including:

  • Cell Wall Acidification and Expansion: Increased expression of proton pumps (H+-ATPases) leads to the acidification of the cell wall, activating expansin enzymes that loosen the cell wall structure and allow for uncontrolled cell elongation.

  • Ethylene Biosynthesis: Auxin signaling is known to induce the production of ethylene, another plant hormone that can contribute to some of the observed herbicidal symptoms.

  • Abscisic Acid (ABA) Production: In some cases, auxin herbicides can induce the production of ABA, leading to stomatal closure and other stress responses that contribute to plant mortality[3].

  • Uncontrolled Cell Division and Differentiation: The disruption of normal hormonal balance leads to aberrant cell division and differentiation, resulting in tissue damage and disorganized growth.

The following diagram illustrates the proposed signaling pathway:

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm 5_F_3_Me_PA This compound TIR1_AFB TIR1/AFB 5_F_3_Me_PA->TIR1_AFB SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degrades SCF_Complex->Aux_IAA ARF_Inactive ARF (Inactive) ARF_Active ARF (Active) ARF_Inactive->ARF_Active Releases Auxin_Genes Auxin-Responsive Genes ARF_Active->Auxin_Genes Activates Transcription mRNA mRNA Auxin_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Cellular_Effects Uncontrolled Growth, Cell Death Proteins->Cellular_Effects Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Validation Workflows

To rigorously test the hypothesis that this compound acts as a synthetic auxin, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating system for elucidating its mechanism of action.

Whole-Plant and Tissue-Level Assays

The initial step in characterizing the mode of action is to observe its effects at the organismal and tissue levels.

Protocol 2.1.1: Root Growth Inhibition Assay

This assay is a sensitive indicator of auxin-like activity.

Methodology:

  • Seed Sterilization and Germination: Sterilize seeds of a model plant species (e.g., Arabidopsis thaliana or Brassica napus) using a standard bleach and surfactant protocol. Germinate seeds on sterile filter paper or agar plates.

  • Treatment Application: Prepare a dilution series of this compound (e.g., from 0.1 µM to 100 µM) in a suitable solvent (e.g., DMSO) and then in the growth medium. Include a vehicle control (DMSO) and a positive control (e.g., picloram or another known synthetic auxin).

  • Incubation: Transfer germinated seedlings to 24-well plates or petri dishes containing the treatment solutions. Incubate under controlled light and temperature conditions.

  • Data Collection and Analysis: After a defined period (e.g., 3-7 days), measure the primary root length of the seedlings. Calculate the concentration required for 50% inhibition of root growth (IC50). A dose-dependent inhibition of root growth is indicative of auxin-like activity[4][5].

CompoundReported IC50 (A. thaliana root growth)
Picloram~1-10 µM (species dependent)
Florpyrauxifen~0.1-1 µM
This compound To be determined
Molecular and Biochemical Assays

To confirm the interaction with the auxin signaling pathway at the molecular level, the following assays are recommended.

Protocol 2.2.1: Gene Expression Analysis of Auxin-Responsive Genes

This experiment directly tests the hypothesis that this compound activates auxin-responsive gene expression.

Methodology:

  • Plant Treatment: Treat seedlings of the model plant with an effective concentration of this compound (determined from the root growth assay) for a short duration (e.g., 1-3 hours). Include vehicle and positive controls.

  • RNA Extraction and cDNA Synthesis: Harvest the plant tissue, freeze it in liquid nitrogen, and extract total RNA using a standard protocol or commercial kit. Synthesize cDNA from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., GH3, SAURs, IAA genes). Normalize the expression levels to a stably expressed reference gene.

  • Data Analysis: A significant upregulation of these genes in response to treatment would provide strong evidence for an auxin-like mode of action.

Protocol 2.2.2: In Vitro Binding Assay with TIR1/AFB Receptors

This assay directly measures the binding affinity of the compound to its putative molecular target.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins from E. coli or another suitable expression system.

  • Binding Assay: Perform a competitive binding assay using a technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). In a competitive SPR assay, a known auxin ligand is immobilized on the sensor chip, and the ability of this compound to compete for binding to the TIR1/AFB-Aux/IAA complex is measured.

  • Data Analysis: Determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for the binding interaction. A low Kd or IC50 value would indicate a high binding affinity.

Molecular Docking Studies

Computational modeling can provide valuable insights into the specific molecular interactions between this compound and the auxin receptor.

Methodology:

  • Receptor Structure Preparation: Obtain the crystal structure of an auxin receptor complex (e.g., TIR1 with an Aux/IAA peptide and an auxin) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Molecular Docking: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound within the auxin-binding pocket of the receptor.

  • Analysis: Analyze the predicted binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. Molecular docking analyses have been successfully used to reveal that similar picolinic acid compounds dock with the auxin-signaling F-box protein 5 (AFB5) more intensively than picloram[6].

The following diagram outlines the experimental workflow for validating the mechanism of action:

Experimental_Workflow Start Hypothesis: This compound is a synthetic auxin Whole_Plant_Assay Whole-Plant Assay: Root Growth Inhibition Start->Whole_Plant_Assay Gene_Expression Molecular Assay: qRT-PCR of Auxin- Responsive Genes Whole_Plant_Assay->Gene_Expression Positive Result Binding_Assay Biochemical Assay: In Vitro Receptor Binding Gene_Expression->Binding_Assay Upregulation Observed Molecular_Docking Computational Study: Molecular Docking Binding_Assay->Molecular_Docking Binding Confirmed Conclusion Conclusion: Confirmation of Mechanism of Action Molecular_Docking->Conclusion Favorable Docking Score

Caption: A stepwise experimental workflow for mechanism of action validation.

Structure-Activity Relationship Insights

The chemical structure of this compound provides important clues to its activity. The picolinic acid scaffold is a known auxinic herbicide backbone[1]. The fluorine atom at the 5-position and the methyl group at the 3-position are critical for modulating the biological activity and physicochemical properties of the molecule[1]. These substitutions can influence factors such as:

  • Binding Affinity: The electronic and steric properties of the substituents can enhance the interaction with the auxin receptor.

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolic degradation, increasing the in-planta half-life of the compound.

  • Uptake and Translocation: The overall lipophilicity and polarity of the molecule, influenced by the substituents, will affect its ability to be absorbed by and move within the plant.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound functions as a synthetic auxin herbicide, exerting its phytotoxic effects by hijacking the plant's natural auxin signaling pathway. Its mechanism of action is likely centered on its ability to bind to the TIR1/AFB family of auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent overstimulation of auxin-responsive genes.

Future research should focus on the experimental validation of this proposed mechanism using the workflows outlined in this guide. Specifically, determining the binding affinity for different TIR1/AFB isoforms, profiling the global transcriptomic changes induced by the compound, and conducting in vivo studies to correlate molecular effects with whole-plant phytotoxicity will be crucial next steps. A deeper understanding of the structure-activity relationships through the synthesis and testing of additional analogues will further refine our knowledge and could lead to the development of even more potent and selective herbicides.

References

  • Cao, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(5), 1084.
  • ResearchGate. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Armstrong, C., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15152-15157.
  • MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.
  • Hagen, S. E., et al. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 34(3), 1155-1161.
  • PubMed. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides.
  • Passel. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.
  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1395.

Sources

The Impact of Fluorination on the Biological Activity of Picolinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Picolinic Acid Bioactivity

Picolinic acid, a simple pyridine-based scaffold, has long been recognized as a versatile platform for the development of biologically active molecules. Its inherent chelating properties and metabolic role as a tryptophan catabolite provide a foundation for diverse interactions with biological systems. However, the strategic incorporation of fluorine atoms onto the picolinic acid ring has emerged as a transformative approach in medicinal chemistry and agrochemical design. This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated picolinic acids, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules.[1][2] These alterations, including changes in lipophilicity, metabolic stability, and binding affinity, can dramatically enhance the potency and selectivity of picolinic acid derivatives.[3][4] This has led to the development of highly effective herbicides, fungicides, and promising candidates for anticancer and insecticidal applications.[5][6] This guide will delve into these distinct areas of biological activity, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Herbicidal Activity: Engineering Synthetic Auxins for Enhanced Efficacy

Fluorinated picolinic acids represent a significant advancement in the class of synthetic auxin herbicides.[7] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and altered receptor binding affinity lead to a disruption of normal plant growth processes at much lower concentrations.[8]

Mechanism of Action: Overloading the Auxin Signaling Pathway

Synthetic auxins like fluorinated picolinates exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathway. The key steps are as follows:

  • Perception: The herbicide is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8][9]

  • Ubiquitination and Degradation: The binding of the fluorinated picolinate to the TIR1/AFB receptor promotes the ubiquitination of Aux/IAA transcriptional repressors. These repressors are then targeted for degradation by the 26S proteasome.[8]

  • Gene Expression: The degradation of Aux/IAA repressors leads to the de-repression of auxin-responsive genes, resulting in an uncontrolled increase in the expression of genes involved in cell division, elongation, and differentiation.[10]

  • Phytotoxicity: This uncontrolled growth leads to a variety of phytotoxic effects, including epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[10][11] The overproduction of ethylene and abscisic acid is also implicated in the downstream toxic effects.[8]

Auxin_Herbicide_Mechanism cluster_cell Plant Cell Fluorinated_Picolinate Fluorinated Picolinic Acid TIR1_AFB TIR1/AFB Receptor (SCF Complex) Fluorinated_Picolinate->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth (Epinasty, etc.) Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Figure 1: Simplified signaling pathway of fluorinated picolinic acid herbicides.

Structure-Activity Relationship (SAR)

The herbicidal activity of fluorinated picolinic acids is highly dependent on the substitution pattern on the pyridine ring. Key findings from various studies include:

  • Fluorine Position: The position of the fluorine atom significantly influences activity. For instance, in 4-amino-3-chloro-picolinates, the introduction of a fluorine atom at the 5-position generally enhances herbicidal efficacy.[5]

  • Substitution at the 6-Position: Aryl or heteroaryl groups at the 6-position are crucial for high activity. The nature and substitution pattern of this aryl group further modulate the herbicidal spectrum and potency.[5][12] For example, substitution on the 2- and 4-positions of a phenyl ring at the 6-position often leads to higher activity than substitution at the 3-position.[5]

  • Amino Group at the 4-Position: A 4-amino group is a common feature in many potent picolinate herbicides and is generally considered important for activity.

Compound IDR1 (at 6-position)R2 (on Phenyl)IC50 (µM) vs. A. thaliana root growthReference
PicloramCl-~2.5[5]
Florpyrauxifen4-Cl-2-F-3-MeO-phenyl-~0.2[5]
S0705-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl2-Br~0.1[5]
S1505-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl4-Br~0.1[5]
S2025-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-1-yl2,4-diCl~0.05[5]

Note: The table presents a selection of data to illustrate SAR trends. IC50 values are approximate and for comparative purposes.

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a standard method for the primary screening of synthetic auxin herbicides.

Root_Inhibition_Assay Start Start Seed_Sterilization 1. Surface sterilize Arabidopsis thaliana seeds. Start->Seed_Sterilization Plating 2. Plate seeds on agar medium containing various concentrations of the test compound. Seed_Sterilization->Plating Stratification 3. Stratify plates at 4°C for 2-3 days in the dark. Plating->Stratification Incubation 4. Incubate plates vertically in a growth chamber for 5-7 days. Stratification->Incubation Imaging 5. Image the plates. Incubation->Imaging Measurement 6. Measure primary root length using image analysis software. Imaging->Measurement Analysis 7. Calculate the percent inhibition relative to a solvent control and determine the IC50 value. Measurement->Analysis End End Analysis->End

Figure 2: Workflow for the Arabidopsis thaliana root growth inhibition assay.

Detailed Steps:

  • Seed Sterilization:

    • Place Arabidopsis thaliana (e.g., Col-0 ecotype) seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 20% bleach containing 0.05% Triton X-100. Vortex for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

  • Plating:

    • Prepare Murashige and Skoog (MS) agar medium supplemented with 1% sucrose. Autoclave and cool to approximately 50°C.

    • Add the fluorinated picolinic acid from a concentrated stock solution (typically in DMSO) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

    • Pour the medium into square Petri dishes.

    • Once solidified, place 10-15 sterilized seeds in a line on the surface of the agar.

  • Stratification and Growth:

    • Seal the plates and wrap them in aluminum foil. Store at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. Place the plates in a vertical position to allow for gravitropic root growth.

  • Data Acquisition and Analysis:

    • After 5-7 days of growth, photograph the plates.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

    • Calculate the average root length for each concentration and the percent inhibition relative to the solvent control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percent inhibition against the log of the concentration and fitting the data to a dose-response curve.

Fungicidal Activity: Targeting Fungal Respiration

Certain fluorinated picolinic acid derivatives, specifically picolinamides, have been developed as potent fungicides.[6] A notable example is florylpicoxamid, which exhibits broad-spectrum activity against various plant pathogenic fungi.[6]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Picolinamide fungicides act as Quinone inside (Qi) inhibitors, targeting Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain.[5][13] This mechanism is distinct from that of strobilurin (QoI) fungicides, which also target Complex III but at a different site.

  • Binding to the Qi Site: The picolinamide fungicide binds to the Qi site of the cytochrome bc1 complex.[14]

  • Disruption of Electron Transport: This binding blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting the electron transport chain.[5]

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis.

  • Fungal Cell Death: The resulting depletion of cellular ATP leads to the cessation of essential metabolic processes and ultimately, fungal cell death.[6]

Fungicide_Mechanism cluster_mitochondrion Fungal Mitochondrion (Inner Membrane) Complex_I Complex I UQ_Pool UQ Pool Complex_I->UQ_Pool e- Complex_II Complex II Complex_II->UQ_Pool e- Complex_III Complex III (Cytochrome bc1) UQ_Pool->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Picolinamide Fluorinated Picolinamide Picolinamide->Complex_III Inhibits Qi site Poisoned_Food_Workflow Start Start Media_Prep 1. Prepare fungal growth medium (e.g., Potato Dextrose Agar - PDA). Start->Media_Prep Incorporate_Compound 2. Add test compound at various concentrations to molten agar. Media_Prep->Incorporate_Compound Pour_Plates 3. Pour the 'poisoned' agar into Petri dishes. Incorporate_Compound->Pour_Plates Inoculation 4. Place a mycelial plug from an actively growing fungal culture in the center of each plate. Pour_Plates->Inoculation Incubation 5. Incubate plates at an optimal temperature for fungal growth. Inoculation->Incubation Measurement 6. Measure the diameter of the fungal colony daily. Incubation->Measurement Analysis 7. Calculate the percent inhibition of mycelial growth and determine the EC50 value. Measurement->Analysis End End Analysis->End

Figure 4: Workflow for the poisoned food antifungal assay.

Detailed Steps:

  • Media and Compound Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Prepare stock solutions of the fluorinated picolinic acid derivatives in a suitable solvent (e.g., DMSO).

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a solvent control with the same concentration of solvent.

  • Plating and Inoculation:

    • Pour the PDA containing the test compound (poisoned media) into sterile Petri dishes and allow them to solidify.

    • Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the edge of an actively growing culture of the target fungus.

    • Place the mycelial plug, mycelium-side down, in the center of each poisoned plate and the control plates.

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percent inhibition against the log of the concentration.

Anticancer and Insecticidal Activities: Emerging Frontiers

While the herbicidal and fungicidal properties of fluorinated picolinic acids are well-established, research into their potential as anticancer and insecticidal agents is an emerging and promising field.

Anticancer Activity

Picolinic acid and its derivatives have shown potential as anticancer agents through various proposed mechanisms, including the induction of apoptosis and the chelation of metal ions essential for tumor growth. [14][15]The introduction of fluorine can enhance the potency and selectivity of these compounds.

Mechanism of Action: Recent studies on novel fluorinated picolinic acid derivatives suggest that they can induce apoptosis in cancer cells through endoplasmic reticulum (ER) stress-mediated pathways. [7][8]This can involve the activation of caspases, such as caspase-3, -4, and -9, leading to programmed cell death. [8]Some derivatives have also been investigated for their ability to inhibit key signaling pathways in cancer, such as the EGFR kinase domain. [7] Quantitative Data: The anticancer activity is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 5 (a picolinic acid derivative)A549 (Lung Cancer)99.93[8]
fac-[Re(Pico)(CO)3(H2O)]A549 (Lung Cancer)20.9 (µg/mL)[2]
fac-[Re(Pico)(CO)3(H2O)]HeLa (Cervical Cancer)15.8 (µg/mL)[2]

Note: Data for rhenium complexes of picolinic acid and its fluorinated derivatives are included to show the broader scope of research in this area.

Insecticidal Activity

The structural similarity of the pyridine core to that of neonicotinoid insecticides has prompted the investigation of fluorinated picolinic acid derivatives as potential insecticides. Neonicotinoids act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. While direct evidence for the mechanism of action of fluorinated picolinic acid insecticides is still emerging, it is plausible that they may also target the insect nervous system.

Quantitative Data: The insecticidal activity is assessed through bioassays against various pest species, with results often reported as LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population). Comprehensive quantitative structure-activity relationship (QSAR) studies for fluorinated picolinic acid insecticides are an active area of research.

Synthesis, Toxicology, and Environmental Fate

A comprehensive understanding of fluorinated picolinic acids requires consideration of their synthesis, safety profile, and environmental impact.

General Synthetic Strategies

The synthesis of fluorinated picolinic acids often involves multi-step processes. A common strategy for preparing 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates starts from 3,4,5,6-tetrachloropicolinonitrile. [14]Key steps can include:

  • Fluorine Exchange: Introduction of fluorine atoms via halogen exchange reactions. [14]2. Amination: Introduction of the 4-amino group. [14]3. Functionalization at the 6-Position: Introduction of aryl or other groups at the 6-position, often via transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. [16]

Synthesis_Scheme Start_Material Tetrachloropicolinonitrile Step1 Fluorine Exchange Start_Material->Step1 Intermediate1 Trifluoropicolinonitrile Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 Amino-difluoro- picolinonitrile Step2->Intermediate2 Step3 Halogenation/ Hydrolysis/ Esterification Intermediate2->Step3 Intermediate3 4-Amino-3-chloro-5-fluoro -6-halopicolinate Step3->Intermediate3 Step4 Suzuki Coupling (with R-Boronic Acid) Intermediate3->Step4 Final_Product 4-Amino-3-chloro-5-fluoro -6-(aryl)picolinate Step4->Final_Product

Figure 5: Generalized synthetic pathway for fluorinated picolinates.

Toxicology and Safety Assessment
  • Mammalian Toxicity: Most modern herbicides, including synthetic auxins, generally exhibit low acute mammalian toxicity because their primary target sites are specific to plants. [4]However, a thorough toxicological assessment is crucial for any new active ingredient. This includes studies on acute, sub-chronic, and chronic toxicity, as well as developmental and reproductive toxicity. For picolinamide fungicides, the toxicological profile is also carefully evaluated. [17]* Ecotoxicology: The impact on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects, must be assessed. Synthetic auxin herbicides can have indirect effects on insect populations by altering the nutritional content of their host plants. [18]

Environmental Fate

The environmental persistence, mobility, and degradation of fluorinated picolinic acids are key considerations.

  • Soil Behavior: The fate of these compounds in soil is influenced by factors such as soil type, organic matter content, pH, and microbial activity. Degradation can occur through both aerobic and anaerobic pathways. [18]The strong carbon-fluorine bond can make some fluorinated compounds more persistent in the environment. [19][20]* Water Contamination: The potential for leaching into groundwater and runoff into surface waters is a critical aspect of the environmental risk assessment. The mobility of these compounds is dependent on their physicochemical properties, such as water solubility and soil adsorption coefficient.

Conclusion and Future Outlook

The strategic fluorination of the picolinic acid scaffold has proven to be a highly effective strategy for the discovery and optimization of biologically active molecules. In the agrochemical sector, this approach has delivered a new generation of potent synthetic auxin herbicides and Qi inhibitor fungicides with novel modes of action. The emerging research into their anticancer and insecticidal properties suggests that the full potential of this chemical class is yet to be realized.

Future research will likely focus on several key areas:

  • Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design next-generation compounds with enhanced potency, selectivity, and improved environmental profiles.

  • New Biological Targets: Exploring the activity of fluorinated picolinic acids against a wider range of biological targets for applications in human and animal health.

  • Resistance Management: In the context of agrochemicals, developing strategies to mitigate the development of resistance to these important classes of herbicides and fungicides.

  • Sustainable Chemistry: Optimizing synthetic routes to be more efficient, cost-effective, and environmentally friendly.

This guide has provided a comprehensive overview of the current state of knowledge on the biological activity of fluorinated picolinic acids. By integrating an understanding of their mechanisms of action with robust experimental methodologies, researchers can continue to harness the unique properties of fluorine to develop innovative solutions for agriculture and medicine.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI.
  • Bohnenblust, E., et al. (n.d.). Direct and Indirect Effects of the Synthetic-Auxin Herbicide Dicamba on Two Lepidopteran Species. Environmental Entomology, Oxford Academic.
  • Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. (2012). ResearchGate.
  • Alexandrino, D. A. M., et al. (2022). Revisiting pesticide pollution: The case of fluorinated pesticides. FAO AGRIS.
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health.
  • Recent developments in fluorine-containing pesticides. (2024). ResearchGate.
  • Al-Saad, N., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia.
  • Johnson, K. M., et al. (2023). The consequences of synthetic auxin herbicide on plant-herbivore interactions. Trends in Plant Science.
  • Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. (2023). DRUG DISCOVERY.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.
  • IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate.
  • Antifungal assay by poisoned food technique. (2024).
  • HK1187493A1 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. (n.d.). Google Patents.
  • Process for the preparation of 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates. (n.d.). Google Patents.
  • Matlou, M. L., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry.
  • Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes. (n.d.). National Institutes of Health.
  • CHAPTER I INTRODUCTION AND OBJECTIVES. (n.d.). Central Campus of Technology Dharan catalog.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Institutes of Health.
  • Bacteriology & Mycology: Open Access. (n.d.). MedCrave online.
  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
  • Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce. (n.d.). The University of Western Australia.
  • Shaner, D. L. (2004). Herbicide safety relative to common targets in plants and mammals. Pest Management Science.
  • Key, B. D., et al. (2008). Biodegradation of Perfluorinated Compounds. In The Handbook of Environmental Chemistry.
  • Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. (n.d.). MDPI.
  • Leuthauser, S. W., et al. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute.
  • Wang, Z., et al. (2025). Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling. Journal of Agricultural and Food Chemistry.
  • Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. (2024). MDPI.
  • de David, M. B., et al. (2018). Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana. Frontiers in Plant Science.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). National Institutes of Health.
  • Yang, Y., et al. (2021). Agricultural activities impact on soil and sediment fluorine and perfluorinated compounds in an endemic fluorosis area. Science of The Total Environment.
  • Per- and polyfluoroalkyl substances in soil and sediments: Occurrence, fate, remediation and future outlook. (n.d.). ResearchGate.
  • Frequency distribution of EC50 values (µg/ml) for cyprodinil+fludioxonil, fenhexamid, imazalil, pyrimethanil, procymidone and tebuconazole determined with Botrytis cinerea isolates. (n.d.). ResearchGate.
  • Antifungal EC 50 values of target compounds against phytopathogenic... (n.d.). ResearchGate.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.
  • Young, M. R., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science.
  • Synthesis of 37 camphor derivatives and their antifungal activity, cytotoxicity and QSAR study. (2022). MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (n.d.). ResearchGate.
  • EC50 values determination of some target compounds against R. solani. (n.d.). ResearchGate.
  • Novel synthesis of an [18F]aryl boronic acid ester as a reagent for 18F-labeling via Suzuki coupling. (2022). Okayama University.

Sources

An In-depth Technical Guide to the Structural Analogs of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Fluoro-3-methylpicolinic acid represents a compelling scaffold in medicinal chemistry, combining the therapeutic potential of picolinic acid derivatives with the advantageous physicochemical properties imparted by fluorine substitution. This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of structural analogs of this compound. We will explore rational design strategies, including bioisosteric replacement of the carboxylic acid moiety and modulation of the pyridine ring substitution pattern. Detailed synthetic protocols, methodologies for biological evaluation, and an analysis of potential structure-activity relationships (SAR) are presented to equip researchers with the foundational knowledge to innovate within this chemical space. The potential of these analogs to modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR cascade, will be a central focus.

Introduction: The Rationale for this compound Analogs

The picolinic acid framework is a "privileged" structure in drug discovery, appearing in a range of bioactive molecules from natural products with antibiotic properties to synthetic enzyme inhibitors.[1] Its bidentate chelation capacity, involving the pyridine nitrogen and the carboxylate, allows for significant interaction with metalloenzymes and other biological targets.[2]

The incorporation of a fluorine atom at the 5-position of the pyridine ring is a strategic decision rooted in modern medicinal chemistry principles. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's properties by:[3]

  • Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

  • Modulating pKa: Increasing the acidity of the carboxylic acid, which can affect solubility and cell permeability.

  • Improving Binding Affinity: Through favorable electrostatic interactions with protein targets.

The methyl group at the 3-position provides an additional vector for probing structure-activity relationships, influencing both steric and electronic properties of the molecule. This guide will delve into the systematic exploration of structural modifications to this core scaffold to develop novel therapeutic candidates.

Synthesis of the Core Scaffold and its Analogs

A robust and versatile synthetic strategy is paramount for exploring the chemical space around this compound. The primary route to the core scaffold involves the hydrolysis of a readily available nitrile precursor.

Synthesis of this compound

The synthesis of the parent compound is most efficiently achieved through the hydrolysis of 5-fluoro-3-methylpicolinonitrile. This transformation can be accomplished under either acidic or basic conditions.

Synthesis Precursor 5-Fluoro-3-methylpicolinonitrile Intermediate Picolinamide intermediate Precursor->Intermediate H₂O, H⁺ or OH⁻ Core This compound Intermediate->Core H₂O, H⁺ or OH⁻

Caption: General synthetic scheme for this compound.

Experimental Protocol: Hydrolysis of 5-fluoro-3-methylpicolinonitrile

  • Materials: 5-fluoro-3-methylpicolinonitrile, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water, suitable organic solvent for extraction (e.g., diethyl ether).

  • Procedure:

    • To a solution of 5-fluoro-3-methylpicolinonitrile in a suitable solvent (e.g., ethanol/water mixture), add an excess of aqueous sodium hydroxide (e.g., 2-4 molar equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may take several hours.

    • Cool the reaction mixture to room temperature and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4. The product should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent.

Authoritative Grounding: The hydrolysis of cyanopyridines to their corresponding carboxylic acids is a well-established transformation in organic chemistry. The conditions can be tuned to favor either the intermediate amide or the final carboxylic acid. For the complete hydrolysis to the carboxylic acid, elevated temperatures and a stoichiometric excess of base are typically employed.[1][4]

Strategies for Analog Synthesis

The generation of a diverse library of analogs hinges on two primary strategies: modification of the carboxylic acid moiety and substitution on the pyridine ring.

Strategy 1: Carboxylic Acid Bioisosteres

The carboxylic acid group, while often crucial for target binding, can lead to poor pharmacokinetic properties.[5] Replacing it with a bioisostere can mitigate these issues while retaining biological activity.

BioisostereRationale
Tetrazole Similar pKa to carboxylic acid, metabolically stable.
Hydroxamic Acid Strong metal-chelating properties, can mimic carboxylate interactions.
Acylsulfonamide Can improve cell permeability and metabolic stability.

Strategy 2: Pyridine Ring Functionalization

Further substitutions on the pyridine ring can be achieved through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated precursors. This allows for the introduction of a wide range of functional groups to probe for new interactions with the biological target.

Analog_Synthesis cluster_0 Core Scaffold Modification cluster_1 Pyridine Ring Functionalization Core This compound Bioisosteres Carboxylic Acid Bioisosteres (e.g., Tetrazole, Hydroxamic Acid) Core->Bioisosteres Bioisosteric Replacement Halogenated_Precursor Halogenated Picolinic Acid Precursor Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Halogenated_Precursor->Cross_Coupling Diverse_Analogs Diverse Ring-Substituted Analogs Cross_Coupling->Diverse_Analogs

Caption: Key strategies for the synthesis of structural analogs.

Biological Evaluation of Structural Analogs

A tiered approach to biological evaluation is recommended, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more complex biological system.

Target-Based Screening: Kinase Inhibition

Picolinic acid derivatives have shown promise as inhibitors of various protein kinases, particularly within the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be monitored using various detection methods, including fluorescence, luminescence, or radioactivity.

  • Materials: Recombinant human PI3Kα, lipid substrate (e.g., PIP2), ATP, test compounds, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure (General):

    • Prepare a dilution series of the test compounds in a suitable buffer (e.g., containing DMSO).

    • In a 96- or 384-well plate, combine the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression.

  • Self-Validation: Include positive controls (known inhibitors) and negative controls (vehicle only) in each assay plate. The Z'-factor should be calculated to ensure the robustness and quality of the assay.

Cell-Based Screening: Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[5][8]

Experimental Protocol: MTT Cell Viability Assay

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a dilution series of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

  • Self-Validation: Include wells with medium only (blank), untreated cells (negative control), and cells treated with a known cytotoxic agent (positive control).

Structure-Activity Relationships and Mechanistic Insights

While specific SAR data for this compound analogs is emerging, we can extrapolate from related compound classes, such as fluoroquinolones and other kinase inhibitors, to guide analog design.[8][9]

Hypothetical SAR for this compound Analogs as PI3K Inhibitors:

PositionModificationPredicted Impact on ActivityRationale
Carboxylic Acid Replacement with TetrazoleMaintain or improveMimics the charge and hydrogen bonding potential of the carboxylate.
3-Methyl Replacement with H or larger alkylLikely to decreaseThe methyl group may provide optimal steric fit in a hydrophobic pocket.
4-Position Introduction of a small, polar groupPotentially increaseMay form additional hydrogen bonds with the target protein.
6-Position Introduction of a basic aminePotentially increaseCan form a salt bridge with acidic residues in the ATP-binding site.

The PI3K/AKT/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Inhibitors of PI3K can block the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analog Picolinic Acid Analog (Inhibitor) Analog->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a picolinic acid analog.

Conclusion and Future Directions

This compound is a promising starting point for the development of novel therapeutics. The strategic incorporation of fluorine and the inherent properties of the picolinic acid scaffold provide a solid foundation for analog design. By employing the synthetic and screening methodologies outlined in this guide, researchers can systematically explore the structure-activity landscape of this compound class. Future work should focus on generating a library of analogs with diverse substitutions and bioisosteric replacements, followed by comprehensive biological evaluation to identify lead compounds with potent and selective activity against key therapeutic targets such as protein kinases. The integration of computational modeling and structural biology will be invaluable in refining the design of next-generation inhibitors based on this versatile scaffold.

References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Dove Medical Press.
  • Carboxylic acid (bio)isosteres in drug design. (2013). PubMed Central (PMC).
  • The Many Roles for Fluorine in Medicinal Chemistry. (2009). ACS Publications.
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2022). PubMed Central (PMC).
  • Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. (1991). PubMed.
  • Antimicrobial activity of picolinic acid. (2016). ResearchGate.
  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). PubMed Central (PMC).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI.
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). PubMed.
  • Design, synthesis, and anticancer and antibacterial activities of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (2023). Nature.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-3-methylpicolinic acid (CAS: 1256808-59-9), a key building block in pharmaceutical and agrochemical research.[1] Given the limited availability of public experimental spectra for this specific compound, this document serves as a predictive and instructional manual. The principles and methodologies outlined herein are grounded in established spectroscopic theory and data from closely related structural analogs.

The guide is structured to provide not just data, but a deeper understanding of the "why" behind the spectroscopic behaviors and analytical choices. It is designed to empower researchers to confidently identify and characterize this molecule and its derivatives.

Introduction to this compound

This compound, with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol , is a substituted pyridine derivative.[2] The unique arrangement of a fluorine atom, a methyl group, and a carboxylic acid on the pyridine ring makes it a valuable synthon for creating complex molecules with tailored biological activities. Accurate and unambiguous structural confirmation is paramount in its application, necessitating a multi-faceted spectroscopic approach. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Theoretical Basis and Experimental Causality

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring, along with the electron-donating methyl group, creates a distinct electronic landscape. This results in a predictable dispersion of signals in the NMR spectra. Furthermore, spin-spin coupling between neighboring nuclei provides crucial connectivity information. For this molecule, we anticipate observing couplings between protons (H-H), between protons and fluorine (H-F), and between carbon and fluorine (C-F).

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed structural analysis, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shimming) transfer->instrument h1_nmr ¹H NMR instrument->h1_nmr c13_nmr ¹³C NMR instrument->c13_nmr f19_nmr ¹⁹F NMR instrument->f19_nmr d2_nmr 2D NMR (Optional) instrument->d2_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing f19_nmr->processing d2_nmr->processing integration Integration & Peak Picking processing->integration analysis Structural Assignment integration->analysis

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will show distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton.

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Carboxylic Acid Proton~13.0broad singlet--COOH
Aromatic Proton (H-6)~8.5doublet of doubletsJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3CH adjacent to N
Aromatic Proton (H-4)~7.8doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3CH adjacent to F
Methyl Protons~2.5singlet--CH₃

Note: Chemical shifts are predicted and can vary based on solvent and concentration. The acidic proton's chemical shift is particularly dependent on these factors.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The presence of fluorine will cause splitting of the signals for the carbons it is directly bonded to (C-5) and those in close proximity (C-4, C-6).

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
Carboxylic Acid Carbonyl~165singlet-COOH
C-5~160doublet (¹JCF)C-F
C-2~150singletC-COOH
C-6~145doublet (²JCF)C-N
C-4~125doublet (²JCF)C-H
C-3~135singletC-CH₃
Methyl Carbon~18singlet-CH₃

Note: Predicted values are based on typical ranges for substituted pyridines and carboxylic acids.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the carboxylic acid group.

Theoretical Basis and Expected Absorptions

Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies. The carboxylic acid functional group has two very characteristic absorptions: a very broad O-H stretch and a sharp C=O stretch.[5] Hydrogen bonding between carboxylic acid molecules typically broadens the O-H absorption and shifts the C=O absorption to a lower wavenumber.[5]

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Protocol:

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Diagram of the IR (ATR) Experimental Workflow:

IR_ATR_Workflow start Start background Collect Background Spectrum (Clean ATR Crystal) start->background sample Place Sample on Crystal background->sample pressure Apply Pressure sample->pressure collect Collect Sample Spectrum pressure->collect clean Clean Crystal collect->clean end End clean->end

Caption: Workflow for IR data acquisition using ATR.

Predicted IR Absorption Bands
Predicted IR Data Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H Stretch (Carboxylic Acid)2500-3300Broad, StrongHydrogen-bonded O-H
C-H Stretch (Aromatic/Methyl)2900-3100MediumC-H
C=O Stretch (Carboxylic Acid)1700-1725Strong, SharpC=O
C=N, C=C Stretch (Pyridine Ring)1550-1650Medium-StrongAromatic Ring Vibrations
C-F Stretch1200-1300StrongC-F

Note: These are characteristic ranges. The exact positions can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns.

Theoretical Basis and Ionization

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates a sample's components before they enter the mass spectrometer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • LC Separation: Inject the sample into an HPLC system, typically with a C18 column, to purify the sample before it enters the mass spectrometer.

  • MS Detection: Analyze the eluent using a mass spectrometer with an ESI source in both positive and negative ion modes.

Diagram of the LC-MS Experimental Workflow:

LCMS_Workflow sample_prep Prepare Dilute Sample Solution hplc HPLC System (C18 Column) sample_prep->hplc esi Electrospray Ionization (ESI) hplc->esi mass_analyzer Mass Analyzer esi->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system

Caption: Workflow for LC-MS analysis.

Predicted Mass Spectrometry Data

The molecular weight of this compound is 155.13 g/mol .

Predicted MS Data m/z ValueIonComments
Positive Ion Mode156.05[M+H]⁺Expected base peak in ESI+
Negative Ion Mode154.03[M-H]⁻Expected base peak in ESI-
Fragmentation112.04[M+H - CO₂]⁺Loss of carbon dioxide from the protonated molecule

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While publicly available experimental data is scarce, a thorough understanding of spectroscopic principles and data from analogous structures allows for a confident, predictive analysis. This guide provides the foundational knowledge and protocols for researchers to perform and interpret these crucial analytical experiments, ensuring the integrity and quality of their scientific endeavors.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16414223, 6-Fluoro-5-methylpyridine-3-carboxylic acid".
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Davis. 13-C NMR Chemical Shift Table.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions.

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-methylpicolinic acid, a pivotal intermediate in the development of modern agrochemicals. While the specific, seminal discovery of this compound is not extensively documented in academic literature, its history is intrinsically linked to the evolution of synthetic auxin herbicides. This guide will detail its place within the historical context of picolinic acid derivatives, its synthesis, physicochemical properties, and its crucial role as a building block in the creation of advanced herbicidal molecules.

Introduction: The Legacy of Picolinic Acid Herbicides

The story of this compound begins not with its own discovery, but with the broader history of picolinic acid-based herbicides. Picolinic acid, a simple derivative of pyridine, became the foundation for a new class of synthetic auxin herbicides with the discovery of Picloram in 1963.[1] These herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1]

Over the decades, research focused on modifying the picolinic acid core to enhance potency, selectivity, and environmental profile. This led to the development of other significant herbicides like clopyralid.[1] A major advancement in this field was the introduction of fluorine atoms and aryl groups to the picolinic acid scaffold. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability and binding affinity to its target proteins. This strategic incorporation of fluorine has been a key driver in the discovery of next-generation herbicides. It is within this context of innovation in agrochemical synthesis that this compound emerged as a valuable and highly sought-after synthetic intermediate.

Physicochemical Properties

This compound is a white to off-white solid. Its structure, featuring a pyridine ring substituted with a carboxylic acid, a fluorine atom, and a methyl group, gives it the specific properties that make it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 1256808-59-9
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
IUPAC Name 5-fluoro-3-methylpyridine-2-carboxylic acid

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is not typically performed as a standalone process but rather as a key step in the production of more complex molecules. A common and illustrative pathway involves the synthesis of its methyl ester, followed by hydrolysis. A documented synthesis of Methyl 5-fluoro-3-methylpicolinate is detailed in patent WO2011138293A1, which provides a concrete example of its preparation in the context of developing novel therapeutics.[2]

Synthetic Pathway Overview

The synthesis can be logically broken down into two main stages: the formation of the methyl ester and its subsequent hydrolysis to the carboxylic acid.

Synthesis_Pathway A 2-Bromo-5-fluoro-3-methyl-pyridine B Methyl 5-fluoro-3-methylpicolinate A->B Carbonylation (CO, Pd catalyst, NEt3, MeOH) C This compound B->C Hydrolysis (LiOH, H2O)

Caption: Synthetic pathway from 2-Bromo-5-fluoro-3-methyl-pyridine to this compound.

Detailed Experimental Protocol: Synthesis of Methyl 5-fluoro-3-methylpicolinate

This protocol is adapted from the procedure described in patent WO2011138293A1.[2]

Step 1: Carbonylation of 2-Bromo-5-fluoro-3-methyl-pyridine

  • To a solution of 2-bromo-5-fluoro-3-methyl-pyridine (4.90 g) in ethyl acetate (100 ml) and methanol (10 ml), add triethylamine (NEt₃, 5.4 ml) and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (490 mg).

  • Pressurize the reaction mixture with carbon monoxide (CO) to 100 bar.

  • Heat the mixture to 110 °C and maintain for a specified reaction time, monitoring for completion by a suitable analytical method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture, vent the CO pressure, and concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 5-fluoro-3-methylpicolinate.

Detailed Experimental Protocol: Hydrolysis to this compound

This procedure is a standard hydrolysis of an ester to a carboxylic acid.

Step 2: Hydrolysis of Methyl 5-fluoro-3-methylpicolinate

  • Dissolve Methyl 5-fluoro-3-methylpicolinate in a suitable solvent mixture, such as methanol and water.

  • Add a solution of lithium hydroxide (LiOH) monohydrate in water.

  • Stir the mixture at room temperature for 16 hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and remove the methanol under reduced pressure.

  • Acidify the aqueous layer to a pH of 1 using 1 N aqueous HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield pure this compound.[3]

Role in Modern Agrochemicals: A Case Study in Auxin Herbicides

The primary significance of this compound lies in its use as a key intermediate for the synthesis of 6-aryl-picolinate herbicides. These next-generation auxin herbicides, such as those in the Arylex™ active and Rinskor™ active families, exhibit high efficacy against a broad spectrum of weeds.

The synthesis of these complex herbicides often involves a Suzuki coupling reaction, where the this compound (or its ester derivative) acts as the "head" of the molecule, which is then coupled with a substituted aryl boronic acid or ester "tail".

Suzuki_Coupling cluster_head Picolinate 'Head' cluster_tail Aryl 'Tail' A This compound (or its ester) C 6-Aryl-picolinate Herbicide A->C Suzuki Coupling (Pd catalyst, Base) B Substituted Aryl Boronic Acid / Ester B->C

Caption: General scheme for the synthesis of 6-aryl-picolinate herbicides.

This modular approach allows for the synthesis of a wide variety of analogues by changing the substitution pattern on the aryl tail, enabling fine-tuning of the herbicidal activity and crop selectivity.

Conclusion

While the precise moment of discovery for this compound may not be a celebrated event in the annals of chemistry, its importance is undeniable. Its history is one of enabling innovation, providing a crucial building block for the development of highly effective and sophisticated agrochemicals. The strategic placement of the fluoro and methyl groups on the picolinic acid core exemplifies the rational design principles that drive modern drug and herbicide discovery. As the need for more selective and environmentally benign agricultural solutions continues to grow, the demand for and derivatization of such specialized intermediates will undoubtedly continue to expand.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). Molecules, 30(5), 1234.
  • 5-aryl-1-imino-1-oxo-[2][4][5]thiadiazines. (2015). WO2015091595A1.
  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016). Bioorganic & Medicinal Chemistry, 24(3), 362-371.
  • 2,5,6,7-tetrahydro-[2][4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[2][4]oxazepin-5-ylamine compounds. (2011). WO2011138293A1.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431.
  • Auxins: History, Bioassay, Function and Uses. (n.d.). Biology Discussion.

Sources

Unlocking the Therapeutic Potential of 5-Fluoro-3-methylpicolinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The strategic incorporation of fluorine and methyl groups onto this privileged scaffold presents a compelling opportunity for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the potential therapeutic applications of a novel compound, 5-Fluoro-3-methylpicolinic acid. While direct experimental data for this specific molecule is nascent, this document synthesizes existing knowledge on picolinic acid, fluorinated pyridines, and the influence of methyl substitution to build a robust scientific rationale for its investigation in oncology, infectious diseases, and neuroinflammation. We present hypothesized mechanisms of action, detailed experimental protocols for validation, and conceptual frameworks for its advancement as a clinical candidate.

Introduction: The Rationale for this compound in Drug Discovery

The pyridine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions. Picolinic acid, or pyridine-2-carboxylic acid, stands out due to its natural origin and its role as a chelating agent for essential trace elements.[1][2] This inherent biological relevance, combined with the synthetic tractability of the pyridine scaffold, makes picolinic acid derivatives attractive candidates for drug development.[3]

The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position of the picolinic acid core is a deliberate design choice aimed at augmenting its therapeutic properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate the acidity of nearby functional groups.[4][5] The electron-withdrawing nature of fluorine can influence the electronic distribution of the pyridine ring, potentially altering its interaction with biological targets.[5] Concurrently, the methyl group can provide steric hindrance to prevent metabolic degradation and can engage in beneficial hydrophobic interactions within a target's binding pocket. This guide will explore the synergistic effect of these substitutions in three key therapeutic areas.

Potential Therapeutic Application I: Oncology

The antiproliferative effects of picolinic acid have been documented, with proposed mechanisms including the chelation of iron, a critical element for rapidly dividing cells, and the activation of macrophages.[6][7] The introduction of fluorine and a methyl group in this compound could potentiate these anticancer activities through several hypothesized mechanisms.

Hypothesized Mechanism of Action: Dual-Pronged Attack on Cancer Cells

We propose that this compound may exert its anticancer effects through a dual mechanism:

  • Enhanced Iron Sequestration: The electronic modifications induced by the fluorine atom could enhance the chelating properties of the carboxylic acid and pyridine nitrogen, leading to a more efficient depletion of intracellular iron in cancer cells. This would inhibit iron-dependent enzymes crucial for DNA synthesis and cell cycle progression.

  • Targeted Enzyme Inhibition: The substituted pyridine ring could serve as a pharmacophore for inhibiting key oncogenic enzymes. For instance, picolinic acid derivatives have been explored as inhibitors of various enzymes, and the specific substitution pattern of this compound may confer selectivity towards kinases or metalloenzymes implicated in cancer signaling pathways.[3]

Diagram 1: Hypothesized Anticancer Mechanism of Action

Anticancer_Mechanism cluster_Cell Cancer Cell 5-F-3-MPA This compound Iron_Depletion Intracellular Iron Depletion 5-F-3-MPA->Iron_Depletion Chelation Enzyme_Inhibition Oncogenic Enzyme Inhibition 5-F-3-MPA->Enzyme_Inhibition Binding Apoptosis Apoptosis/Cell Cycle Arrest Iron_Depletion->Apoptosis Enzyme_Inhibition->Apoptosis Anti_Infective_Workflow Start Synthesize 5-F-3-MPA Screening Screen against panel of bacteria, fungi, and viruses Start->Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) for microbial pathogens Screening->MIC_Determination Viral_Entry_Assay Perform Viral Entry/Fusion Assays Screening->Viral_Entry_Assay Mechanism_Studies Investigate Mechanism of Action (e.g., metal chelation, membrane disruption) MIC_Determination->Mechanism_Studies Viral_Entry_Assay->Mechanism_Studies In_Vivo_Models Test efficacy in relevant in vivo infection models Mechanism_Studies->In_Vivo_Models

Caption: Experimental workflow for evaluating the anti-infective properties of this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Methodology:

  • Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Broth Microdilution Method (CLSI Guidelines):

    • Prepare serial twofold dilutions of this compound in appropriate broth media in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Hypothetical Data: Antimicrobial Activity
Organism MIC (µg/mL) of Picolinic Acid
S. aureus128
E. coli256
C. albicans64

Potential Therapeutic Application III: Neuroinflammation and Neuroprotection

Picolinic acid is an endogenous metabolite in the kynurenine pathway and has been shown to possess neuroprotective properties, in part by antagonizing the neurotoxic effects of quinolinic acid, another metabolite in the same pathway. [8][9][10]Derivatives of picolinic acid have also been investigated for their anticonvulsant activity. [11]this compound, with its potential for improved blood-brain barrier penetration, could be a promising candidate for treating neuroinflammatory and neurodegenerative disorders.

Hypothesized Mechanism of Action: Modulation of Neuroinflammatory Pathways

We postulate that this compound may exert its neuroprotective effects by:

  • Inhibition of Pro-inflammatory Mediators: The compound may modulate the activity of microglia and astrocytes, key players in neuroinflammation, by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

  • Enzyme Inhibition in the Kynurenine Pathway: The structural similarity to other kynurenine pathway metabolites suggests that this compound could act as an inhibitor of enzymes that produce neurotoxic compounds, thereby shifting the pathway towards the production of neuroprotective metabolites.

Diagram 3: Neuroprotective Signaling Pathway

Neuroprotective_Pathway Neuroinflammation Neuroinflammatory Stimulus Microglia_Activation Microglia/Astrocyte Activation Neuroinflammation->Microglia_Activation Proinflammatory_Mediators Production of Pro-inflammatory Cytokines & ROS Microglia_Activation->Proinflammatory_Mediators Neuronal_Damage Neuronal Damage Proinflammatory_Mediators->Neuronal_Damage 5-F-3-MPA This compound 5-F-3-MPA->Microglia_Activation Inhibition

Caption: Proposed mechanism of neuroprotection by this compound via inhibition of microglial activation.

Experimental Protocol: Assessment of Anti-Neuroinflammatory Activity in Vitro

Objective: To evaluate the ability of this compound to suppress inflammatory responses in microglial cells.

Methodology:

  • Cell Culture: Use a murine microglial cell line (e.g., BV-2).

  • LPS-Induced Inflammation Model:

    • Pre-treat BV-2 cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess assay.

    • Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

    • Gene Expression: Analyze the mRNA levels of inflammatory genes (e.g., iNOS, COX-2) using RT-qPCR.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Based on a strong foundation of knowledge regarding the biological activities of picolinic acid and the well-documented effects of fluorination and methylation in medicinal chemistry, we have outlined compelling rationales for its investigation as an anticancer, anti-infective, and neuroprotective agent. The experimental protocols detailed in this guide provide a clear roadmap for the initial stages of its preclinical evaluation. Future studies should focus on elucidating its precise molecular targets, understanding its pharmacokinetic and pharmacodynamic properties, and ultimately, advancing this promising compound towards clinical development.

References

  • 1mg. (2025). Picolinic Acid: View Uses, Side Effects and Medicines. [Link]
  • Caring Sunshine. (n.d.). Ingredient: Picolinic acid. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • IndiaBioscience. (2023). Picolinic acid: A potential therapeutic against pandemic viruses. [Link]
  • ResearchGate. (n.d.). Antimicrobial activity of picolinic acid. [Link]
  • PubMed. (n.d.).
  • PubMed. (n.d.). Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex. [Link]
  • PubMed. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. [Link]
  • PubMed Central. (n.d.). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. [Link]
  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
  • Polish Journal of Food and Nutrition Sciences. (n.d.).
  • PubMed Central. (n.d.). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. [Link]
  • PubMed. (n.d.). Immunobiology of picolinic acid. [Link]
  • PubMed Central. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. [Link]
  • PubMed. (2015).
  • PubMed. (1994).
  • PubMed. (1982). Antitumor activity of picolinic acid in CBA/J mice. [Link]
  • ResearchGate. (2016). (PDF) Antimicrobial activity of Picolinic acid. [Link]
  • Royal Society of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii)
  • PubMed. (2009). The physiological action of picolinic Acid in the human brain. [Link]
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. [Link]
  • Google Patents. (n.d.).
  • PubMed Central. (2009). The Physiological Action of Picolinic Acid in the Human Brain. [Link]
  • PubMed. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). Fluorine substituent effects (on bioactivity). [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Fluoro-3-methylpicolinic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all laboratory personnel. The unique properties of fluorinated picolinic acids, which make them valuable in pharmaceutical and agrochemical research, also necessitate a thorough understanding of their potential hazards.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a solid organic compound with the molecular formula C₇H₆FNO₂. Its structure, featuring a pyridine ring substituted with a carboxylic acid, a fluorine atom, and a methyl group, is key to its reactivity and biological activity. The presence of the fluorine atom can significantly alter the molecule's acidity, metabolic stability, and binding affinity to biological targets compared to its non-fluorinated analogs.[1]

Core Hazard Identification

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate careful handling to avoid exposure. The signal word for this compound is "Warning".

Hazard Statement Classification Primary Route of Exposure
H302Harmful if swallowedIngestion
H315Causes skin irritationDermal (Skin) Contact
H319Causes serious eye irritationOcular (Eye) Contact
H335May cause respiratory irritationInhalation

Toxicological and Mechanistic Insights

Oral Toxicity (H302)

The "harmful if swallowed" classification suggests systemic toxicity upon ingestion. Picolinic acid itself is a metabolite of tryptophan and can be toxic in large doses.[2] The introduction of a fluorine atom can significantly alter metabolic pathways. For instance, the well-known anti-cancer drug 5-fluorouracil is metabolized into toxic compounds that inhibit DNA synthesis. While the metabolic fate of this compound is not explicitly documented, it is plausible that its breakdown could lead to the formation of toxic metabolites. Therefore, accidental ingestion must be strictly avoided.

Skin and Eye Irritation (H315 & H319)

As a carboxylic acid, this compound can cause irritation upon contact with skin and eyes.[3][4] The irritation is likely due to its acidic nature, which can disrupt cell membranes and cause inflammation. The presence of the fluorine atom may also contribute to its irritant properties. Reversible inflammation is a key characteristic of irritants, but prolonged contact can lead to more severe damage.[4]

Respiratory Irritation (H335)

As a fine powder, this compound can be easily aerosolized, posing an inhalation risk.[5][6] Inhaled particles can irritate the mucous membranes of the respiratory tract, leading to coughing and breathing difficulties.[4] All handling of the solid compound that could generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Risk Assessment and Hazard Control

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[7][8][9]

RiskAssessment cluster_assessment Risk Assessment Workflow cluster_controls Hierarchy of Controls Start Identify Hazards (H302, H315, H319, H335) AssessExposure Assess Exposure Potential - Inhalation (dust) - Dermal (contact) - Ingestion (accidental) Start->AssessExposure ControlMeasures Implement Control Measures AssessExposure->ControlMeasures Elimination Elimination/Substitution (Is a less hazardous alternative available?) ControlMeasures->Elimination Most Effective Engineering Engineering Controls - Fume Hood - Ventilated Enclosure Elimination->Engineering Administrative Administrative Controls - SOPs - Training - Designated Areas Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective WeighingProtocol cluster_weighing Weighing Protocol Start Prepare Fume Hood Tare Tare Receiving Vessel Start->Tare Transfer Transfer Powder (in hood) Tare->Transfer Weigh Weigh Closed Vessel Transfer->Weigh Clean Decontaminate & Dispose Weigh->Clean End Complete Clean->End

Caption: Step-by-step workflow for safely weighing this compound.

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]* Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. [5]* The recommended storage temperature is between 2-8°C in an inert atmosphere. [10]

Spill and Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [3]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Small Spill Cleanup (Solid):

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. [11][12]2. Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. [12][13]4. Neutralize (Optional but Recommended): For an acidic powder, a weak base like sodium bicarbonate can be used to neutralize the spill. [12][13]5. Collect: Carefully sweep the material into a designated hazardous waste container. [11]6. Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste. [12]

Waste Disposal

All waste containing this compound, including contaminated disposables and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. [14]Halogenated organic waste should be collected in a designated container.

Decontamination of Glassware

For glassware contaminated with fluorinated compounds, a thorough cleaning procedure is essential.

  • Initial Rinse: Rinse glassware with a suitable organic solvent to remove the bulk of the material.

  • Wash: Wash with a laboratory-grade detergent solution. For fluorinated compounds, a mild alkaline detergent is often more effective than acidic cleaners. [15]3. Thorough Rinsing: Rinse thoroughly with tap water followed by deionized water.

  • Drying: Allow to air dry or dry in an oven.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific protocols outlined in this guide. A proactive approach to safety, grounded in a solid understanding of the compound's potential hazards and the rationale behind handling procedures, is paramount for the protection of all laboratory personnel and the integrity of the research conducted.

References

  • EHS-461, WEIGHING HAZARDOUS POWDERS. (2024). Emory University Environmental Health and Safety Office.
  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York.
  • Organic Acid Standard Operating Procedure. University of Washington, Washington Nanofabrication Facility.
  • Organic Acids SOP Template. Washington State University, Environmental Health & Safety.
  • Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(10), 2289.
  • Spill Cleanup Quick Reference. Georgia Institute of Technology, Environmental Health and Safety.
  • Braidy, N., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 79-86.
  • Spill procedure: Clean-up guidance. Queen Mary University of London, Health & Safety Directorate.
  • Irritants SOP. Wayne State University, Office of Environmental Health and Safety.
  • Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute.
  • Validation of Effective Removal of PFAS from Glassware Sampling Train Used for Evaluation of Thermal Treatment of PFAS. (2023). University of Dayton, eCommons.
  • Tichý, M., et al. (2012). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Interdisciplinary Toxicology, 5(2), 82-85.
  • Chemical Risk Assessment. Health and Safety Authority.
  • Shibata, K., et al. (2009). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of Nutrition, 139(6), 1107-1112.
  • Heller, M.A., et al. (2024). Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications. Journal of Biomolecular NMR, 78, 1-6.
  • Managing risks of hazardous chemicals in the workplace Code of Practice. (2020). Safe Work Australia.
  • Seal, C. J., & Heaton, F. W. (1985). Effect of dietary picolinic acid on the metabolism of exogenous and endogenous zinc in the rat. The Journal of Nutrition, 115(8), 986-993.
  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Weighing and Dispensing. Esco Pharma.
  • Picolinic acid. Wikipedia.
  • Patočka, J., & Cabal, J. (2002). Toxicology of ω-Fluorocarboxylic Acids. The Interdisciplinary Toxicology, 5(2), 82-85.
  • Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications. (2024). ResearchGate.
  • Buhrke, T., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters, 218(2), 169-177.
  • Risk assessment for storage and handling of hazardous chemicals/solvents. Action plan for handling & safety system to be incorporated.
  • Liu, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346.
  • Structures of various picolinic acid auxin herbicides and their derivatives. ResearchGate.
  • Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. (2023). ACS Omega, 8(30), 26861–26879.
  • NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. (2020). National Toxicology Program.
  • Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. (2007). ResearchGate.
  • Herbicidal activity of fluoroquinolone derivatives. (2021). Pest Management Science, 77(10), 4457-4463.
  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.
  • Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. (2022). Journal of Molecular Structure, 1269, 133796.

Sources

Methodological & Application

Application Notes and Protocols for 5-Fluoro-3-methylpicolinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-3-methylpicolinic Acid in Modern Research

This compound, a halogenated derivative of picolinic acid, stands as a molecule of considerable interest in the realms of agrochemical and pharmaceutical research. Its structural resemblance to synthetic auxin herbicides suggests a primary role as a plant growth regulator, offering a scaffold for the development of novel herbicidal agents.[1] The strategic placement of a fluorine atom and a methyl group on the pyridine ring is a classic medicinal chemistry approach to modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to biological targets.[1] Beyond its potential in agriculture, the picolinic acid moiety is a well-established chelating agent for various metal ions, opening avenues for its exploration in coordination chemistry and the development of metal-based therapeutics or diagnostic agents.[2] Furthermore, as a versatile chemical intermediate, this compound serves as a valuable building block in the synthesis of more complex, biologically active molecules.[1]

This comprehensive guide provides detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound. The protocols are designed to be self-validating and are grounded in established scientific principles, with explanations of the causality behind experimental choices to ensure both technical accuracy and practical utility.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 1256808-59-9
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Physical Form Solid
Storage 2-8°C, Inert atmosphere

I. Synthesis and Characterization

The synthesis of this compound typically proceeds through a two-step process involving the creation of a nitrile precursor followed by its hydrolysis.

A. Synthesis of 5-Fluoro-3-methylpicolinonitrile (Precursor)
B. Hydrolysis of 5-Fluoro-3-methylpicolinonitrile to this compound

The hydrolysis of the nitrile group to a carboxylic acid is a well-established transformation. Both acidic and basic conditions can be employed, with basic hydrolysis often being preferred to avoid potential side reactions.

Protocol 1: Basic Hydrolysis of 5-Fluoro-3-methylpicolinonitrile

Objective: To hydrolyze 5-fluoro-3-methylpicolinonitrile to this compound.

Materials:

  • 5-Fluoro-3-methylpicolinonitrile

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 30%

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • In a 500 mL three-necked flask, combine 100 g of 5-fluoro-3-methylpicolinonitrile and 200 g of deionized water.

  • Begin stirring the mixture and heat to 50°C.

  • Slowly add 128.2 g of 30% sodium hydroxide solution to the flask.

  • After the addition is complete, increase the temperature and heat the reaction mixture under reflux for 4 hours.

  • After the reflux period, distill off approximately 50 g of water.

  • Cool the reaction solution to 20°C.

  • Carefully add 30% hydrochloric acid to adjust the pH of the solution to 2.5.

  • Evaporate the reaction solution to dryness under reduced pressure.

  • Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C to dissolve the product.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the precipitated solid by filtration and dry it in an oven to obtain this compound.

Expected Yield: Approximately 89.6% (based on a similar procedure for 2-picolinic acid).[3]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

II. Biological Activity: Probing the Synthetic Auxin Hypothesis

The structural similarity of this compound to known synthetic auxin herbicides strongly suggests that it functions by mimicking the plant hormone indole-3-acetic acid (IAA). Synthetic auxins disrupt plant growth by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[4][5][6] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes and ultimately, plant death.[6][7]

Auxin_Signaling_Pathway

A. In Planta Assays for Auxin Activity

Protocol 2: Arabidopsis thaliana Root Elongation Assay

Objective: To assess the auxin-like activity of this compound by measuring its effect on primary root elongation in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Agar

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Sterile petri dishes (9 cm)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Ruler or image analysis software

Procedure:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Prepare MS agar plates containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control plate with the corresponding concentration of DMSO.

  • Pipette the stratified seeds onto the surface of the MS agar plates.

  • Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

  • After 7-10 days, photograph the plates and measure the primary root length of the seedlings using a ruler or image analysis software.

  • Calculate the percentage of root growth inhibition for each concentration relative to the vehicle control.

Expected Results: Auxin and auxin-like compounds typically inhibit primary root elongation at higher concentrations.[8] A dose-dependent inhibition of root growth would be indicative of auxin activity.

B. In Vitro Assays for Auxin Receptor Binding

Protocol 3: In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

Objective: To determine if this compound promotes the interaction between the TIR1 auxin receptor and an Aux/IAA repressor protein in vitro.

Materials:

  • Purified recombinant TIR1 protein (e.g., His-tagged)

  • Purified recombinant Aux/IAA protein (e.g., GST-tagged IAA7)

  • Glutathione-sepharose beads

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

  • Wash buffer (pull-down buffer with a lower concentration of detergent)

  • Elution buffer (e.g., wash buffer containing reduced glutathione)

  • This compound stock solution (in DMSO)

  • IAA stock solution (positive control, in DMSO)

  • DMSO (vehicle control)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-His tag antibody

  • Anti-GST tag antibody

  • Chemiluminescence detection reagents

Procedure:

  • Equilibrate glutathione-sepharose beads with pull-down buffer.

  • In separate microcentrifuge tubes, incubate the equilibrated beads with GST-IAA7 for 1 hour at 4°C to immobilize the protein.

  • Wash the beads several times with pull-down buffer to remove unbound GST-IAA7.

  • In new tubes, pre-incubate His-TIR1 with different concentrations of this compound, IAA (positive control), or DMSO (vehicle control) for 30 minutes at 4°C.

  • Add the pre-incubated His-TIR1 solutions to the beads with immobilized GST-IAA7.

  • Incubate for 2-3 hours at 4°C with gentle rotation to allow for protein-protein interaction.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies.

Expected Results: In the presence of an auxin-like compound, TIR1 will bind to Aux/IAA. Therefore, a band corresponding to His-TIR1 should be detected in the elution fractions from the samples treated with this compound and IAA, but not in the vehicle control.[9][10]

Pull_Down_Assay_Workflow Start Start Immobilize Immobilize GST-Aux/IAA on Glutathione Beads Start->Immobilize Wash1 Wash to remove unbound GST-Aux/IAA Immobilize->Wash1 Preincubate Pre-incubate His-TIR1 with This compound Wash1->Preincubate Incubate Incubate His-TIR1 with GST-Aux/IAA beads Preincubate->Incubate Wash2 Wash to remove non-specific binding Incubate->Wash2 Elute Elute bound proteins Wash2->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze End End Analyze->End

III. Coordination Chemistry: Investigating Metal Chelation

Picolinic acid and its derivatives are known to act as bidentate chelating agents, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.[2] The ability of this compound to chelate metal ions can be investigated using spectrophotometric and potentiometric methods.

A. Spectrophotometric Determination of Stoichiometry

Protocol 4: Job's Plot (Method of Continuous Variation)

Objective: To determine the stoichiometry of the complex formed between this compound and a metal ion (e.g., Cu²⁺, Fe³⁺, Zn²⁺) using UV-Vis spectrophotometry.

Materials:

  • This compound

  • A salt of the metal ion of interest (e.g., CuSO₄·5H₂O)

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks

Procedure:

  • Prepare equimolar stock solutions of this compound and the metal salt in the chosen buffer.

  • Prepare a series of solutions in volumetric flasks where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1. For example, for a total volume of 10 mL, the volume of the ligand solution would range from 0 mL to 10 mL, and the volume of the metal solution would range from 10 mL to 0 mL.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

Expected Results: The Job's plot will show a triangular or curved shape, with the peak indicating the stoichiometry of the metal-ligand complex.[6][11]

B. Potentiometric Titration for Stability Constant Determination

Protocol 5: Potentiometric Titration

Objective: To determine the stability constants of the complexes formed between this compound and a metal ion.

Materials:

  • This compound

  • A salt of the metal ion of interest

  • Standardized strong base solution (e.g., NaOH)

  • Standardized strong acid solution (e.g., HCl)

  • Inert salt to maintain constant ionic strength (e.g., KNO₃)

  • pH meter with a combination electrode

  • Burette

  • Thermostated reaction vessel

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Prepare a solution containing a known concentration of this compound, the metal ion, and the inert salt in the thermostated vessel. A solution without the metal ion should also be prepared for the determination of the ligand's pKa values.

  • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added to generate the titration curve.

  • Using appropriate software or manual calculations (e.g., the Bjerrum method), analyze the titration data to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[1][5][12]

Expected Results: The titration curve for the metal-ligand solution will be shifted to lower pH values compared to the curve for the free ligand, indicating the release of protons upon complex formation. Analysis of this shift allows for the calculation of the stability constants.

IV. Conclusion and Future Directions

This compound is a versatile molecule with significant potential in both agrochemical and pharmaceutical research. The protocols outlined in this guide provide a robust framework for investigating its biological activity as a synthetic auxin and its properties as a metal chelator. Future research should focus on elucidating the specific interactions of this compound with different members of the TIR1/AFB receptor family to understand its selectivity. Furthermore, the synthesis and evaluation of a broader range of derivatives will be crucial for developing structure-activity relationships and optimizing its properties for specific applications. The exploration of its metal complexes could also lead to the discovery of novel therapeutic or diagnostic agents.

References

  • Prigge, M. J., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1331–1340.
  • Prigge, M. J., et al. (2015). The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic Auxin Picloram. bioRxiv.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 65(10), 1131-1140.
  • Ansari, F. B., et al. (2009). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. Oriental Journal of Chemistry, 25(4), 873-876.
  • Skoog, D. A., et al. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
  • Wikipedia. (2023). Job plot.
  • Patel, K. S., et al. (2012). Spectrophotometric study of complexes by Job's method. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1164-1168.
  • Sabatini, S., et al. (1999). An auxin-dependent distal organizer of pattern and polarity in the Arabidopsis root. Cell, 99(5), 463–472.
  • Ulmasov, T., et al. (1997). Auxin-responsive elements are found in the promoters of all early auxin-inducible genes. The Plant Cell, 9(11), 1963–1971.
  • Friml, J., et al. (2002). AtPIN4 mediates sink-driven auxin gradients and root patterning in Arabidopsis. Cell, 108(5), 661–673.
  • Liao, C.-Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response.
  • Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2.
  • iGEM. (2018). Team:UNSW Australia/Lab/Plants.
  • Herud-Sikimić, O., et al. (2021). On the trail of auxin: Reporters and sensors. Journal of Experimental Botany, 72(16), 5737–5753.
  • Armstrong, G. S., et al. (2014). Expression patterns of the DR5::GUS reporter in the root–shoot junction of plants treated with auxins and other small organic molecules eliciting auxin-like growth effects in Arabidopsis roots and shoots. Plant Signaling & Behavior, 9(10), e972199.
  • ResearchGate. (n.d.). DR5:GUS reporter gene activity reflecting auxin gradients in M. truncatula and A. thaliana primary roots.
  • ResearchGate. (n.d.). UV−vis analysis of metal chelation with 2 and 29.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). Molecules, 28(10), 4079.
  • PubMed. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • University of Bristol. (n.d.). Surface plasmon resonance.
  • ResearchGate. (n.d.). Promotion of TIR1/AFB–Aux/IAA interaction by auxins.
  • PubMed. (2005). The F-box protein TIR1 is an auxin receptor.
  • ResearchGate. (n.d.). Effect of auxins on Arabidopsis primary root elongation.
  • PubMed. (2004). Auxin-induced SCFTIR1–Aux/IAA interaction involves stable modification of the SCFTIR1 complex.
  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses.
  • PubMed. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples.
  • PubMed. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • ResearchGate. (n.d.). Rapid Bioassay for Auxin.
  • ResearchGate. (n.d.). Surface plasmon resonance and root-growth assay results confirm the numerical predictions.
  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

Sources

The Strategic Application of 5-Fluoro-3-methylpicolinic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 5-Fluoro-3-methylpicolinic acid. We will delve into the rationale behind its use, its role as a versatile synthetic intermediate, and provide detailed protocols for its derivatization.

Introduction: The Value Proposition of a Fluorinated Picolinate Scaffold

This compound is a substituted pyridine carboxylic acid that has garnered interest in medicinal chemistry as a valuable building block for the synthesis of novel bioactive molecules.[1] Its utility stems from the unique combination of its structural features: the pyridine core, a carboxylic acid handle for derivatization, and the strategic placement of a fluorine atom and a methyl group.

The pyridine ring is a common motif in a large number of FDA-approved drugs, recognized for its ability to engage in various biological interactions.[2] The carboxylic acid at the 2-position provides a convenient point for chemical modification, most notably for the formation of amides, which are prevalent in drug structures.[3]

The true value of this scaffold, however, lies in the synergistic effect of the fluoro and methyl substituents. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic and pharmacodynamic properties.[1] It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The methyl group further contributes to the molecule's lipophilicity and can provide steric hindrance to influence binding selectivity.[1]

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a versatile synthon for the creation of more complex molecules with potential therapeutic activity.[1] Its ester and amide derivatives are of particular interest and have been explored in the context of various disease areas, including cancer, infectious diseases, and inflammatory conditions.[1]

As a Key Building Block for Enzyme Inhibitors

While specific, publicly disclosed drug candidates based on this exact scaffold are not abundant, its structural motifs are highly relevant to the design of enzyme inhibitors, particularly kinases. The pyridine core can act as a hinge-binding motif, while substituents on the ring can be tailored to occupy specific pockets within the enzyme's active site.

To illustrate this, the following diagram depicts a hypothetical binding mode of a generic inhibitor derived from this compound within a kinase active site.

Caption: Hypothetical binding of a 5-Fluoro-3-methylpicolinamide derivative in a kinase active site.

Synthetic Protocols and Methodologies

The conversion of this compound into its amide derivatives is a fundamental transformation for generating compound libraries for biological screening.[3] Below is a detailed, representative protocol for the synthesis of a generic 5-Fluoro-3-methylpicolinamide.

Protocol 1: Synthesis of a Generic 5-Fluoro-3-methylpicolinamide

This protocol outlines a standard procedure for the amide coupling of this compound with a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer

  • Round-bottom flasks

  • Nitrogen inlet

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent). Dissolve the acid in a minimal amount of anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.0 - 1.2 equivalents), followed by DIPEA (2.0 equivalents).

  • Activation and Coupling: In a separate flask, dissolve HATU (1.1 equivalents) in anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-Fluoro-3-methylpicolinamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial as the coupling agent HATU is moisture-sensitive.

  • Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid and the amine, facilitating the coupling reaction.

  • Aqueous Work-up: The sodium bicarbonate wash is to remove any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 5-Fluoro-3-methylpicolinamide derivatives.

G start Start: This compound + Amine setup Reaction Setup: Dissolve in anhydrous DMF Add DIPEA start->setup coupling Amide Coupling: Add HATU solution Stir at RT setup->coupling monitor Reaction Monitoring: TLC or LC-MS coupling->monitor workup Aqueous Work-up: Dilute with EtOAc Wash with NaHCO3 & Brine monitor->workup Reaction Complete dry Drying & Concentration: Dry with MgSO4 Rotary Evaporation workup->dry purify Purification: Silica Gel Chromatography dry->purify product Final Product: 5-Fluoro-3-methylpicolinamide purify->product

Caption: General workflow for the synthesis of 5-Fluoro-3-methylpicolinamide derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1256808-59-9
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Solid
Purity Typically ≥98%

Conclusion and Future Perspectives

This compound represents a valuable and strategic building block for medicinal chemists. Its inherent structural and electronic properties, conferred by the fluorinated pyridine core, make it an attractive starting point for the development of novel therapeutics. While the full potential of this specific scaffold is still being explored, the principles outlined in this guide provide a solid foundation for its application in drug discovery programs. Future work will likely focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a wide range of biological targets to uncover new lead compounds.

References

  • Hurst, T. E., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

Sources

Application Notes and Protocols for 5-Fluoro-3-methylpicolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Fluoro-3-methylpicolinic Acid

This compound (CAS 1256808-59-9) is a highly functionalized heterocyclic building block of significant interest in modern organic synthesis, particularly within the realms of agrochemical and pharmaceutical research.[1] Its strategic importance lies in the unique combination of a picolinic acid moiety, a fluorine substituent, and a methyl group on the pyridine ring. This arrangement offers a versatile scaffold for the construction of complex molecular architectures with tailored physicochemical and biological properties.[1]

The fluorine atom, a bioisostere of the hydrogen atom, can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity. The methyl group provides a point of steric influence and can modulate electronic properties, while the carboxylic acid function serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formations and esterifications.[1]

These features have led to the incorporation of the this compound scaffold into a range of bioactive molecules. A prominent example is in the development of novel herbicides, such as halauxifen-methyl, which belongs to the arylpicolinate class of synthetic auxins.[2][3][4] In medicinal chemistry, the fluorinated picolinate core is a valuable precursor for developing new therapeutic agents.[1]

This guide provides an in-depth overview of the properties of this compound and detailed protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a building block is paramount for its effective and safe utilization.

PropertyValueSource
CAS Number 1256808-59-9
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Solid
Purity ≥98%
Melting Point Data not available
Solubility Soluble in DMSO and Methanol
Storage Inert atmosphere, 2-8°C

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthetic Applications and Protocols

The carboxylic acid functionality of this compound is the primary site for its elaboration into more complex molecules. The following sections detail protocols for its conversion into amides and esters, two of the most common and important transformations for this building block.

Application 1: Amide Bond Formation via Acyl Chloride

The formation of an amide bond is a cornerstone of medicinal chemistry, and a reliable method for this transformation is crucial. Direct coupling of a carboxylic acid with an amine can be challenging. A more robust and widely applicable method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Workflow for Amide Synthesis:

Caption: General workflow for amide synthesis from this compound.

Detailed Protocol: Synthesis of N-Aryl Amides

This protocol describes the synthesis of an N-aryl amide, a common motif in bioactive molecules. The procedure is adapted from standard methodologies for the amidation of picolinic acids.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Aniline derivative

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-fluoro-3-methylpicolinoyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the aniline derivative (1.0-1.1 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Slowly add the solution of the aniline and triethylamine to the acyl chloride solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 1 M HCl (if the amine is basic), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl amide.

Rationale and Insights:

  • Catalytic DMF: DMF catalyzes the formation of the acyl chloride by forming a Vilsmeier-Haack type intermediate, which is more reactive than thionyl chloride itself.

  • Base: Triethylamine or another non-nucleophilic base is essential to neutralize the HCl generated during the acylation of the amine.

  • Anhydrous Conditions: The acyl chloride intermediate is highly reactive towards water. Therefore, maintaining anhydrous conditions throughout the reaction is critical to prevent its hydrolysis back to the carboxylic acid.

Application 2: Fischer-Speier Esterification

Esterification is another fundamental transformation for carboxylic acids, providing access to a wide range of esters that can themselves be valuable intermediates or the final target molecules. The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Workflow for Ester Synthesis:

Caption: General workflow for Fischer-Speier esterification.

Detailed Protocol: Synthesis of Methyl 5-fluoro-3-methylpicolinate

This protocol details the synthesis of the methyl ester, a common derivative used for further functionalization or as a final product in agrochemical applications. This procedure is based on a general method for the esterification of picolinic acids.[5]

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup:

    • Suspend this compound (1.0 eq) in an excess of methanol.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield methyl 5-fluoro-3-methylpicolinate.

Rationale and Insights:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium of the reaction towards the formation of the ester product.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Neutralization: Careful neutralization of the acidic reaction mixture is crucial to prevent hydrolysis of the newly formed ester during the work-up.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a platform for introducing fluorine and a picolinic acid moiety into target structures, enabling the fine-tuning of their biological and physical properties. The protocols detailed in this guide for amide bond formation and esterification provide a solid foundation for researchers to effectively utilize this important synthetic intermediate in their drug discovery and agrochemical research programs.

References

  • Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174. [Link]
  • CN111040331A - Preparation method of halauxifen-methyl. (2020).
  • Epp, J. B., et al. (2016). Discovery of Halauxifen-Methyl: A Novel Auxin Herbicide. Journal of Agricultural and Food Chemistry, 64(48), 9143–9153. [Link]
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide. [Link]
  • Reagent Instruments Net. (n.d.). CAS List. [Link]
  • AWS. (n.d.).

Sources

Topic: Advanced Synthetic Techniques for 5-Fluoro-3-methylpicolinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis of 5-Fluoro-3-methylpicolinic acid and its derivatives, compounds of significant interest in medicinal and agrochemical research.[1] The incorporation of fluorine into pyridine-based scaffolds can enhance drug potency, metabolic stability, and pharmacokinetic profiles.[2][3] We explore and provide protocols for several key synthetic strategies, including the functionalization of pre-fluorinated building blocks and late-stage fluorination techniques such as nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, potential challenges, and self-validating protocols are discussed to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of Fluorinated Picolinates

This compound is a "privileged scaffold" – a molecular framework that serves as a versatile starting point for developing complex molecules with desired biological activities.[1] Its derivatives are recognized as a potent class of synthetic auxin herbicides and are crucial precursors in pharmaceutical development.[1] The strategic placement of a fluorine atom at the 5-position and a methyl group at the 3-position is critical for modulating the biological activity and physicochemical properties of the final compounds.[1]

The primary synthetic challenge lies in the regioselective introduction of the fluorine atom onto the pyridine ring. Pyridine's inherent electronic properties can make direct C-H fluorination at the meta-position (C-3 or C-5) particularly difficult.[4][5] This guide outlines the predominant strategies to overcome these challenges, providing both the theoretical basis and practical, step-by-step protocols.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the "Building Block" approach, which utilizes a precursor that already contains the fluoro-substituent, and "Late-Stage Fluorination," where the fluorine atom is introduced towards the end of the synthesis.

G cluster_0 Synthetic Approaches cluster_1 Building Block Details cluster_2 Late-Stage Fluorination Details Start Target: this compound Derivatives Strategy1 Strategy 1: Building Block Approach Start->Strategy1 Strategy2 Strategy 2: Late-Stage Fluorination Start->Strategy2 Precursor Pre-fluorinated Precursor (e.g., 5-fluoro-3-methylpicolinonitrile) Strategy1->Precursor Precursor2 Non-fluorinated Precursor (e.g., 5-Chloro-3-methylpicolinic Acid) Strategy2->Precursor2 Hydrolysis Hydrolysis Precursor->Hydrolysis Esterification Derivatization (Esterification, Amidation) Hydrolysis->Esterification FinalProduct Final Product Esterification->FinalProduct SNAr Nucleophilic Aromatic Substitution (SNAr) Precursor2->SNAr CH_Activation C-H Activation / Fluorination (Advanced) Precursor2->CH_Activation SNAr->FinalProduct CH_Activation->FinalProduct

Figure 1. High-level overview of synthetic strategies.
Strategy 1: The Building Block Approach

This is often the most direct and reliable method, beginning with a commercially available or readily prepared precursor that already contains the key structural features. A common starting material is 5-fluoro-3-methylpicolinonitrile .[1] The synthesis proceeds by converting the nitrile group into the desired carboxylic acid or derivative.

  • Causality: Starting with the fluoro-group already in place avoids the challenges of regioselectivity associated with fluorinating the pyridine ring directly. The nitrile group is a versatile precursor to a carboxylic acid through hydrolysis, providing a straightforward path to the target molecule.[1]

Strategy 2: Late-Stage Fluorination

Introducing fluorine at a later stage can be more atom-economical and allows for greater diversification. The most common method in this category for pyridine systems is Nucleophilic Aromatic Substitution (SNAr).

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves replacing a good leaving group (like a halogen, e.g., -Cl) on an electron-poor aromatic ring with a nucleophile (F⁻).[6] The pyridine ring is naturally somewhat electron-deficient, but the reaction is significantly accelerated by the presence of additional electron-withdrawing groups.[6][7]

Figure 2. Generalized mechanism for SNAr.
  • Causality: For an SNAr reaction to be effective, the aromatic ring must be sufficiently electrophilic to be attacked by the fluoride anion. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups.[7] The choice of solvent is critical; polar aprotic solvents like DMSO are ideal as they solvate the cation of the fluoride salt (e.g., K⁺ from KF) without strongly solvating the fluoride anion, thus increasing its nucleophilicity.[8]

  • Advanced Methods (C-H Fluorination): Direct C-H fluorination is an emerging field that offers the most efficient route by avoiding pre-functionalization. These methods often rely on transition metal catalysis (e.g., Palladium or Copper) to selectively activate a specific C-H bond.[9][10][11] While powerful, these methods often require specialized ligands and careful optimization.

Experimental Protocols

Safety Note: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Refer to the Safety Data Sheet (SDS) for all chemicals before use. This compound and its precursors are associated with hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[1]

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

This protocol details the conversion of a commercially available building block, 5-fluoro-3-methylpicolinonitrile, to the target carboxylic acid.

Materials:

  • 5-fluoro-3-methylpicolinonitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cautiously add 5-fluoro-3-methylpicolinonitrile (1.0 eq). To this, slowly add a 3:1 (v/v) mixture of concentrated sulfuric acid and water. Note: This addition is exothermic and should be done carefully, potentially in an ice bath.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice in a large beaker. This will dilute the acid and precipitate some of the product.

  • Workup - pH Adjustment: Cool the aqueous solution in an ice bath. Slowly neutralize the solution by adding a concentrated NaOH solution until the pH is approximately 7. Then, carefully acidify the solution with concentrated HCl to a pH of ~3-4. The picolinic acid product should precipitate as a solid.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash with a small amount of cold deionized water.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the final product under vacuum to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Synthesis of Methyl 5-Fluoro-3-methylpicolinate via SNAr

This protocol outlines the fluorination of a chlorinated precursor using potassium fluoride, a common and cost-effective nucleophilic fluoride source.[8][12]

Materials:

  • Methyl 5-chloro-3-methylpicolinate (1.0 eq)

  • Potassium fluoride (KF), spray-dried or anhydrous (2.0-3.0 eq)

  • Phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (Bu₄NCl) or tetraphenylphosphonium chloride (Ph₄PCl) (0.5-2.0 eq)[8][12]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask, condenser with drying tube, magnetic stirrer, oil bath

  • Ethyl acetate and water for extraction

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add methyl 5-chloro-3-methylpicolinate (1.0 eq), anhydrous potassium fluoride (2.0 eq), and the phase-transfer catalyst (e.g., Ph₄PCl, 2.0 eq).[8]

  • Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Fluorination Reaction: Heat the mixture to 130-150 °C in an oil bath. The elevated temperature is necessary to achieve a reasonable reaction rate.[8] Monitor the reaction progress by GC-MS or ¹⁹F NMR. Note: Quaternary ammonium salts used as PTCs can degrade at these temperatures, which is why supra-stoichiometric amounts are often required for high yields.[8]

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (3x) and then with brine. The multiple water washes are crucial to remove the high-boiling point DMSO solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure methyl 5-fluoro-3-methylpicolinate.

Protocol 3: Fischer Esterification of this compound

This is a classic and straightforward method for converting the final carboxylic acid into its corresponding methyl ester, a common derivative in synthesis.[1]

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (used as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate and water for extraction

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Esterification: Heat the mixture to reflux for 4-8 hours. The reaction is an equilibrium, and using methanol as the solvent drives it towards the product ester.[1]

  • Workup: Cool the reaction to room temperature and remove the excess methanol via rotary evaporation.

  • Neutralization: Dilute the residue with ethyl acetate and slowly wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-fluoro-3-methylpicolinate.

  • Purification: If necessary, purify the product by flash column chromatography.

Data Summary

The choice of synthetic route often involves a trade-off between the cost/availability of starting materials and the complexity/yield of the reaction steps.

StrategyKey TransformationTypical Reagents & ConditionsYield RangeKey Considerations
Building Block Nitrile HydrolysisH₂SO₄/H₂O, reflux70-90%Straightforward; relies on availability of the fluorinated nitrile precursor.
Late-Stage SNAr Chloro to FluoroKF, PTC, DMSO, 130-150 °C50-75%[8]Requires high temperatures; PTC may be needed in excess; allows for late-stage diversification.[8][12]
Derivatization Fischer EsterificationMeOH, cat. H₂SO₄, reflux85-95%Classic, high-yielding method for simple esters; equilibrium-driven.[1]

References

  • Benchchem. (n.d.). Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0.
  • Hussain, A., et al. (2025).
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Karami, B., et al. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Allen, L. J., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
  • Daugulis, O., et al. (2011). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. PMC - NIH. [Link]
  • Allen, L. J., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
  • Karami, B., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Karami, B., et al. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • Christiansen, M., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. [Link]
  • Richardson, P. (2025).
  • University of Münster. (2024).
  • Douglas, J., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
  • Chen, G., et al. (2014). Recent Advances in C-H Fluorination. The Royal Society of Chemistry. [Link]
  • Racowski, J. M., et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC - NIH. [Link]
  • Khan, A. (2018). 34.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • German, N. A., et al. (2021).

Sources

Application Notes & Protocols: Leveraging 5-Fluoro-3-methylpicolinic Acid in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Synthetic Auxins in Modern Agriculture

Effective weed management is a cornerstone of global food security. Among the chemical tools available to farmers, synthetic auxin herbicides represent one of the oldest and most successful classes of herbicides.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and chaotic growth that is ultimately lethal to susceptible plant species.[1][2] The picolinic acids, a prominent family within this class, are valued for their systemic activity and effectiveness against a wide range of broadleaf weeds.[3]

Within this chemical space, 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9) has emerged as a critical building block for the next generation of agrochemicals.[4] It is considered a "privileged scaffold"—a molecular framework that is pre-validated to interact with a biological target. The strategic placement of a fluorine atom and a methyl group on the picolinic acid core is a deliberate design choice. The fluorine atom can enhance metabolic stability and binding affinity to target receptors, while the methyl group helps to modulate the molecule's physicochemical properties and biological activity.[4] This guide provides an in-depth exploration of this compound as a foundational element in herbicide discovery, detailing its synthesis, screening protocols, and role in mechanism-of-action studies.

Section 1: Physicochemical Properties and Synthesis

Understanding the fundamental properties of this compound is the first step in its application. This compound serves as the key starting material for derivatization into candidate herbicides.

Core Properties
PropertyValueSource
CAS Number 1256808-59-9[5][6]
Molecular Formula C₇H₆FNO₂[6]
Molecular Weight 155.13 g/mol [6]
IUPAC Name 5-fluoro-3-methylpyridine-2-carboxylic acid
Physical Form Solid
Storage Inert atmosphere, 2-8°C
Protocol: Synthesis via Hydrolysis

A common and efficient route to synthesize this compound involves the hydrolysis of its nitrile precursor, 5-fluoro-3-methylpicolinonitrile.[4] This protocol outlines a standard lab-scale procedure.

Causality: Acid-catalyzed hydrolysis is chosen for its direct conversion of the nitrile group (-CN) to a carboxylic acid (-COOH). The strong acid protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The reaction is driven to completion by heating under reflux.

Protocol 1.2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).

  • Acid Addition: Carefully add a 6 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (approx. 10 eq volume). Rationale: A significant excess of aqueous acid is used to ensure complete hydrolysis and to serve as the reaction solvent.

  • Reflux: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. A precipitate of the product may form. Carefully neutralize the mixture by slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 3-4. Rationale: Adjusting the pH to just below the pKa of the carboxylic acid protonates it, reducing its solubility in water and maximizing precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

G cluster_synthesis Synthesis Workflow start Start: 5-fluoro-3- methylpicolinonitrile reflux Acid Hydrolysis (HCl or H₂SO₄, Reflux) start->reflux Step 1-3 neutralize Cool & Neutralize (pH 3-4 with NaHCO₃) reflux->neutralize Step 4 filter Vacuum Filtration neutralize->filter Step 5 purify Recrystallization filter->purify Step 6 end Product: 5-Fluoro-3- methylpicolinic acid purify->end Step 7: Characterize

Fig. 1: Workflow for the synthesis of this compound.

Section 2: Protocols for Herbicidal Activity Screening

Once synthesized, this compound is typically derivatized (e.g., esterified or coupled with other moieties) before undergoing biological screening. The following protocols are designed to test these new derivatives.

Primary Screen: In Vitro Root Growth Inhibition

This primary assay uses the model plant Arabidopsis thaliana to quickly and sensitively assess auxin-like activity.[7][8] Root elongation is highly sensitive to auxin concentration; the inhibitory effects of synthetic auxins provide a quantifiable measure of biological activity.

Protocol 2.1: Arabidopsis thaliana Root Inhibition Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (a derivative of this compound) in dimethyl sulfoxide (DMSO).

  • Media Preparation: Prepare Murashige and Skoog (MS) agar medium in sterile petri dishes. While the medium is still molten, add the test compound to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a DMSO-only control plate. Rationale: A concentration gradient is essential for determining the half-maximal inhibitory concentration (IC₅₀).

  • Seed Sterilization & Plating: Surface-sterilize A. thaliana (Col-0) seeds and place 5-10 seeds in a line on the surface of each agar plate.

  • Vernalization & Germination: Seal the plates and store them at 4°C in the dark for 48-72 hours (vernalization) to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically so the roots grow down along the agar surface. Incubate under a 16h light/8h dark cycle.

  • Data Collection: After 5-7 days of growth, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

  • Analysis: Calculate the percent inhibition of root growth for each concentration relative to the DMSO control. Plot the inhibition data against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Secondary Screen: Post-Emergence Greenhouse Assay

Promising candidates from the primary screen are advanced to whole-plant assays to evaluate their real-world herbicidal potential. This protocol assesses post-emergence activity on common agricultural weeds.

Protocol 2.2: Post-Emergence Efficacy Trial

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus (pigweed) and Chenopodium album (lambsquarters)) in pots in a greenhouse until they reach the 2-4 true leaf stage.[7][9] Rationale: This growth stage is typically highly susceptible to systemic herbicides.

  • Formulation: Prepare a sprayable formulation of the test compound. This typically involves dissolving the compound in a solvent with adjuvants (e.g., surfactants) to ensure proper leaf wetting and uptake.

  • Application: Using a calibrated track sprayer, apply the formulation to the plants at various rates, typically expressed in grams of active ingredient per hectare (g a.i./ha). For example, test rates of 125, 250, and 500 g/ha.[9] Include an untreated control group.

  • Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess the herbicidal injury at set time points (e.g., 3, 7, and 14 days after application) using a 0-100% scale (0 = no effect, 100 = complete plant death).

  • Data Analysis: Record the injury ratings in a table to compare the efficacy of different compounds and application rates.

Table 2.2: Sample Efficacy Data for a Hypothetical Derivative

CompoundRate (g/ha)Target Weed7-Day Injury (%)14-Day Injury (%)
Derivative X 125A. retroflexus6085
Derivative X 250A. retroflexus90100
Derivative X 125C. album5075
Derivative X 250C. album8595
Picloram (Control) 250A. retroflexus8095

Section 3: Elucidating the Mechanism of Action (MoA)

Picolinic acids function by hijacking the plant's natural auxin signaling pathway.[2] In the cell nucleus, natural auxin acts as a "molecular glue" between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of receptors and Aux/IAA transcriptional repressor proteins. This binding event targets the Aux/IAA proteins for degradation, derepressing auxin-responsive genes and leading to normal growth. Synthetic auxins bind to the same TIR1/AFB receptors, causing constitutive degradation of Aux/IAA repressors and leading to a massive, uncontrolled expression of growth-related genes, which ultimately results in plant death.[2] Recent studies have shown that newer picolinate herbicides preferentially bind to the AFB5 receptor.[7][8][10]

G cluster_pathway Synthetic Auxin Mechanism of Action Auxin Synthetic Auxin (Picolinate Derivative) Receptor TIR1/AFB Receptor Auxin->Receptor SCF SCF E3 Ligase Receptor->SCF forms complex Repressor Aux/IAA Repressor Proteasome 26S Proteasome Repressor->Proteasome degraded by ARF Auxin Response Factor (ARF) Repressor->ARF represses SCF->Repressor targets Genes Auxin-Responsive Genes ARF->Genes activates Growth Uncontrolled Growth & Plant Death Genes->Growth G cluster_sar Lead Optimization Workflow scaffold Scaffold: This compound synthesis Synthesize Library of Derivatives scaffold->synthesis screening Biological Screening (Protocols 2.1 & 2.2) synthesis->screening data Analyze Data (IC₅₀, % Injury) screening->data sar Establish SAR (e.g., 'Electron-withdrawing groups increase potency') data->sar design Design Next-Gen Compounds sar->design design->synthesis Iterative Cycle lead Optimized Lead Candidate design->lead

Fig. 3: Logic flow for a Structure-Activity Relationship (SAR) campaign.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed scaffold for the discovery of novel synthetic auxin herbicides. Its unique substitution pattern provides a robust starting point for lead optimization campaigns. By employing the systematic protocols for synthesis, biological screening, and mechanism-of-action validation detailed in this guide, researchers can effectively leverage this powerful building block to develop the next generation of solutions for sustainable and effective weed control in agriculture.

References

  • Feng, S., Liu, Y., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry.
  • Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification.
  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary.
  • Feng, S., Gou, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435.
  • ACS Publications. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry.
  • Li, H., Wei, W., et al. (2024). Herbicidal activities of some compounds against five weeds. ResearchGate.
  • Li, H., Wei, W., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(4), 834.
  • Feng, S., Gou, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • Feng, S., Gou, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
  • Li, H., Wei, W., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate.
  • PhytoTech Labs. (n.d.). Plant Growth Regulators.
  • Tikrit Journal of Pure Science. (2023). Preparation and diagnosis of new picolinic acid derivatives.
  • Babaee, S., Sepehrmansourie, H., et al. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate.
  • Wei, W., Shi, R., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
  • Kefford, N. P., & Caso, O. H. (1963). A Picolinic Acid Derivative: A Plant Growth Regulator. Science, 141(3578), 363.
  • Domagala, J. M., et al. (1988). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 31(5), 991-1002.

Sources

Application Note: Preparation, Storage, and Handling of 5-Fluoro-3-methylpicolinic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-3-methylpicolinic Acid

This compound is a substituted pyridinecarboxylic acid that serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom is a common strategy to enhance key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] As a picolinic acid derivative, this compound is integral to the synthesis of more complex molecules targeting a wide range of diseases.[1][2]

Physicochemical Properties & Pre-Protocol Considerations

A thorough understanding of the compound's properties is the cornerstone of effective stock solution preparation.[3] This information dictates the choice of solvent, storage conditions, and safety measures.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 1256808-59-9 [4][5]
Molecular Formula C₇H₆FNO₂ [4]
Molecular Weight 155.13 g/mol [5]
Physical Form Solid (Crystal - Powder) [4][6]
Purity Typically ≥98% [4]

| IUPAC Name | 5-fluoro-3-methylpyridine-2-carboxylic acid |[4] |

Solvent Selection: The Rationale

The solubility of picolinic acid and its derivatives is highly dependent on the solvent's polarity and protic nature.[7] While specific solubility data for this compound in common laboratory solvents is not extensively published, we can infer the best choices from related compounds and general chemical principles.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Causality: DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of organic molecules, including those with acidic functional groups.[8][9] Its ability to form strong hydrogen bonds with the carboxylic acid moiety makes it an excellent choice for achieving high-concentration stock solutions. Furthermore, its low volatility prevents the concentration from changing due to solvent evaporation during handling.[8]

  • Secondary Recommendation: Ethanol (EtOH)

    • Causality: Ethanol is a polar protic solvent that can also be effective. Picolinic acid itself is soluble in ethanol.[7] However, it may not achieve the same high concentrations as DMSO and is more volatile. It can be a suitable alternative if DMSO is incompatible with the downstream experimental system (e.g., certain cell-based assays where DMSO toxicity is a concern even at low final concentrations).

  • Aqueous Solutions: Direct dissolution in aqueous buffers is generally not recommended for preparing high-concentration primary stocks due to the compound's likely limited water solubility, a common trait for such organic acids.[7]

Safety & Handling Precautions

Adherence to safety protocols is non-negotiable. This compound and its related esters are classified with the signal word "Warning".[4][10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Mandatory Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling the solid compound and its solutions.[6][11]

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[11] Ensure eyewash stations and safety showers are readily accessible.

Experimental Protocol: Preparing a 100 mM DMSO Stock Solution

This protocol details the preparation of 10 mL of a 100 mM stock solution. The principles can be adapted for different concentrations and volumes.

Materials & Equipment
  • This compound (MW: 155.13 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (4-decimal place readability)

  • 10 mL Grade A volumetric flask

  • Weigh boat or paper

  • Spatula

  • Beaker (e.g., 25 mL)

  • Magnetic stir bar and stir plate (optional)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sterile, amber, or light-blocking cryovials for aliquoting

Pre-Preparation: Calculation

The fundamental step is to calculate the mass of the compound required.[3]

Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

Calculation for a 10 mL of 100 mM stock:

  • Mass (g) = 0.1 mol/L × 0.010 L × 155.13 g/mol

  • Mass (g) = 0.015513 g

  • Mass (mg) = 15.51 mg

Expert Tip: Always factor in the compound's purity if it is less than 98-99%. For example, for 98% purity, the required mass would be (15.51 mg / 0.98) = 15.83 mg. For this protocol, we will assume 100% purity for simplicity.

Step-by-Step Dissolution Procedure
  • Acclimatization: Bring the sealed container of this compound and the DMSO solvent to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic solid or in the cold solvent.

  • Weighing: Place a weigh boat on the tared analytical balance. Carefully weigh out 15.51 mg of the compound. Record the exact mass weighed.

  • Initial Dissolution: Transfer the weighed powder into a clean, dry 25 mL beaker. Add approximately 7-8 mL of DMSO.

  • Solubilization: Place a small magnetic stir bar in the beaker and stir on a stir plate at room temperature, or vortex the solution vigorously. Gentle warming (to 30-37°C) can be applied if dissolution is slow, but monitor closely. Most picolinic acid derivatives dissolve readily in DMSO at room temperature.

  • Quantitative Transfer: Once the solid is fully dissolved, carefully pour the solution into the 10 mL volumetric flask. To ensure all the compound is transferred, rinse the beaker with a small amount of fresh DMSO (e.g., 1 mL) and add the rinse to the volumetric flask. Repeat this rinsing step at least once more.[3]

  • Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the bottom of the meniscus precisely aligns with the 10 mL calibration mark.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[12]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in appropriately labeled, light-blocking cryovials.[3]

Workflow Visualization

The following diagram outlines the critical steps in the stock solution preparation workflow.

G cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solubilization cluster_store Phase 3: Storage calc 1. Calculate Mass (15.51 mg for 10mL @ 100mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh Accurate Mass dissolve 3. Initial Dissolution (Add ~8mL DMSO) weigh->dissolve Transfer to Beaker transfer 4. Quantitative Transfer (Rinse beaker into flask) dissolve->transfer volume 5. Final Volume Adjustment (Add DMSO to 10mL mark) transfer->volume mix 6. Homogenize (Invert flask 15-20x) volume->mix aliquot 7. Aliquot (Single-use volumes) mix->aliquot Final Solution store 8. Store Properly (-20°C or 2-8°C) aliquot->store

Sources

Application Notes and Protocols: 5-Fluoro-3-methylpicolinic Acid as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Picolinates in Coordination Chemistry

5-Fluoro-3-methylpicolinic acid is a strategically functionalized pyridine carboxylic acid that has emerged as a ligand of significant interest in modern coordination chemistry. The pyridine nitrogen and the carboxylate group form a robust bidentate chelate with a wide range of metal ions, a coordination mode well-established for the parent picolinic acid. The true value of this particular ligand, however, lies in the synergistic effects of its substituents. The methyl group at the 3-position introduces steric influence and alters the electronic landscape of the pyridine ring, while the fluorine atom at the 5-position imparts unique properties such as increased thermal and oxidative stability, and modulated lipophilicity and electronic characteristics of the resulting metal complexes.[1] These features make this compound an attractive candidate for the development of novel catalysts, advanced materials, and potential therapeutic agents.

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] This principle extends to coordination chemistry, where fluorinated ligands can fine-tune the electrochemical and photophysical properties of metal complexes. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound as a versatile ligand, offering detailed protocols for the synthesis of its coordination complexes, characterization techniques, and an exploration of its potential applications.

Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through the hydrolysis of its nitrile precursor, 5-Fluoro-3-methylpicolinonitrile. This nitrile is accessible through various synthetic routes and is commercially available.

Protocol 1: Hydrolysis of 5-Fluoro-3-methylpicolinonitrile

This protocol outlines the basic hydrolysis of 5-Fluoro-3-methylpicolinonitrile to yield this compound.

Materials:

  • 5-Fluoro-3-methylpicolinonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Ethanol or water

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-Fluoro-3-methylpicolinonitrile (1 equivalent) in ethanol or water.

  • Base Addition: Add an aqueous solution of NaOH or KOH (2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated HCl, followed by 1 M HCl. This will protonate the carboxylate and precipitate the picolinic acid. The acidification should be done in an ice bath to control the exotherm.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain this compound.

Causality behind Experimental Choices:

  • The use of a molar excess of a strong base ensures complete hydrolysis of the nitrile functionality.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier of the hydrolysis reaction.

  • Acidification is crucial to protonate the carboxylate anion, rendering the picolinic acid less soluble in the aqueous medium and allowing for its precipitation and isolation.

Synthesis of Coordination Complexes: General Protocols

The chelation of this compound to a metal center is typically straightforward. The following protocols provide general methodologies for the synthesis of transition metal and lanthanide complexes.

Protocol 2: Synthesis of a Transition Metal Complex (e.g., Copper(II))

This protocol is based on established methods for synthesizing copper(II) picolinate complexes and can be adapted for other transition metals.[2][3]

Materials:

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or other suitable metal salt

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Distilled water

Procedure:

  • Ligand Deprotonation: Dissolve this compound (2 equivalents) in methanol or ethanol. To this solution, add a stoichiometric amount of NaOH (2 equivalents) dissolved in a minimal amount of water to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate beaker, dissolve the copper(II) sulfate pentahydrate (1 equivalent) in distilled water.

  • Complexation: Slowly add the aqueous solution of the metal salt to the methanolic solution of the deprotonated ligand with vigorous stirring. A precipitate should form immediately.

  • Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with distilled water, followed by a small amount of cold methanol or ethanol to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator or under vacuum at a slightly elevated temperature (e.g., 60 °C).

Self-Validating System:

  • Color Change: The formation of the copper(II) complex is typically accompanied by a distinct color change (e.g., to blue or green).

  • Solubility Change: The resulting complex will likely have different solubility characteristics compared to the starting materials.

  • Spectroscopic Confirmation: Characterization by IR and UV-Vis spectroscopy will confirm the coordination of the ligand to the metal center.

Experimental Workflow for Transition Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L1 Dissolve this compound in Methanol L2 Add NaOH solution to deprotonate L1->L2 C Complexation: Add metal salt solution to ligand solution L2->C M1 Dissolve CuSO4·5H2O in Water M1->C R Stir at Room Temperature (2-4h) C->R I Isolation: Vacuum Filtration R->I W Wash with Water and Methanol I->W D Dry under Vacuum W->D P Final Product: [Cu(5-F-3-Me-pic)2] D->P

Caption: Workflow for the synthesis of a Copper(II) complex with this compound.

Protocol 3: Synthesis of a Lanthanide Complex (e.g., Europium(III))

Lanthanide complexes are of great interest for their unique luminescent properties. This protocol is adapted from general procedures for synthesizing lanthanide picolinate complexes.[4][5][6]

Materials:

  • This compound

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or other lanthanide salt

  • Triethylamine (NEt₃) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Distilled water

Procedure:

  • Ligand Solution: Dissolve this compound (3 equivalents) in ethanol.

  • Base Addition: Add triethylamine (3 equivalents) to the ligand solution to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate flask, dissolve europium(III) nitrate hexahydrate (1 equivalent) in ethanol.

  • Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux for 4-6 hours.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, the volume of the solvent can be reduced, or a co-solvent like diethyl ether can be added to induce precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the complex in a desiccator over a suitable drying agent.

Characterization of Coordination Complexes

A thorough characterization is essential to confirm the structure and purity of the synthesized complexes.

Technique Purpose Expected Observations for 5-Fluoro-3-methylpicolinate Complexes
Infrared (IR) Spectroscopy To confirm the coordination of the carboxylate group.Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the C=O stretching frequency compared to the free ligand. Appearance of new bands corresponding to Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) vibrations in the low-frequency region.[7]
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the complex.For transition metal complexes, observation of d-d transitions in the visible region, which are characteristic of the metal ion's coordination environment. For lanthanide complexes, sharp f-f transition bands may be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the pyridine ring upon coordination to a diamagnetic metal ion (e.g., Zn²⁺, La³⁺).
Elemental Analysis (CHN) To determine the empirical formula of the complex.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Thermal Analysis (TGA/DSC) To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.Provides information on decomposition temperatures and the loss of solvent molecules.[2]

Coordination Mode of 5-Fluoro-3-methylpicolinate

Caption: Bidentate chelation of 5-Fluoro-3-methylpicolinate to a metal center (M).

Potential Applications

The unique structural and electronic features of this compound suggest its utility in a variety of applications.

Homogeneous Catalysis

Copper complexes with pyridine-based ligands have shown significant catalytic activity in various organic transformations. The electronic properties of the 5-fluoro-3-methylpicolinate ligand can be exploited to tune the catalytic activity of its metal complexes. For instance, copper complexes are known to catalyze the production of reactive oxygen species (ROS), which has applications in oxidation reactions.[8] The electron-withdrawing nature of the fluorine atom could modulate the redox potential of the metal center, potentially enhancing its catalytic efficiency.

Luminescent Materials

Lanthanide complexes are renowned for their sharp, line-like emission bands, which are highly desirable for applications in OLEDs, sensors, and bio-imaging.[9] The 5-fluoro-3-methylpicolinate ligand can act as an "antenna" to absorb UV light and efficiently transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength. The C-F bonds in the ligand can also reduce non-radiative decay pathways, potentially leading to higher quantum yields and longer luminescence lifetimes.[10]

Bioinorganic Chemistry and Drug Development

Picolinic acid and its derivatives are known to play roles in various biological processes.[7] Metal complexes of picolinic acid have been investigated for their potential as therapeutic agents.[11] The presence of the fluorine atom in this compound can enhance the lipophilicity of its metal complexes, potentially improving their cell permeability and bioavailability. This makes them interesting candidates for the development of new metal-based drugs.

Conclusion

This compound is a promising ligand for the synthesis of novel coordination complexes with tunable properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile building block. The strategic incorporation of fluorine and methyl substituents opens up exciting possibilities for the rational design of functional metal complexes for applications in catalysis, materials science, and medicinal chemistry.

References

  • Photoluminescent and Magnetic Properties of Mononuclear Lanthanide-Based Compounds Containing the Zwitterionic Form of 4-Picolinic Acid as a Ligand. (n.d.). SciELO.
  • Luminescence of Lanthanide Complexes with Perfluorinated Alkoxide Ligands. (2020). Inorganic Chemistry, 59(14), 9807–9823. [Link]
  • Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014). European Journal of Medicinal Chemistry, 79, 117–127. [Link]
  • Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. (2021). Inorganic Chemistry, 60(14), 10584–10594. [Link]
  • The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Crystal structures, magnetic and photoluminescent properties of one-dimensional lanthanide complexes with picolinate ligand. (2010). Inorganica Chimica Acta, 363(1), 199-204.
  • Colorimetry of Luminescent Lanthanide Complexes. (2021). Molecules, 26(11), 3236. [Link]
  • A Study of Metal Complexes of 2 – Picolinic Acid. (2018). Oriental Journal of Chemistry, 34(2), 752-759. [Link]
  • Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. (2012). Croatica Chemica Acta, 85(4), 479-483. [Link]
  • 5-Fluoro-6-methylpicolinonitrile. (n.d.). MySkinRecipes.
  • Copper(II) complexes with derivatives of picolinic acid. Synthesis, structural and magnetic study. (2015).
  • 5-aryl-1-imino-1-oxo-[4][5][10]thiadiazines. (2015). Google Patents.
  • Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species. (2024). Journal of Biological Inorganic Chemistry, 29(4), 457-469. [Link]

Sources

Application Note & Protocols: Preclinical Characterization of 5-Fluoro-3-methylpicolinic acid as a Putative NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vitro and in vivo experimental evaluation of 5-Fluoro-3-methylpicolinic acid, a novel small molecule with a chemical structure suggestive of nicotinamide phosphoribosyltransferase (NAMPT) inhibition. We present a logical, phased approach to characterize its biochemical activity, cellular mechanism of action, and preclinical efficacy. The protocols herein are designed to be self-validating, incorporating critical control experiments to rigorously test the hypothesis that this compound exerts its biological effects through the targeted disruption of NAD+ biosynthesis.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme central to cellular metabolism, DNA repair, and signaling.[1] While normal cells synthesize NAD+ through various pathways, many aggressive cancers exhibit a heightened dependence on the NAD+ salvage pathway, where nicotinamide is recycled back into NAD+.[2][3] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[4]

The overexpression of NAMPT is a common feature in numerous malignancies, including hematological cancers and solid tumors, where it sustains the high metabolic and proliferative demands of cancer cells.[2][5] This dependency creates a therapeutic window, making NAMPT a compelling target for anticancer drug development.[1][4] Inhibition of NAMPT leads to rapid depletion of intracellular NAD+ pools, triggering metabolic catastrophe, oxidative stress, and ultimately, cancer cell death.[1][5]

This compound is a picolinic acid derivative whose structure warrants investigation as a potential NAMPT inhibitor. This document outlines the critical experiments required to validate its molecular target and assess its therapeutic potential.

Part 1: In Vitro Experimental Design & Protocols

The primary objective of the in vitro phase is to confirm target engagement, elucidate the cellular mechanism of action, and establish the on-target specificity of this compound.

Proposed Mechanism of Action

The central hypothesis is that this compound inhibits NAMPT, leading to a cascade of events culminating in cancer cell death.

G Compound This compound NAMPT NAMPT Inhibition Compound->NAMPT NAD Intracellular NAD+ Depletion NAMPT->NAD ATP ATP Depletion NAD->ATP ROS Increased ROS NAD->ROS Apoptosis Apoptosis / Cell Death ATP->Apoptosis ROS->Apoptosis

Caption: Hypothesized signaling cascade following NAMPT inhibition.

Protocol: Cell-Free NAMPT Enzymatic Assay

Rationale: This initial step is crucial to determine if this compound directly interacts with and inhibits the NAMPT enzyme in a purified, cell-free system. This confirms the compound is not a non-specific cytotoxic agent.

Methodology:

  • Reagents: Recombinant human NAMPT, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), ATP, NAD+ cycling reagent (e.g., Promega NAD/NADH-Glo™).

  • Preparation: Prepare a 10-point serial dilution of this compound (e.g., 10 µM to 0.5 nM) in assay buffer. Include a known NAMPT inhibitor (e.g., FK866) as a positive control and DMSO as a vehicle control.

  • Reaction: In a 96-well plate, combine recombinant NAMPT with the compound dilutions and incubate for 15 minutes at 37°C.

  • Initiation: Initiate the enzymatic reaction by adding substrates (NAM and PRPP). Incubate for 60 minutes at 37°C.

  • Detection: Terminate the reaction and measure the amount of NAD+ produced using a luminogenic detection reagent according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Cellular Cytotoxicity and Viability Assay

Rationale: To determine the compound's potency in a cellular context and identify sensitive cancer cell lines. A time-course experiment is essential, as the NAD+ depletion mechanism may take 48-96 hours to induce cell death.

Methodology:

  • Cell Lines: Select a panel of cancer cell lines, prioritizing those known to be sensitive to NAMPT inhibition (e.g., hematological malignancies like MV-4-11 or solid tumors like A2780 ovarian cancer).[6] Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

  • Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a 10-point serial dilution of this compound (e.g., 1 µM to 0.05 nM).

  • Incubation: Incubate plates for 72 hours. Causality Insight: A longer incubation period (72-96h) is often required for NAMPT inhibitors to deplete NAD+ stores sufficiently to impact cell viability.

  • Readout: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® for ATP content, which is a direct downstream consequence, or a resazurin-based assay).

  • Analysis: Normalize data to vehicle-treated controls and calculate GI50/IC50 values.

Parameter Example Cell Line Panel Hypothetical GI50 (nM)
Hematological MV-4-11 (AML)0.5
Solid Tumor A2780 (Ovarian)1.2
Solid Tumor HCT116 (Colon)2.5
Non-Cancerous IMR-90 (Fibroblast)> 1000
Protocol: On-Target Validation via NMN Rescue

Rationale: This is the most critical experiment to validate that cytotoxicity is a direct result of NAMPT inhibition. If the compound's effect is on-target, replenishing the downstream product, nicotinamide mononucleotide (NMN), should rescue the cells from death.[5]

Methodology:

  • Experimental Setup: Use a sensitive cell line (e.g., MV-4-11). Set up two parallel sets of 96-well plates.

  • Treatment: Treat both sets of plates with a serial dilution of this compound as described in Protocol 1.2.

  • Rescue Condition: To one set of plates, add a final concentration of 100 µM NMN to the media. The other set receives no NMN.

  • Incubation & Readout: Incubate for 72 hours and measure viability as before.

  • Analysis: Compare the dose-response curves. A significant rightward shift in the GI50 value in the presence of NMN provides strong evidence of on-target activity. A lack of rescue would suggest off-target toxicity.

Protocol: Measurement of Intracellular NAD+ Levels

Rationale: To directly demonstrate that the compound depletes the intracellular NAD+ pool, confirming the proposed biochemical mechanism within the cell.

Methodology:

  • Setup: Seed a sensitive cell line in 6-well plates.

  • Treatment: Treat cells with this compound at concentrations corresponding to 1x, 5x, and 10x the GI50 value.

  • Time Course: Harvest cells at various time points (e.g., 4, 8, 24, and 48 hours) post-treatment.

  • Extraction & Detection: Lyse the cells and measure NAD+/NADH levels using a commercially available kit (e.g., NAD/NADH-Glo™ Assay). Normalize the NAD+ level to the total protein concentration of each sample.

  • Analysis: Plot the time- and dose-dependent depletion of NAD+ relative to vehicle-treated controls. A significant drop in NAD+ should precede the loss of cell viability.[5]

Part 2: In Vivo Experimental Design & Protocols

The in vivo phase aims to assess the compound's therapeutic efficacy, tolerability, and target engagement in a relevant animal model. Careful planning is essential for obtaining robust and translatable data.[7][8]

In Vivo Efficacy Study Workflow

G cluster_0 Setup cluster_1 Study Execution cluster_2 Endpoint Analysis A Select Cell Line (e.g., MV-4-11) B Implant Cells into Immunodeficient Mice A->B C Monitor Tumor Growth (to ~150 mm³) B->C D Randomize Mice into Treatment Groups C->D E Dosing Regimen (e.g., 5 days on, 2 days off) D->E F Daily Monitoring: Tumor Volume & Body Weight E->F E->F Treatment Cycle G Efficacy Assessment: Tumor Growth Inhibition (TGI) F->G H Pharmacodynamics: Measure NAD+ in Tumors F->H I Tolerability: Clinical Signs & Histology F->I

Caption: Workflow for a preclinical xenograft efficacy study.

Protocol: Tumor Xenograft Efficacy Study

Rationale: To determine if the in vitro potency of this compound translates to anti-tumor activity in a living organism. The choice of model is critical for clinical relevance.[9]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to allow for the growth of human tumor xenografts.

  • Tumor Implantation: Subcutaneously implant a sensitive cancer cell line (e.g., 5-10 million A2780 cells) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Compound Formulation & Dosing: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose). Based on preliminary tolerability studies, select 2-3 dose levels. Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection). Expert Insight: An intermittent dosing schedule (e.g., 5 days on, 2 days off) is often used for NAMPT inhibitors to mitigate potential on-target toxicities in healthy, high-turnover tissues like the gut and bone marrow.[3]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any clinical signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21 days).

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Group Compound/Vehicle Dose (mg/kg) Route Schedule
1Vehicle Control0PODaily (QD)
25-F-3-MPA10POQD
35-F-3-MPA30POQD
4Positive Control (e.g., OT-82)20POQD
Protocol: In Vivo Pharmacodynamic (PD) Target Engagement

Rationale: To confirm that the compound reaches the tumor at sufficient concentrations to inhibit NAMPT and deplete NAD+. This provides a crucial link between dosing, target modulation, and efficacy.

Methodology:

  • Study Design: Use tumor-bearing mice as described above. A separate cohort of animals is typically used for PD studies.

  • Dosing: Administer a single dose of this compound at an efficacious level.

  • Sample Collection: At various time points post-dose (e.g., 2, 8, 24, and 48 hours), euthanize cohorts of mice (n=3 per time point).

  • Tissue Harvesting: Immediately collect tumor tissue and, if desired, a sample of plasma and healthy tissue (e.g., liver). Snap-freeze all tissues in liquid nitrogen to halt metabolic activity.

  • Analysis: Homogenize the tumor tissue and measure NAD+ levels as described in Protocol 1.4, normalizing to tissue weight.

  • Interpretation: Correlate the pharmacokinetic profile (drug concentration in plasma/tumor over time) with the pharmacodynamic effect (NAD+ depletion and recovery). The goal is to demonstrate that the dosing regimen used in the efficacy study achieves sustained NAD+ suppression in the tumor.

Conclusion

The experimental cascade detailed in this application note provides a rigorous and logical pathway for the preclinical evaluation of this compound. By systematically progressing from biochemical assays to cellular mechanism-of-action studies and finally to in vivo efficacy models, researchers can build a comprehensive data package. The inclusion of key validation experiments, such as NMN rescue and pharmacodynamic readouts, is essential for establishing the trustworthiness of the findings and confirming that this compound is a specific, on-target inhibitor of NAMPT with therapeutic potential.

References

  • Review of various NAMPT inhibitors for the treatment of cancer - PMC. (2022). PubMed Central. [Link]
  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. (2022). MDPI. [Link]
  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. (n.d.). Taylor & Francis Online. [Link]
  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2023).
  • What are NAMPT inhibitors and how do they work? (2024).
  • Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen. (2018). PubMed. [Link]
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia. [Link]
  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers. [Link]
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2023). ModernVivo. [Link]
  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. (2013). NIH. [Link]
  • Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. (2013).
  • Drug Design Progress of In silico, In vitro and In vivo Researches. (2018). Open Access Pub. [Link]
  • What are the new molecules for NAMPT inhibitors? (2024).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Dove Medical Press. [Link]
  • Advancements in small molecule drug design: A structural perspective. (2023). PMC - NIH. [Link]
  • (PDF) Designing an In Vivo Preclinical Research Study. (2023).
  • Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. (1991). PubMed. [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PMC - PubMed Central. [Link]

Sources

esterification of 5-Fluoro-3-methylpicolinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 5-Fluoro-3-methylpicolinic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies for the Esters of this fluorinated pyridine derivative are valuable intermediates in the synthesis of novel agrochemicals and pharmaceuticals, where the specific substitution pattern can significantly influence biological activity and physicochemical properties.[1][2] This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering a comparative analysis of common esterification techniques, including Fischer-Speier, Steglich, and Mitsunobu reactions. Detailed, field-tested protocols, troubleshooting guidance, and mechanistic diagrams are provided to enable scientists to select and execute the optimal strategy for their synthetic goals.

Introduction: The Significance of 5-Fluoro-3-methylpicolinate Esters

This compound is a substituted pyridine carboxylic acid of significant interest in medicinal and agrochemical research.[1] Its esters, such as Methyl 5-fluoro-3-methylpicolinate, serve as versatile synthons for building more complex molecular architectures.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active molecules, while the methyl group provides a point for steric and electronic modulation.[1]

However, the esterification of this substrate is not without its challenges. The electron-deficient nature of the pyridine ring, coupled with potential steric hindrance from the 3-methyl group, necessitates a careful selection of reaction conditions to achieve high yields and purity. This guide explores the foundational principles and practical applications of key esterification methods tailored to this specific substrate.

Strategic Selection of an Esterification Method

The choice of an esterification method depends critically on the stability of the substrate, the desired reaction conditions (e.g., temperature, pH), and the scale of the synthesis. Three primary methods are evaluated here for their applicability to this compound.

MethodPrincipleTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.Reflux in excess alcohol with a strong acid catalyst (e.g., H₂SO₄).[3][4]Simple, inexpensive reagents; suitable for large-scale synthesis.[3]Harsh acidic conditions; high temperatures; equilibrium-limited, requiring water removal or large excess of alcohol.[5]
Steglich Esterification Carbodiimide-mediated coupling, forming an active ester intermediate.DCC or EDC, catalytic DMAP, room temperature, anhydrous aprotic solvent (e.g., DCM).[6][7]Mild, neutral conditions; high yields; effective for sterically hindered substrates and acid-labile molecules.[8][9]Stoichiometric urea byproduct must be removed; carbodiimides are allergens and moisture-sensitive.[7]
Mitsunobu Reaction Redox-based coupling using a phosphine and an azodicarboxylate.PPh₃, DEAD or DIAD, room temperature or below, anhydrous aprotic solvent (e.g., THF).[10][11]Extremely mild conditions; proceeds with stereochemical inversion at the alcohol center.[11][12]Requires stoichiometric, expensive reagents; generates phosphine oxide and hydrazide byproducts, complicating purification.[11]

Insight for this compound: While Fischer esterification is viable, the strong acid will protonate the pyridine nitrogen, altering solubility and potentially requiring higher temperatures. For sensitive or small-scale applications, the milder Steglich and Mitsunobu reactions are often superior. The Steglich esterification, in particular, offers a robust balance of efficiency and mild conditions, making it a highly recommended starting point. The addition of DMAP is crucial, as it acts as an acyl transfer catalyst, intercepting the reactive O-acylisourea intermediate to prevent a common side reaction—rearrangement to an unreactive N-acylurea—which can be problematic with picolinic acids.[9][13]

Mechanistic Overview

Understanding the reaction mechanisms is key to troubleshooting and optimizing protocols.

Fischer-Speier Esterification

This is a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol.

Fischer_Esterification sub Carboxylic Acid + Alcohol activated_acid Protonated Carboxylic Acid sub->activated_acid + H+ h_plus_cat H+ (Catalyst) activated_acid->sub - H+ tetrahedral_int Tetrahedral Intermediate activated_acid->tetrahedral_int + R'OH tetrahedral_int->activated_acid - R'OH protonated_ester Protonated Ester tetrahedral_int->protonated_ester - H2O protonated_ester->tetrahedral_int + H2O product Ester + H2O protonated_ester->product - H+ regen_cat H+ (Catalyst)

Caption: The reversible mechanism of Fischer-Speier Esterification.

Steglich Esterification

This method relies on the activation of the carboxylic acid by a carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic catalyst DMAP to form an even more reactive N-acylpyridinium salt, which is readily attacked by the alcohol.

Steglich_Esterification acid R-COOH (this compound) intermediate1 O-Acylisourea Intermediate acid->intermediate1 + DCC dcc DCC dmap DMAP (Catalyst) alcohol R'-OH ester Ester (Product) side_product N-Acylurea (Side Product) intermediate1->side_product Slow Rearrangement (No DMAP) intermediate2 N-Acylpyridinium Salt ('Active Ester') intermediate1->intermediate2 + DMAP (Fast) intermediate2->dmap - DMAP intermediate2->ester + R'-OH dcu DCU (Byproduct)

Caption: Catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocols

The following protocols are designed for a 1.0 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Steglich Esterification (Recommended Method)

This protocol describes the synthesis of Methyl 5-fluoro-3-methylpicolinate.

Materials and Reagents:

ReagentM.W.AmountMoles
This compound155.13155 mg1.0 mmol
Dicyclohexylcarbodiimide (DCC)206.33227 mg1.1 mmol
4-(Dimethylamino)pyridine (DMAP)122.1712 mg0.1 mmol
Methanol (anhydrous)32.040.4 mL10.0 mmol
Dichloromethane (DCM, anhydrous)-10 mL-

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (155 mg, 1.0 mmol) and 4-DMAP (12 mg, 0.1 mmol).

  • Add 10 mL of anhydrous DCM and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

  • Add anhydrous methanol (0.4 mL, 10.0 mmol) to the solution.

  • In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in 2 mL of anhydrous DCM.

  • Slowly add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve Acid & DMAP in Anhydrous DCM setup2 Add Alcohol setup1->setup2 setup3 Add DCC Solution at 0 °C setup2->setup3 react Stir at Room Temp (12-18h) setup3->react monitor Monitor by TLC react->monitor workup1 Filter DCU Byproduct monitor->workup1 Reaction Complete workup2 Aqueous Washes (Acid, Base, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for Steglich Esterification.

Protocol 2: Fischer-Speier Esterification

This protocol is a more classical approach, suitable for larger-scale synthesis where cost is a primary concern.

Materials and Reagents:

ReagentM.W.AmountMoles
This compound155.131.55 g10.0 mmol
Methanol32.0420 mL~500 mmol
Sulfuric Acid (conc.)98.080.2 mL~3.7 mmol

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.55 g, 10.0 mmol) in methanol (20 mL). Methanol acts as both reactant and solvent.

  • While stirring, carefully and slowly add concentrated sulfuric acid (0.2 mL) to the mixture. The addition is exothermic.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction by TLC. To drive the equilibrium, a Dean-Stark trap can be used if the solvent is changed to toluene and a molar equivalent of methanol is used.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 50 mL of ice-cold water.

  • Carefully neutralize the solution by adding saturated NaHCO₃ solution portion-wise until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Product Characterization

The successful synthesis of the target ester, Methyl 5-fluoro-3-methylpicolinate, can be confirmed by standard analytical techniques.

Physicochemical Data:

PropertyValue
Molecular Formula C₈H₈FNO₂[1][14]
Molecular Weight 169.15 g/mol [1][14]
CAS Number 1346148-32-0[1][14]
Appearance Solid or oil[15]

Expected Analytical Data:

  • ¹H NMR: Expect signals for the methyl ester group (~3.9 ppm), the aromatic protons, and the pyridine ring methyl group (~2.5 ppm).

  • ¹³C NMR: Expect a signal for the ester carbonyl carbon (~165 ppm) in addition to the aromatic and methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 169.15.

  • IR Spectroscopy: A strong characteristic absorption band for the ester C=O stretch should appear around 1720-1740 cm⁻¹.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion (Steglich): Reagents not anhydrous; DCC degraded. (Fischer): Insufficient catalyst or reflux time; equilibrium not shifted.(Steglich): Use freshly opened anhydrous solvents and reagents. (Fischer): Increase reflux time; add more catalyst; use a larger excess of alcohol or remove water.
Formation of Side Products (Steglich): Rearrangement to N-acylurea. (Fischer): Dehydration or other side reactions from harsh acid/heat.(Steglich): Ensure at least 0.1 eq of DMAP is used; maintain temperature control. (Fischer): Use a milder acid catalyst (e.g., p-TsOH); lower the reaction temperature and extend the time.
Difficult Purification (Steglich): Incomplete removal of DCU. (Mitsunobu): Co-elution of PPh₃O or hydrazide byproduct.(Steglich): Chill the reaction mixture thoroughly before filtration; wash the crude product with a solvent in which DCU is insoluble. (Mitsunobu): Optimize chromatography; consider alternative phosphines or azodicarboxylates designed for easier removal.[11]

References

  • BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
  • Fiveable. Steglich Esterification Definition. Organic Chemistry Key Term.
  • Scribd. Steglich Esterification Guide.
  • BenchChem. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0.
  • Organic Chemistry Portal. Steglich Esterification.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). RSC Advances.
  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • Wikipedia. Mitsunobu reaction.
  • PubMed Central (PMC). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • ACS Omega. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2019).
  • ResearchGate. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
  • National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • National Institutes of Health (NIH). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • ResearchGate. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Wikipedia. Fischer–Speier esterification.
  • Chemistry Steps. Fischer Esterification.
  • BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • MySkinRecipes. Methyl 5-fluoro-6-methylpicolinate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9). This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic building block. This compound is a key intermediate in the development of novel active pharmaceutical ingredients (APIs) and other complex molecules, where the unique electronic properties of the fluorinated pyridine core can enhance metabolic stability and binding affinity.[1]

This guide provides an overview of common synthetic strategies, a detailed troubleshooting and FAQ section to address common experimental challenges, step-by-step protocols, and best practices for purification and analysis.

Section 1: Overview of Common Synthetic Strategies

The synthesis of this compound can be approached from several different precursors. The choice of route often depends on the availability and cost of starting materials, scalability, and safety considerations. The three most prevalent strategies are:

  • Hydrolysis of a Nitrile Precursor: Starting from 5-fluoro-3-methylpicolinonitrile, a direct hydrolysis provides the target carboxylic acid. This is often the most straightforward route if the nitrile is commercially available.[1]

  • Oxidation of a Lutidine Derivative: The oxidation of the 2-methyl group of a 5-fluoro-2,3-lutidine (5-fluoro-2,3-dimethylpyridine) precursor can yield the desired picolinic acid. This method is common for picolinic acid synthesis in general but can be challenging due to the harsh conditions required.[2][3]

  • Fluorination via Diazotization (Balz-Schiemann type reaction): This classic method involves introducing the fluorine atom onto the pyridine ring starting from an amino-substituted picolinate, such as methyl 5-amino-3-methylpicolinate.[4][5]

The following diagram illustrates these primary synthetic pathways.

G A 5-Fluoro-3-methylpicolinonitrile D This compound A->D Acid or Base Hydrolysis B 5-Fluoro-2,3-dimethylpyridine B->D Strong Oxidation (e.g., KMnO4, K2Cr2O7) C Methyl 5-amino-3-methylpicolinate C->D 1. Diazotization (e.g., HBF4, NaNO2) 2. Thermal Decomposition 3. Ester Hydrolysis

Caption: Key synthetic routes to this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My nitrile hydrolysis is stalling, yielding the amide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?

A1: This is a common issue in the hydrolysis of nitriles, as the amide is a stable intermediate. To ensure complete conversion to the carboxylic acid, consider the following:

  • Reaction Conditions: Forcing conditions are often necessary. If using acid hydrolysis (e.g., with H₂SO₄ or HCl), increase the reaction temperature (reflux) and prolong the reaction time. Similarly, for base-catalyzed hydrolysis (e.g., with NaOH or KOH), higher temperatures and extended reflux are key.[6]

  • Reagent Concentration: Ensure a sufficient stoichiometric excess of water and a high concentration of the acid or base catalyst. For base hydrolysis, using a co-solvent like ethanol can improve the solubility of the organic substrate while maintaining a high concentration of hydroxide ions.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, it is unlikely that simply extending the time at the same temperature will be effective. A controlled increase in temperature is the most common solution.

Q2: I am observing low yields and significant byproducts during the oxidation of 5-fluoro-2,3-dimethylpyridine with KMnO₄. What is causing this and how can it be improved?

A2: Potassium permanganate (KMnO₄) is a powerful but often non-selective oxidizing agent. The methyl group at the 3-position can also be susceptible to oxidation, and the pyridine ring itself can be degraded under harsh conditions, leading to complex mixtures and low yields.[2]

  • Temperature Control: This is critical. The reaction is highly exothermic. Perform the addition of KMnO₄ slowly and in portions to a cooled solution of the substrate (e.g., 0-10 °C), and then allow the reaction to warm slowly to the desired temperature.

  • Stoichiometry: Use a carefully controlled amount of KMnO₄. An excess will promote over-oxidation and ring cleavage. Start with theoretical amounts and optimize based on in-process controls.

  • Alternative Reagents: Consider alternative, though still strong, oxidants. For example, some protocols for similar structures use potassium dichromate with sulfuric acid, which may offer better control.[3]

  • Work-up: The work-up for permanganate oxidations involves filtering the manganese dioxide (MnO₂) sludge. This can be a physical challenge and may trap the product, reducing the isolated yield. Ensure thorough washing of the MnO₂ filter cake with hot water.

Q3: The Balz-Schiemann fluorination of my 5-amino precursor is giving inconsistent and low yields. What are the critical parameters?

A3: The Balz-Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt. It is notoriously sensitive to reaction conditions.

  • Anhydrous Conditions: The formation of the diazonium salt must be performed under strictly anhydrous conditions to prevent the formation of phenolic byproducts. Use anhydrous solvents and reagents.

  • Temperature Control: Diazotization (reaction with a nitrite source like n-butyl nitrite or sodium nitrite) must be performed at low temperatures (-5 to 0 °C) to prevent premature decomposition of the unstable diazonium salt.[4]

  • Isolation of the Salt: The intermediate diazonium tetrafluoroborate salt is often a solid. It should be filtered quickly, washed with a cold, non-polar solvent (like cold ether), and dried thoroughly under vacuum before the decomposition step.[4] Residual acid or water can interfere with the subsequent step.

  • Decomposition: The thermal decomposition of the salt to introduce the fluorine atom requires careful heating. A vigorous, exothermic reaction can occur.[4] Heating should be gradual and controlled to avoid runaway reactions. Sometimes, decomposition in a high-boiling inert solvent provides better temperature control.

Q4: My final product of this compound has a persistent color (yellow to tan) and is difficult to purify. What are the best purification strategies?

A4: Picolinic acids can be challenging to purify due to their zwitterionic character and ability to chelate metal ions.

  • Recrystallization: This is the most effective method for purifying the final solid product.[1] Experiment with different solvent systems. A common choice is a mixed solvent system, such as ethanol/water, isopropanol/heptane, or ethyl acetate/hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble when cold, while impurities remain in solution.

  • Acid/Base Wash: Before recrystallization, dissolving the crude product in a dilute base (e.g., NaHCO₃), washing with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer with HCl to precipitate the pure acid can be very effective. This removes baseline impurities and can help break up any metal complexes.

  • Decolorizing Carbon: If color is a persistent issue, treatment with activated charcoal during the recrystallization process can help remove colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available analytical capabilities.

Protocol 1: Synthesis via Hydrolysis of 5-Fluoro-3-methylpicolinonitrile

This protocol describes the acid-catalyzed hydrolysis of the nitrile precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).

  • Acid Addition: Carefully add a 6 M solution of sulfuric acid (H₂SO₄) (approx. 10 volumes). Caution: This process is exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the intermediate amide is converted to the carboxylic acid (typically 8-24 hours).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully adjust the pH to approximately 3-4 by the slow addition of a concentrated NaOH solution. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.

  • Purification: If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Balz-Schiemann Fluorination of Methyl 5-amino-3-methylpicolinate

This protocol outlines the synthesis starting from an amino precursor. It requires stringent control and safety precautions.

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 5-amino-3-methylpicolinate (1.0 eq) in 48% fluoroboric acid (HBF₄) (approx. 2.5 volumes) in a suitable reaction vessel, while cooling in an ice-salt bath.[4]

  • Diazotization: While maintaining the temperature at -5 to 0 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise. Stir vigorously and ensure the temperature does not rise above 0 °C.

  • Precipitation: After the addition is complete, stir for an additional 30-60 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation of Salt: Filter the solid precipitate quickly. Wash the cake with cold water, followed by cold ethanol, and finally cold diethyl ether. Dry the salt thoroughly under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Thermal Decomposition: Place the dry diazonium salt in a flask and heat it gently under an inert atmosphere. The decomposition is often exothermic and will produce gas (N₂ and BF₃).[4] Heat until gas evolution ceases.

  • Work-up: Cool the residue and extract the resulting crude methyl 5-fluoro-3-methylpicolinate with a suitable organic solvent like ethyl acetate. Wash the organic extract with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Ester Hydrolysis: Hydrolyze the crude ester using standard conditions (e.g., NaOH in methanol/water, followed by acidic work-up) to obtain the final this compound.

  • Purification: Purify the final acid product by recrystallization as described previously.

Section 4: Comparison of Synthetic Routes

The table below summarizes the key aspects of the discussed synthetic strategies to aid in route selection.

FeatureRoute 1: Nitrile HydrolysisRoute 2: Lutidine OxidationRoute 3: Balz-Schiemann
Starting Material 5-Fluoro-3-methylpicolinonitrile5-Fluoro-2,3-dimethylpyridineMethyl 5-amino-3-methylpicolinate
Key Reagents Strong acid (H₂SO₄) or base (NaOH)Strong oxidant (KMnO₄, K₂Cr₂O₇)HBF₄, NaNO₂
Pros - Direct and often high-yielding- Fewer synthetic steps- Potentially uses cheaper starting materials- Well-established method for fluorination
Cons/Challenges - Requires forcing conditions- Precursor may be expensive- Harsh, exothermic conditions- Low selectivity and byproduct formation- Difficult work-up- Multi-step process- Sensitive, potentially hazardous intermediates- Requires strict temperature control

References

  • PrepChem.com. (n.d.). Preparation of methyl 5-fluoropicolinate.
  • Cimino, A. et al. (2023). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications.
  • Google Patents. (2012). CN102898358A - Preparation method of fluoropyridine compounds.
  • Moleqube. (n.d.). Methyl 5-fluoropyridine-3-carboxylate: Synthesis and Applications.
  • Wikipedia. (n.d.). Picolinic acid.
  • Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Pharmaffiliates. (n.d.). 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1005474-88-3.
  • Google Patents. (1989). EP0333020A2 - Process for the preparation of substituted pyridines.
  • LookChem. (n.d.). Picolinic acid | Cas 98-98-6.

Sources

Technical Support Center: Synthesis of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-3-methylpicolinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position—makes it a valuable synthon for creating complex molecular architectures with specific electronic and steric properties. However, the synthesis of this molecule is often plagued by challenges related to yield, regioselectivity, and purification.

This technical support guide is designed to function as a dedicated resource for scientists engaged in the synthesis of this compound. Structured in a practical question-and-answer format, it moves from general inquiries to deep, troubleshooting scenarios encountered in the lab. The advice herein is grounded in established chemical principles and aims to provide not just solutions, but also the mechanistic reasoning behind them, empowering researchers to optimize their synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

There are several primary disconnection approaches. The optimal choice depends on the availability and cost of starting materials.

  • Linear Synthesis from a Pre-fluorinated Pyridine: This is often the most direct route, starting from a commercially available fluorinated pyridine like 2-chloro-5-fluoro-3-methylpyridine. The synthesis involves converting the chloro group at the 2-position into a carboxylic acid, typically via an intermediate like a nitrile or through organometallic chemistry.

  • Late-Stage Fluorination: This strategy involves introducing the fluorine atom onto a pre-formed 3-methylpicolinic acid scaffold. This is often challenging due to the difficulty of achieving site-selective fluorination on an electron-deficient pyridine ring.[1] Methods may include electrophilic fluorination or a diazotization-fluorination sequence (Schiemann reaction) from an amino precursor.[2]

  • Directed ortho-Metalation (DoM): This powerful technique uses a directing group on the pyridine ring to facilitate deprotonation at an adjacent (ortho) position by a strong base (e.g., n-BuLi or LDA).[3][4] For instance, starting with a precursor like 5-fluoro-3-methylpyridine, a directing group could be used to introduce the carboxylic acid moiety at the C2 position.

  • Building from Acyclic Precursors: While less common for this specific molecule, pyridine rings can be constructed via multi-component reactions (e.g., Hantzsch synthesis), though this often requires significant methods development to achieve the desired substitution pattern.

Q2: Which reaction parameters are most critical for maximizing overall yield?

Across most synthetic routes, the following parameters demand rigorous control:

  • Atmosphere and Moisture Control: Many key steps, especially those involving organometallic intermediates (e.g., Grignard reagents or lithiated pyridines), are extremely sensitive to air and moisture.[5] Ensuring an inert atmosphere (Nitrogen or Argon) and using anhydrous solvents and reagents is non-negotiable for high yields.

  • Temperature Control: Directed ortho-metalation and many nucleophilic addition reactions are highly temperature-dependent.[6] Reactions are typically run at very low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or loss of regioselectivity.

  • Stoichiometry of Reagents: Precise control over the equivalents of strong bases (like n-BuLi) or coupling reagents is crucial. An excess can lead to di-lithiation or other side reactions, while an insufficient amount will result in incomplete conversion.

  • Workup and Purification: The pH during aqueous workup can significantly impact the isolation of the final acidic product. Picolinic acids can form zwitterions and may have complex solubility profiles.[7] Purification via crystallization should be optimized by carefully selecting the solvent system to maximize recovery and purity.

Q3: My final product has low purity. What are the likely culprits?

Low purity is often traced back to one of three issues:

  • Isomeric Impurities: If regioselectivity was not perfectly controlled in a key step (e.g., fluorination or metalation), you may have isomers that are difficult to separate from the desired product.

  • Incomplete Reactions: Unreacted starting material or intermediates from the previous step are common impurities. Monitor reaction completion rigorously using TLC or LC-MS.

  • Product Decomposition: The pyridine ring, especially with an electron-withdrawing fluorine atom, can be susceptible to decomposition under overly harsh conditions (e.g., very strong acid/base or high temperatures during hydrolysis or purification).

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. A common and effective route starts from 5-bromo-3-methylpyridine, proceeding through a lithiation/carboxylation step followed by fluorination. The following troubleshooting scenarios are framed around this general pathway but are broadly applicable.

Scenario A: Low Yield during Carboxylation of a Lithiated Pyridine

Q: I am performing a bromine-lithium exchange on 5-bromo-3-methylpyridine followed by quenching with CO₂, but my yield of 5-bromo-3-methylpicolinic acid is consistently below 40%. What's going wrong?

This is a classic challenge in organometallic chemistry involving pyridines. The issue likely lies in the generation or stability of the lithiated intermediate.

Potential Causes & Solutions:

  • Cause: Inefficient Bromine-Lithium Exchange.

    • Why it happens: The C-Br bond on the pyridine ring must be cleaved by the organolithium reagent (e.g., n-BuLi). This process can be slow at very low temperatures, and the n-BuLi can also react in other ways.

    • Troubleshooting Steps:

      • Check Reagent Quality: Titrate your n-BuLi solution before use. Old or improperly stored solutions lose potency.

      • Optimize Temperature & Time: While the reaction must be kept cold to prevent side reactions, holding the mixture at -78 °C for a sufficient duration (e.g., 60-90 minutes) is critical to ensure the exchange goes to completion before you add the electrophile (CO₂).

  • Cause: Instability of the 2-Lithiated Pyridine Intermediate.

    • Why it happens: Lithiated pyridines can be unstable, even at low temperatures. They can decompose or react with the solvent (like THF) if left for too long. Furthermore, the nitrogen lone pair can direct the lithium to other positions if a directing group isn't dominant.[5]

    • Troubleshooting Steps:

      • Immediate Quenching: Once the Br-Li exchange is complete, quench the reaction with a source of CO₂ promptly. Use freshly crushed dry ice or bubble CO₂ gas directly through the solution.

      • Use a Hindered Base: For direct C-H lithiation (as opposed to Br-Li exchange), using a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be more selective and prevent addition to the pyridine ring.[5]

  • Cause: Inefficient CO₂ Quench.

    • Why it happens: Solid dry ice often has a layer of frozen water on its surface. Adding the lithiated species to a large excess of dry ice can introduce moisture. Sublimation of CO₂ can also create a gaseous barrier that prevents efficient mixing.

    • Troubleshooting Steps:

      • Use a CO₂ Slurry: Create a slurry of dry ice in your anhydrous reaction solvent (e.g., THF) in a separate flask. Transfer the cold organolithium solution into this slurry via cannula. This ensures rapid and homogeneous mixing.

      • Gaseous CO₂: For larger scales, bubbling dry CO₂ gas through the solution is a highly effective method.

Troubleshooting Flowchart: Low Carboxylation Yield

The following diagram outlines a decision-making process for troubleshooting this specific step.

G start Problem: Low Yield of Picolinic Acid (<40%) check_reagent 1. Titrated n-BuLi recently? start->check_reagent titrate Action: Titrate n-BuLi using a standard method (e.g., with diphenylacetic acid). check_reagent->titrate No check_conditions 2. Reaction conditions rigorously anhydrous? check_reagent->check_conditions Yes titrate->check_conditions dry Action: Flame-dry glassware. Use freshly distilled solvent (e.g., THF over Na/benzophenone). check_conditions->dry No check_quench 3. How was the CO₂ quench performed? check_conditions->check_quench Yes dry->check_quench quench_method Issue: Inefficient Quench check_quench->quench_method Added to solid dry ice end If yield is still low, consider stability of the 2-lithiated intermediate. Try alternate base (LDA) or different synthetic route. check_quench->end Used CO₂ slurry/gas quench_solution Solution: Add organolithium via cannula to a slurry of dry ice in THF. Or, bubble dry CO₂ gas through the solution. quench_method->quench_solution

Caption: Troubleshooting workflow for low-yield carboxylation of lithiated pyridines.

Scenario B: Poor Selectivity in Late-Stage Fluorination

Q: I am attempting to fluorinate my 3-methylpicolinic acid precursor, but I am getting a mixture of isomers and significant decomposition. How can I improve the site-selectivity for the 5-position?

Late-stage fluorination of complex aromatic compounds is notoriously difficult.[8] The pyridine ring is already electron-deficient, and the carboxylic acid group further deactivates it, making electrophilic fluorination challenging.

Potential Causes & Solutions:

  • Cause: Wrong Fluorination Strategy for the Substrate.

    • Why it happens: Direct electrophilic fluorination (e.g., using Selectfluor®) on a deactivated pyridine ring often requires harsh conditions and gives poor regioselectivity. The directing effects of the existing methyl and carboxyl groups may not be strong enough to overcome the inherent reactivity patterns of the ring.

    • Troubleshooting Steps:

      • Convert to an Amino Group: A more reliable, albeit longer, route is to start with a precursor that has an amino group at the 5-position (e.g., 5-amino-3-methylpicolinic acid). The amino group can then be converted to a diazonium salt and subsequently displaced by fluoride in a Schiemann reaction or related transformation (e.g., using HF-pyridine or Olah's reagent). This method provides excellent regiocontrol.[2]

      • Protecting Groups: The carboxylic acid group can interfere with many reactions. Consider protecting it as an ester (e.g., methyl or ethyl ester) before attempting fluorination. This slightly alters the electronic properties of the ring and can improve solubility and prevent unwanted side reactions.[9]

  • Cause: Harsh Reaction Conditions.

    • Why it happens: High temperatures or highly acidic/basic conditions required for some fluorination protocols can cause decarboxylation or other forms of decomposition.

    • Troubleshooting Steps:

      • Explore Modern Methods: Research newer methods for C-H fluorination that proceed under milder conditions. For example, palladium-catalyzed methods or reactions using reagents like AgF₂ have shown promise for the fluorination of pyridines, though substrate scope can be a limitation.[1]

      • Optimize Reaction Time and Temperature: If using a specific protocol, perform an optimization screen. Run small-scale reactions at different temperatures (e.g., 0 °C, RT, 50 °C) and monitor the formation of product versus byproducts over time using LC-MS.

Data Summary: Optimizing a Key Reaction Step

The table below illustrates hypothetical optimization data for a nucleophilic aromatic substitution (SNAr) to introduce the fluoro group, starting from a suitable precursor like methyl 5-bromo-3-methylpicolinate.

EntryFluoride SourceSolventTemp (°C)Time (h)Conversion (%)Yield of 5-Fluoro Product (%)
1KFDMSO150246555
2CsFDMSO150129588
3CsFNMP150129891
4TBAFTHF65483020 (decomposition observed)

Analysis: This data demonstrates that for an SNAr reaction, a highly dissociated fluoride source like Cesium Fluoride (CsF) is more effective than Potassium Fluoride (KF).[1] A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) is necessary to reach the high temperatures required for the reaction. Tetrabutylammonium fluoride (TBAF) is often too basic and can cause decomposition at elevated temperatures.

Part 3: Recommended Protocol

This section provides a detailed, self-validating protocol for one of the key steps discussed: the lithiation-carboxylation of 5-bromo-3-methylpyridine.

Protocol: Synthesis of 5-Bromo-3-methylpicolinic Acid

Materials:

  • 5-Bromo-3-methylpyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Dry Ice (CO₂), crushed

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

    • Add 5-bromo-3-methylpyridine (e.g., 1.72 g, 10.0 mmol) to the flask and dissolve it in anhydrous THF (40 mL).

  • Lithiated Intermediate Formation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (4.4 mL of a 2.5 M solution, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Upon addition, the solution may turn a dark red or brown color.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Validation Checkpoint 1: At this stage, you can (optionally, and with great care) quench a tiny aliquot with D₂O. The resulting crude ¹H NMR should show incorporation of deuterium at the 2-position, confirming successful lithiation.

  • Carboxylation (Quench):

    • In a separate flask, create a slurry of freshly crushed dry ice in ~20 mL of anhydrous THF.

    • Using a cannula, slowly transfer the cold (-78 °C) organolithium solution into the vigorously stirring dry ice slurry. This transfer should be done over ~20 minutes.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (or until all CO₂ has sublimated).

  • Workup and Isolation:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic layers.

    • Validation Checkpoint 2: The product should be in the aqueous layer as its lithium carboxylate salt.

    • Carefully acidify the aqueous layer to pH ~3-4 with 2 M HCl. A white precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under high vacuum.

    • The typical yield for this step, when optimized, should be in the 75-85% range. The product can be further purified by recrystallization from an ethanol/water mixture.

References

  • Ferreira, M. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1571.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. New synthetic methodology for the preparation of benzylic and aryl derivatives. Chemical Reviews, 90(6), 879-933. Available at: [Link] (Note: While this is a general review, its principles are directly applicable.)
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.
  • Studer, A., et al. (2024). A new method for introducing fluorinated components into molecules. University of Münster News.
  • Knochel, P., & Snieckus, V. (Eds.). (2004). Modern Arylation Methods. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wikipedia contributors. (2023, December 28). Directed ortho metalation. In Wikipedia, The Free Encyclopedia.

Sources

Technical Support Center: Purification of 5-Fluoro-3-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile building block. As a substituted picolinic acid, its purification requires careful consideration of its acidic nature and potential impurities arising from its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Oily product after recrystallization 1. Solvent is too nonpolar, causing the compound to "oil out."2. Cooling the solution too rapidly.3. Presence of impurities that depress the melting point.1. Add a more polar co-solvent (e.g., a small amount of methanol to a dichloromethane/heptane system) to increase solubility.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Consider a preliminary purification step like an acid-base extraction to remove major impurities.
Low recovery from recrystallization 1. The chosen solvent system is too good at room temperature, leading to significant loss of product in the mother liquor.2. Using an excessive amount of solvent.1. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Test various solvent/anti-solvent combinations.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is off-color (e.g., yellow or brown) 1. Presence of colored impurities from the synthesis.2. Degradation of the material, possibly due to heat or exposure to incompatible reagents.1. Add a small amount of activated charcoal to the hot solution during recrystallization and filter it through celite while hot. Caution: Use charcoal sparingly as it can adsorb the desired product.2. Ensure purification steps are performed under an inert atmosphere if the compound is sensitive to oxidation.
Broad or multiple spots on TLC after column chromatography 1. Inappropriate solvent system (mobile phase).2. Column overloading.3. Co-elution of impurities.1. Optimize the mobile phase using TLC. A good starting point for acidic compounds on silica gel is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic or formic acid to suppress tailing.[1]2. Use a larger column or reduce the amount of crude material loaded.3. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase HPLC.[1]
Product appears "streaky" on silica gel TLC 1. The acidic nature of the picolinic acid interacts strongly with the acidic silica gel.2. The compound is not fully dissolved in the spotting solvent.1. Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This protonates the picolinic acid, reducing its interaction with the silica and resulting in sharper spots.2. Ensure complete dissolution before spotting on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurities largely depend on the synthetic route. A common synthesis involves the hydrolysis of 5-fluoro-3-methylpicolinonitrile.[1] Therefore, potential impurities could include:

  • Unreacted starting material: 5-fluoro-3-methylpicolinonitrile.

  • Byproducts of hydrolysis: Amide intermediates.

  • Reagents from previous steps: Catalysts or unreacted halogenating agents if the synthesis started from a different precursor.

It is crucial to obtain analytical data (e.g., NMR, LC-MS) of your crude material to identify the major impurities before selecting a purification strategy.

Q2: What is the best general-purpose recrystallization solvent system for this compound?

A2: A universal "best" solvent does not exist, as it depends on the specific impurities. However, a good starting point for small-scale recrystallization trials would be:

  • Single solvent systems: Ethanol, methanol, or isopropanol.

  • Two-solvent systems (solvent/anti-solvent):

    • Dichloromethane/Heptane

    • Ethyl acetate/Hexane

    • Methanol/Water

The ideal system will dissolve the compound when hot but result in significant precipitation upon cooling.

Q3: My compound is still impure after recrystallization. What should be my next step?

A3: If recrystallization fails to provide the desired purity, column chromatography is the logical next step.[1] Due to the acidic nature of your compound, silica gel chromatography is often effective. Remember to add a small percentage of acetic or formic acid to your mobile phase to obtain symmetrical peaks. If the impurities are very similar in polarity, preparative HPLC may be necessary for achieving high purity.[1]

Q4: How can I use acid-base extraction to purify this compound?

A4: Acid-base extraction is an excellent technique for separating acidic compounds from neutral or basic impurities. The carboxylic acid group on your compound makes this method highly effective.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic picolinic acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer can be discarded or processed to recover other components.

  • Washing (Optional): Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1M HCl solution while stirring until the pH is acidic (pH ~2-3). Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying your compound.

Purification_Workflow start Crude 5-Fluoro-3- methylpicolinic acid check_purity Analyze Crude Purity (TLC, LC-MS, NMR) start->check_purity high_purity >95% Pure? check_purity->high_purity Results recrystallization Recrystallization high_purity->recrystallization Yes acid_base Acid-Base Extraction high_purity->acid_base No check_purity3 Check Purity recrystallization->check_purity3 check_purity2 Check Purity acid_base->check_purity2 column_chrom Column Chromatography (Silica Gel) check_purity4 Check Purity column_chrom->check_purity4 final_product Pure Product (>98%) check_purity2->column_chrom Still Impure check_purity2->final_product Pure check_purity3->column_chrom Still Impure check_purity3->final_product Pure check_purity4->final_product Pure prep_hplc Preparative HPLC check_purity4->prep_hplc Still Impure prep_hplc->final_product

Caption: Decision workflow for purification.

References

  • PubChem. 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information.
  • Google Patents. A process for synthesis of fluoroquinolonic derivatives.

Sources

Technical Support Center: 5-Fluoro-3-methylpicolinic Acid - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Introduction

This compound is a key building block in medicinal chemistry and agrochemical research. The presence of a fluorine atom and a methyl group on the pyridine ring, along with the carboxylic acid functionality, imparts unique electronic properties and metabolic stability to molecules synthesized from it. However, these same features can influence its stability under various experimental and storage conditions. Understanding its degradation profile is crucial for developing robust synthetic routes, stable formulations, and accurate analytical methods.

This guide provides a structured question-and-answer format to address common issues and fundamental questions about the stability of this compound.

Part 1: Frequently Asked Questions (FAQs) about Stability and Handling

This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is the first line of defense against degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

  • Temperature: Store in a cool environment, either at room temperature or refrigerated at 2-8°C for long-term storage.[1]

  • Atmosphere: An inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidative degradation.[1]

  • Moisture: The compound should be kept in a tightly sealed container in a dry environment to prevent hydrolysis. Using a desiccator is good practice.

  • Light: Store in an amber or opaque container to protect against photodegradation.

Q2: What are the primary known incompatibilities for this compound?

A2: As a picolinic acid derivative, it is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: These can lead to the formation of N-oxides or degradation of the pyridine ring.[2][3][4]

  • Strong Reducing Agents: These may affect the pyridine ring or the carboxylic acid group.[2][3][4]

  • Strong Acids and Bases: These can catalyze hydrolysis and other degradation reactions.[2][3][4]

Q3: What are the initial signs that my sample of this compound may have degraded?

A3: Visual inspection can often provide the first clues of degradation:

  • Discoloration: A change from its typical white to off-white solid appearance to yellow or brown hues can indicate the formation of degradation products.

  • Clumping or Change in Texture: This may suggest moisture absorption and potential hydrolysis.

  • Inconsistent Experimental Results: High variability in reaction yields, unexpected side products, or shifts in retention times during chromatography can be strong indicators of a compromised starting material.

Q4: How can I quickly verify the purity of a suspect batch of this compound?

A4: A simple analytical check can confirm your suspicions. High-Performance Liquid Chromatography (HPLC) with UV detection is a readily accessible and effective method.

  • Procedure: Prepare a fresh solution of the suspect material and compare its chromatogram to a reference standard or a previously validated batch.

  • Indicators of Degradation: Look for the appearance of new peaks, a decrease in the area of the main peak, and any shifts in retention time.

Part 2: Troubleshooting Guide to Common Degradation Pathways

This section provides a detailed look at the potential degradation pathways of this compound under common experimental stress conditions. Understanding these pathways is key to troubleshooting failed reactions or unexpected analytical profiles.

Issue 1: Loss of material and formation of unknown impurities during reactions in aqueous media.

This is often indicative of hydrolytic degradation . The stability of this compound can be significantly affected by pH.

Under strong acidic conditions, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack by water, although this is generally less favorable. A more likely scenario is protonation of the carbonyl oxygen, facilitating nucleophilic attack.

In basic media, deprotonation of the carboxylic acid would yield the carboxylate, which is generally stable. However, strong basic conditions could potentially lead to nucleophilic aromatic substitution of the fluorine atom, although this typically requires harsh conditions.

  • pH Control: Maintain the pH of your reaction mixture within a neutral to mildly acidic range (pH 4-6) if possible.

  • Temperature Management: Avoid excessive heat in aqueous solutions, as this will accelerate hydrolysis.

  • Solvent Choice: If the reaction chemistry allows, consider using anhydrous aprotic solvents to minimize hydrolysis.

Issue 2: Reaction failure or product discoloration when using oxidizing agents.

This points to oxidative degradation . The pyridine ring and the methyl group are potential sites for oxidation.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for pyridine derivatives.

  • Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl group or further to a carboxylic acid.

  • Ring Opening: Under harsh oxidative conditions, the pyridine ring can be cleaved.

  • Inert Atmosphere: For sensitive reactions, always work under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

  • Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Choice of Oxidizing Agent: Select milder and more selective oxidizing agents if your synthesis requires an oxidation step.

Issue 3: Degradation observed in samples left exposed to light.

This is likely due to photodegradation . Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or even ambient light.

  • Decarboxylation: Absorption of light energy can promote the homolytic cleavage of the C-C bond between the pyridine ring and the carboxyl group, leading to decarboxylation and the formation of 5-fluoro-3-methylpyridine.

  • Ring Isomerization/Rearrangement: UV irradiation can sometimes induce complex rearrangements of the heterocyclic ring.

  • Light Protection: Always store the solid compound and solutions in amber or opaque containers.

  • Laboratory Environment: Minimize exposure to direct sunlight or strong artificial light in the laboratory.

  • Reaction Setup: When running reactions over extended periods, consider wrapping the reaction vessel in aluminum foil.

Issue 4: Inconsistent results and potential decarboxylation at elevated temperatures.

This suggests thermal degradation . Picolinic acids are known to undergo thermal decarboxylation.

Heating picolinic acids can lead to the loss of carbon dioxide. This process is thought to proceed through a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen. The presence of both electron-donating (methyl) and electron-withdrawing (fluoro) groups on the ring can influence the rate of this degradation.

  • Temperature Control: Carefully control the temperature of reactions involving this compound. Avoid unnecessarily high temperatures.

  • Reaction Time: Optimize reaction times to avoid prolonged heating.

  • Analytical Monitoring: If high temperatures are unavoidable, monitor the reaction closely by techniques like TLC or LC-MS to track the formation of the decarboxylated byproduct.

Part 3: Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.

Forced Degradation Protocol

Objective: To identify potential degradation products and understand the stability profile of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid

  • UV chamber (for photostability)

  • Oven (for thermal stability)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48 hours. Also, heat a sample of the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution and a thin layer of the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 260-280 nm).

  • Injection Volume: 10 µL

Part 4: Data Interpretation and Visualization

Hypothetical Degradation Summary

The following table summarizes the expected stability and potential major degradation products of this compound under various stress conditions.

Stress ConditionExpected StabilityPotential Major Degradation Product(s)Plausible Structure of Major Degradant
Acid Hydrolysis (0.1M HCl, 60°C) Moderately StableMinimal degradation expected.N/A
Base Hydrolysis (0.1M NaOH, 60°C) Potentially LabileNucleophilic substitution of fluorine.5-Hydroxy-3-methylpicolinic acid
Oxidation (3% H₂O₂, RT) LabileN-oxidation of the pyridine ring.This compound N-oxide
Photolysis (UV 254nm) LabileDecarboxylation.5-Fluoro-3-methylpyridine
Thermal (80°C) Moderately LabileDecarboxylation.5-Fluoro-3-methylpyridine
Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways discussed.

Hydrolysis parent This compound degradant 5-Hydroxy-3-methylpicolinic acid parent->degradant Base (e.g., NaOH) Heat caption Potential Base-Catalyzed Hydrolysis Pathway Oxidation parent This compound degradant This compound N-oxide parent->degradant Oxidizing Agent (e.g., H₂O₂) caption Potential N-Oxidation Pathway

Caption: Potential N-Oxidation Pathway

Photo_Thermal_Degradation parent This compound degradant 5-Fluoro-3-methylpyridine + CO₂ parent->degradant Heat or UV Light caption Potential Photo/Thermal Decarboxylation

Caption: Potential Photo/Thermal Decarboxylation

References

Sources

Technical Support Center: Synthesis of 5-Fluoro-3-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9). This molecule is a crucial building block in the development of novel pharmaceutical and agrochemical agents.[1] Its specific substitution pattern, featuring a fluorine atom at the 5-position and a methyl group at the 3-position, makes it a valuable scaffold for medicinal chemistry.[1] However, its synthesis can present challenges, including managing regioselectivity and minimizing side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.

Q1: Why am I observing low yields in the oxidation of 5-fluoro-3-methylpyridine to the final picolinic acid?

Low yields in this critical oxidation step are a frequent challenge. The primary causes are often incomplete conversion of the starting material or the formation of undesired byproducts.

Root Cause Analysis & Solutions:

  • Incomplete Conversion: The oxidation of a methyl group on a pyridine ring requires robust reaction conditions. Insufficient oxidant, suboptimal temperature, or short reaction times can lead to a significant amount of unreacted starting material.

    • Troubleshooting Protocol:

      • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of your oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇). Monitor the reaction progress by TLC or LC-MS to find the optimal amount without promoting excessive side reactions.

      • Optimize Temperature and Time: Oxidation reactions of this type are often temperature-sensitive. A patent for a similar compound, 6-chloro-3-fluoro-2-picolinic acid, describes reaction temperatures between 70-130°C for 0.5 to 20 hours.[2] Systematically screen a range of temperatures and reaction times to drive the reaction to completion.

      • Catalyst Choice: The use of a catalyst, such as sodium tungstate (Na₂WO₄·2H₂O) in combination with a phase transfer catalyst, has been shown to improve yields in the oxidation of substituted picolines.[2]

  • Byproduct Formation: Over-oxidation or side reactions can lead to a complex product mixture and reduce the yield of the desired acid.

    • Common Byproducts: During the oxidation of picolines, intermediates such as pyridine-3-carbaldehyde and 3-(hydroxymethyl)pyridine can form.[3] While often present in small amounts, their formation consumes starting material and complicates purification.

    • Minimization Strategy: Precise control over reaction temperature and the rate of oxidant addition is crucial. Adding the oxidant portion-wise at a controlled temperature can help minimize the formation of these partially oxidized intermediates. Studies on 3-picoline oxidation show that reaction time significantly impacts selectivity; longer times can lead to lower selectivity for the desired nicotinic acid.[3]

Q2: I'm seeing multiple spots on my TLC plate that are difficult to separate from the product. What are these impurities and how can I avoid them?

The presence of multiple, hard-to-separate impurities often points to issues with regioselectivity in earlier synthetic steps or the formation of isomeric byproducts. A common synthetic route involves the functionalization of a pre-existing fluorinated pyridine ring.

Root Cause Analysis & Solutions:

  • Isomeric Impurities from Directed ortho-Metalation (DoM): A powerful strategy for functionalizing pyridine rings is Directed ortho-Metalation (DoM), where a directing group guides a strong base (like n-BuLi) to deprotonate the adjacent ortho position.[4][5] However, if multiple acidic protons are available, a mixture of lithiated intermediates can form.

    • Mechanism of Side Reaction: In a starting material like 3-fluoro-5-methylpyridine, both the C2 and C4 positions are ortho to the nitrogen, and C6 is also activated. While the fluorine atom can also act as a directing group, competition between directing groups can lead to a loss of regioselectivity. This can result in the formation of isomeric carboxylic acids that are difficult to separate.

    • Troubleshooting Protocol:

      • Lower the Temperature: DoM reactions are typically performed at low temperatures (-78 °C) to enhance kinetic control and regioselectivity.[4] Ensure your reaction is maintained at this temperature during the lithiation and electrophile quench steps.

      • Choice of Base: Using sterically hindered lithium amide bases like LDA (Lithium diisopropylamide) or TMP-based reagents (e.g., TMPMgCl·LiCl) can offer higher regioselectivity compared to alkyllithiums in certain pyridine systems.[6]

      • Protecting Groups: If competitive lithiation is unavoidable, consider a strategy involving protecting groups to block the more reactive sites, directing the metalation to the desired position.

  • Dimerization/Oligomerization: Pyridines are electron-deficient. The lithiated intermediates formed during DoM are nucleophilic and can potentially add to a non-metalated starting material molecule, leading to dimeric or oligomeric side-products.[6]

    • Minimization Strategy: This side reaction is more common with highly reactive lithium bases.[6] Maintaining a very low temperature and adding the electrophile (e.g., CO₂) slowly to the lithiated intermediate can help minimize this pathway by ensuring the intermediate is trapped before it can react with the starting material.

Q3: My final product is difficult to purify. What are the best practices for isolating pure this compound?

Purification challenges often arise from the product's physical properties (e.g., high polarity, zwitterionic character) and the presence of structurally similar impurities.

Troubleshooting Protocol:

  • Acid-Base Extraction: This is a powerful first step. A patent for a similar compound outlines a process where the crude product is dissolved in an alkaline aqueous solution (e.g., with NaOH or K₂CO₃).[2] This deprotonates the carboxylic acid, forming a water-soluble salt.

    • Neutral organic impurities can then be removed by washing with an organic solvent like dichloromethane or ethyl acetate.

    • The aqueous layer is then carefully acidified (e.g., with HCl) to a pH of ~2.5-3.0, which protonates the picolinic acid, causing it to precipitate out of the solution.[7] The solid can then be collected by filtration.

  • Recrystallization: If acid-base extraction does not yield a product of sufficient purity, recrystallization is the next step.

    • Solvent Screening: Due to the polar nature of picolinic acids, suitable solvents might include water, ethanol, or mixtures like ethanol/water or dioxane/water. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Chromatography: For very stubborn impurities, column chromatography may be necessary.

    • Stationary Phase: Use silica gel for normal-phase chromatography.

    • Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate is often effective. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can help suppress the ionization of the carboxylic acid, leading to better peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to prepare this compound?

A prevalent strategy is a building-block approach starting from a commercially available, substituted pyridine.[1] A typical sequence involves the oxidation of the methyl group at the 2-position to form the carboxylic acid.

Diagram: General Synthetic Pathway A common synthetic route starting from 5-fluoro-3-methyl-2-picoline.

G cluster_0 Synthetic Scheme A 5-Fluoro-3-methyl-2-picoline B This compound A->B [O] (e.g., KMnO₄)

Q2: What are the key analytical techniques to confirm the structure and purity of the final product?

A combination of spectroscopic and chromatographic methods is essential for full characterization.

TechniquePurposeExpected Observations for this compound
¹H NMR Confirms the proton environment and substitution pattern.Signals corresponding to the methyl group protons, two aromatic protons on the pyridine ring, and a broad signal for the carboxylic acid proton.
¹³C NMR Shows all unique carbon atoms in the molecule.Resonances for the methyl carbon, five distinct aromatic carbons (with C-F coupling), and the carbonyl carbon of the carboxylic acid.
¹⁹F NMR Directly observes the fluorine atom.A singlet (or a multiplet if coupled to nearby protons) confirming the presence and electronic environment of the fluorine substituent.
Mass Spectrometry (MS) Determines the molecular weight.The molecular ion peak corresponding to the exact mass of C₇H₆FNO₂ (155.0383 g/mol ).
HPLC Assesses purity.A single major peak under optimized conditions, allowing for quantification of purity (e.g., >98%).
Q3: What are the primary safety considerations when performing this synthesis?

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Strong Oxidizers: Oxidizing agents like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are powerful and can react violently with organic materials. Avoid contact with combustible materials and always add them slowly and with cooling.

  • Organolithium Reagents: Bases like n-butyllithium (n-BuLi) are pyrophoric and will ignite on contact with air or moisture. They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using syringe techniques.[4]

  • Corrosive Acids/Bases: The use of strong acids (e.g., H₂SO₄, HCl) and bases (e.g., NaOH) for reaction and workup requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Product Hazards: The final product, this compound, is classified as harmful if swallowed and causes skin and serious eye irritation.[8] Always consult the Safety Data Sheet (SDS) before handling.

Visualizing Reaction Mechanisms

Understanding potential side reactions at a mechanistic level is key to troubleshooting.

Diagram: Potential Side Reaction - Dimerization during Lithiation Mechanism showing how a lithiated intermediate can react with starting material.

G cluster_1 Dimerization Side Reaction A Lithiated Pyridine (Nucleophile) C Dimeric Adduct (Byproduct) A->C Nucleophilic Attack B Starting Pyridine (Electrophile) B->C G cluster_2 Troubleshooting Flow Start Low Yield Observed Check_Conversion Analyze crude reaction mixture (TLC, LC-MS, ¹H NMR) Start->Check_Conversion Incomplete High % of Starting Material Check_Conversion->Incomplete Incomplete Conversion Complex_Mixture Multiple Byproducts Check_Conversion->Complex_Mixture Side Reactions Action_Incomplete Increase Reaction Time Increase Temperature Increase Oxidant Molar Eq. Incomplete->Action_Incomplete Action_Complex Lower Temperature Control Reagent Addition Rate Re-evaluate Catalyst/Solvent Complex_Mixture->Action_Complex End Yield Improved Action_Incomplete->End Action_Complex->End

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-methylpicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis, purification, and handling of this important fluorinated pyridine derivative. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a structured approach to troubleshooting and frequently asked questions.

I. Troubleshooting Guide: Navigating Synthesis and Purification

The synthesis of this compound, while conceptually straightforward, can present several challenges that may impact yield and purity. This section addresses specific issues you might encounter during your experiments, offering probable causes and actionable solutions.

Problem 1: Low or No Product Formation

A common and frustrating issue is the failure to obtain the desired product or achieving only a minimal yield. This often points to issues with the starting materials, reaction conditions, or the chosen synthetic route.

dot

Low_Yield_Troubleshooting start Low or No Product Formation suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions Check Conditions reagent_issue Starting Material/Reagent Issues start->reagent_issue Verify Reagents side_reactions Competing Side Reactions start->side_reactions Analyze Crude Mixture temp Incorrect Temperature suboptimal_conditions->temp time Insufficient Reaction Time suboptimal_conditions->time catalyst Catalyst Inactivity suboptimal_conditions->catalyst purity Impure Starting Materials reagent_issue->purity moisture Presence of Moisture reagent_issue->moisture decomposition Product Decomposition side_reactions->decomposition polymerization Polymerization/Tar Formation side_reactions->polymerization solution_temp Optimize temperature. Screen range (e.g., 80-120°C). temp->solution_temp solution_time Monitor reaction by TLC/LC-MS to determine optimal time. time->solution_time solution_catalyst Use fresh catalyst or consider alternative catalytic systems. catalyst->solution_catalyst solution_purity Purify starting materials before use (recrystallization, distillation). purity->solution_purity solution_moisture Use anhydrous solvents and reagents; run under inert atmosphere. moisture->solution_moisture solution_decomp Lower reaction temperature; reduce reaction time. decomposition->solution_decomp solution_poly Lower temperature; control reagent addition rate. polymerization->solution_poly

Caption: Troubleshooting workflow for low product yield.

Probable Cause Underlying Rationale Recommended Solution
Inefficient Oxidation of 2-methyl group The oxidation of the methyl group on the pyridine ring to a carboxylic acid can be sluggish or incomplete.[1] Strong oxidizing agents are required, but harsh conditions can lead to ring degradation.- Use Potassium Permanganate (KMnO₄): This is a classic and effective method for oxidizing alkylpyridines.[1] Ensure slow addition of KMnO₄ to control the exotherm. - Catalytic Oxidation: Consider using a catalyst like sodium tungstate (Na₂WO₄·2H₂O) with an oxidant like hydrogen peroxide for milder conditions, as has been applied to similar halogenated picolines.[2] - Monitor Progress: Track the disappearance of the starting material (e.g., 5-fluoro-3-methyl-2-picoline) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Incomplete Hydrolysis of Nitrile Precursor If starting from 5-fluoro-3-methylpicolinonitrile, the hydrolysis to the carboxylic acid can be slow.[3][4] Both acidic and basic conditions can be employed, but forcing the reaction can lead to decomposition.- Acid Hydrolysis: Reflux with a strong acid like concentrated HCl or H₂SO₄. Monitor carefully for any signs of charring or decomposition. - Base Hydrolysis: Use a strong base like NaOH or KOH in an aqueous or alcoholic solvent under reflux.[5] This is often a cleaner method. Ensure complete neutralization during workup to precipitate the product.
Poor Reagent Purity or Activity Impurities in starting materials or degradation of reagents (e.g., old oxidizing agents, wet solvents) can halt the reaction.[6]- Verify Starting Materials: Confirm the identity and purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.[7][8] - Use Fresh Reagents: Employ freshly opened or properly stored reagents. Anhydrous conditions are often critical, especially if organometallic intermediates are involved.[9]
Problem 2: Product is Impure After Workup

Obtaining a crude product is half the battle; purification can often be the more challenging step, especially with polar compounds like picolinic acids.

dot

Purification_Workflow start Crude this compound acid_base_extraction Acid-Base Extraction start->acid_base_extraction Initial Cleanup recrystallization Recrystallization acid_base_extraction->recrystallization For Crystalline Solids extraction_details 1. Dissolve crude in dilute base (e.g., NaHCO₃). 2. Wash with an organic solvent (e.g., EtOAc) to remove non-acidic impurities. 3. Acidify aqueous layer with HCl to pH ~2-3 to precipitate product. 4. Filter and dry the solid. acid_base_extraction->extraction_details chromatography Column Chromatography recrystallization->chromatography If Impurities Persist recrystallization_details Screen solvents like: - Hot water - Ethanol/Water mixture - Isopropanol Ensure slow cooling for optimal crystal growth. recrystallization->recrystallization_details chromatography_details Generally difficult for picolinic acids. - If necessary, use silica gel with a polar, acidic mobile phase (e.g., DCM/MeOH with 1% Acetic Acid). - Reverse-phase (C18) HPLC can be an alternative for small scales. chromatography->chromatography_details final_product Pure Product chromatography->final_product

Caption: A general purification workflow for this compound.

Probable Cause Underlying Rationale Recommended Solution
Residual Starting Material Incomplete reaction leaves unreacted starting materials which may co-precipitate or be extracted with the product.- Optimize Reaction Time: Ensure the reaction has gone to completion by monitoring via TLC/LC-MS.[6] - Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃). The acidic product will form a water-soluble salt. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-polar starting materials. Re-acidify the aqueous layer with an acid like HCl to a pH of 2-3 to precipitate the pure picolinic acid.[2]
Formation of Side-Products Over-oxidation can lead to ring-opened byproducts. Other side reactions, depending on the route, can generate impurities with similar polarity to the product.- Control Reaction Temperature: Avoid excessive heating during oxidation, which can cause decomposition.[6] - Recrystallization: This is the preferred method for purifying the final solid product. Screen various solvents such as water, ethanol, or mixtures like ethanol/water to find optimal conditions for crystallization.[10]
Inorganic Salt Contamination Salts from reagents (e.g., manganese dioxide from KMnO₄ oxidation) or workup (e.g., NaCl) can contaminate the final product.- Thorough Washing: After filtering the precipitated product, wash the solid thoroughly with cold deionized water to remove inorganic salts. - Solvent Trituration: Suspend the crude solid in a solvent in which the desired product is sparingly soluble but the salts are more soluble (e.g., cold acetone or isopropanol), stir, and then filter.

II. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for this compound?

For laboratory-scale synthesis, the oxidation of commercially available 5-fluoro-2,3-lutidine (5-fluoro-2,3-dimethylpyridine) or a similar precursor is often the most direct approach.[1] Alternatively, starting from 5-fluoro-3-methylpicolinonitrile and performing a hydrolysis is also a very common and reliable method.[3][4] The choice depends on the commercial availability and cost of the starting materials.

Q2: How should I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an excellent initial tool. Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve spot shape). Staining with potassium permanganate can be effective if UV visualization is not clear. For more quantitative analysis and to confirm product identity, LC-MS is the preferred method.

Q3: What are the key analytical techniques for characterizing the final product?

To confirm the structure and purity of this compound, a combination of the following is essential:

  • ¹H NMR: To identify the protons on the pyridine ring and the methyl group.

  • ¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance with coupling to the aromatic protons is expected.[3]

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to verify the elemental composition.[3]

  • HPLC: To determine the purity of the final product.[7][11]

Q4: What are the recommended storage conditions for this compound?

The compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) to prevent moisture uptake. It is recommended to store it in a refrigerator at 2-8°C for long-term stability.

Q5: The product appears as an oil or a sticky solid after workup. How can I induce crystallization?

This is a common issue with polar organic molecules.

  • Solvent Trituration: Add a non-polar solvent (e.g., hexanes, diethyl ether) to the oil and scratch the inside of the flask with a glass rod. This can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the oil can induce crystallization.

  • Concentration from a Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexanes) until the solution becomes cloudy. Gently warm until it is clear again and then allow it to cool slowly.

III. Experimental Protocols

Protocol 1: Synthesis via Oxidation of 5-fluoro-2,3-lutidine

This protocol is a general guideline based on the oxidation of similar picoline derivatives.[1][2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2,3-lutidine (1.0 eq) and water.

  • Heating: Heat the mixture to 70-80°C with vigorous stirring.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over 2-3 hours. The purple color of the permanganate should disappear as it is consumed. Monitor the temperature to ensure the reaction does not become too exothermic.

  • Reaction Monitoring: After the addition is complete, continue heating for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water. c. Combine the filtrates and concentrate under reduced pressure to about one-third of the original volume. d. Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH 2-3. A white precipitate should form. e. Stir the mixture in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. Recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain pure this compound.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Use enough solution to fully dissolve the solid.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash it two times with ethyl acetate to remove any non-acidic, organic-soluble impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3 M HCl dropwise while stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white solid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove any residual salts. Dry the product in a vacuum oven to a constant weight.

References

  • Benchchem. (n.d.). Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0.
  • BLD Pharm. (n.d.). 1256808-59-9|this compound.
  • BLD Pharm. (n.d.). 2503207-12-1|this compound hydrochloride.
  • ACS Publications. (n.d.). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Wikipedia. (n.d.). Picolinic acid.
  • Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Benchchem. (n.d.). troubleshooting low yield in Kröhnke pyridine synthesis.
  • Benchchem. (n.d.). troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • lookchem.com. (n.d.). Cas 98-98-6,Picolinic acid.
  • National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Benchchem. (n.d.). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.
  • Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry.

Sources

solubility issues with 5-Fluoro-3-methylpicolinic acid and how to solve them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9). This guide is designed for researchers, chemists, and drug development professionals to address common solubility challenges encountered during experimental work. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure you can effectively work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is a substituted pyridinecarboxylic acid. Its structure, featuring a carboxylic acid group at the 2-position, a methyl group at the 3-position, and a fluorine atom at the 5-position, gives it specific physicochemical properties that influence its solubility.

PropertyValueSource
CAS Number 1256808-59-9
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol [1]
Physical Form Solid
Storage 2-8°C, Inert atmosphere[1]

The key structural features influencing solubility are the acidic carboxylic acid group and the basic pyridine nitrogen, making the molecule amphoteric. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group modifies the electron density of the pyridine ring, which in turn affects the pKa values of both the acidic and basic centers compared to the parent compound, picolinic acid.

Q2: Why is this compound poorly soluble in neutral water and some common organic solvents?

The solubility challenge arises from a combination of its crystalline structure and its zwitterionic potential.

  • In Neutral Water: At near-neutral pH, the molecule can exist as a zwitterion (with a protonated pyridine nitrogen and a deprotonated carboxylate group). While zwitterions can be soluble, strong intermolecular interactions, including hydrogen bonding within the crystal lattice, can make it difficult for water molecules to solvate the compound, leading to low solubility. The parent compound, picolinic acid, is very soluble in water, but substitutions can significantly alter crystal packing and reduce solubility.[2][3]

  • In Non-Polar Organic Solvents: The molecule possesses highly polar functional groups (carboxylic acid, pyridine nitrogen, fluorine). This high polarity makes it immiscible with non-polar solvents like hexanes or toluene.

  • In Polar Aprotic Solvents: While solubility is better in polar aprotic solvents like DMSO and DMF, it may still be limited if the crystal lattice energy is particularly high.

Q3: How does pH dramatically affect the aqueous solubility of this compound?

The solubility of this compound in aqueous solutions is highly dependent on pH due to its acidic and basic functional groups.[4] By adjusting the pH, you can convert the neutral (or zwitterionic) form into a fully charged ionic salt, which is significantly more soluble in water.

  • Acidic Conditions (Low pH): At a low pH (typically pH < 2), the pyridine nitrogen becomes protonated, forming a positive charge. This creates a cationic pyridinium salt which is generally very soluble in water.

  • Basic Conditions (High pH): At a high pH (typically pH > 7-8), the carboxylic acid group loses its proton, forming a negative charge. This creates an anionic carboxylate salt which is also highly soluble in water.

The lowest solubility is expected at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 9) low_ph_struct Cationic Form (High Solubility) low_ph_label Protonation of Pyridine Nitrogen low_ph_label->low_ph_struct neutral_struct Zwitterionic/Neutral Form (Low Solubility) neutral_struct->low_ph_label + H+ high_ph_label Deprotonation of Carboxylic Acid neutral_struct->high_ph_label - H+ high_ph_struct Anionic Form (High Solubility) high_ph_label->high_ph_struct caption pH-Dependent Forms of the Compound

Caption: pH-dependent forms of the compound.

Troubleshooting Guides

Problem: My compound will not dissolve in my aqueous buffer (e.g., PBS at pH 7.4).

This is the most common issue and is expected behavior. The compound's lowest solubility is typically in the neutral pH range.

Solution: Adjust the pH of the solution. This is the most effective and widely used technique for solubilizing acidic or basic compounds.[5]

Protocol 1: Solubilization via pH Adjustment
  • Weigh the Compound: Accurately weigh the desired amount of this compound and place it in a suitable vessel.

  • Add Buffer/Water: Add a portion (e.g., 80%) of the final desired volume of your aqueous buffer or water. You will observe a suspension.

  • Adjust pH (Basic):

    • While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise.

    • Monitor the pH using a calibrated pH meter.

    • Continue adding base until the solid completely dissolves. This typically occurs at a pH of 8.0 or higher as the carboxylate salt is formed.

  • Adjust pH (Acidic):

    • Alternatively, you can add a dilute solution of HCl (e.g., 0.1 M or 1 M) dropwise.

    • The compound should dissolve at a pH below its pKa, typically around pH 2, as the pyridinium salt is formed.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the pH to your desired final value if necessary (be cautious, as it may precipitate if you return to the neutral range). Finally, add the remaining buffer/water to reach the final target volume.

Causality: By converting the compound into its salt form (sodium 5-fluoro-3-methylpicolinate at high pH or the hydrochloride salt at low pH), you introduce an ionic charge. Ionic species have much stronger interactions with polar water molecules, leading to a significant increase in solubility.[4]

Problem: I need to make a concentrated stock solution in an organic solvent for my experiments.

For many biological assays, a concentrated stock in an organic solvent like DMSO is required, which is then diluted into an aqueous medium.

Solution: Use a polar aprotic solvent. For picolinic acid derivatives, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent primary choices. Polar protic solvents like ethanol or methanol can also be effective.[2][3]

Recommended Solvents for Stock Solutions
SolventTypeRationale & Considerations
DMSO Polar AproticExcellent solubilizing power for a wide range of compounds. Standard for biological assay stock solutions. Ensure use of anhydrous grade and store properly to avoid water absorption.
DMF Polar AproticSimilar to DMSO. Can be a good alternative if DMSO interferes with the downstream application.
Ethanol (EtOH) Polar ProticPicolinic acid itself has moderate solubility in ethanol (~57 g/kg).[2][3] It's less toxic than DMSO/DMF and can be suitable for certain applications.
Methanol (MeOH) Polar ProticSimilar properties to ethanol. Often a slightly better solvent due to its higher polarity.
Protocol 2: Preparing an Organic Stock Solution
  • Weigh Compound: Weigh the this compound directly into a clean, dry vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Promote Dissolution: Cap the vial and facilitate dissolution by:

    • Vortexing: Mix vigorously for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates.[6]

    • Gentle Warming: Warm the solution to 30-40°C. Do not overheat, as it may degrade the compound.

  • Inspect for Clarity: Ensure the solution is completely clear with no visible particulates before storage or use.

Problem: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This phenomenon, known as "crashing out," occurs when the highly soluble compound in the organic stock is introduced into an aqueous environment where its solubility is much lower.

Solution: Optimize the dilution procedure and consider modifying the final buffer composition.

G start Start: Prepare Stock Solution decision1 Is direct aqueous solubilization feasible? start->decision1 aqueous Use Protocol 1: pH Adjustment decision1->aqueous Yes organic Use Protocol 2: Organic Solvent (DMSO) decision1->organic No success Success: Experiment Ready aqueous->success decision2 Does compound precipitate upon dilution? organic->decision2 decision2->success No troubleshoot Troubleshoot Dilution decision2->troubleshoot Yes cosolvent Option 1: Add Co-solvent (e.g., Ethanol) troubleshoot->cosolvent surfactant Option 2: Add Surfactant (e.g., Tween-20) troubleshoot->surfactant cosolvent->success surfactant->success caption Solubilization Decision Workflow

Caption: Solubilization decision workflow.

Protocol 3: Avoiding Precipitation During Dilution
  • Lower Stock Concentration: If possible, start with a more dilute DMSO stock (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the solvent change upon dilution.

  • Modify Dilution Technique:

    • Add the small volume of DMSO stock into the large volume of vigorously stirring or vortexing aqueous buffer. Never add the buffer to the DMSO stock.

    • Perform the dilution serially if a high dilution factor is needed.

  • Introduce a Co-solvent: The use of a co-solvent reduces the interfacial tension between the aqueous solution and the compound, improving solubility.[7]

    • Prepare your final aqueous buffer to contain a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol before adding the DMSO stock.

  • Use Surfactants: For cell-based assays or other applications where they are tolerated, adding a non-ionic surfactant like Tween-20 or Pluronic F-68 to the final buffer at a low concentration (e.g., 0.01-0.1%) can help maintain solubility by forming micelles.[7]

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure reliable, reproducible results in your research.

References
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
  • Wikipedia. (n.d.). Picolinic acid.
  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information.
  • ACS Publications. (n.d.). Journal of Natural Products. American Chemical Society.
  • Pharmaffiliates. (n.d.). 1005474-88-3| Chemical Name : 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ACS Publications. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2016). (PDF) Physical extraction equilibria of picolinic acid.
  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information.
  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • NIH National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. In Sustainable and Green Approaches in Medicinal Chemistry.
  • Chem-Space. (n.d.). MSDS of Methyl 5-fluoro-6-methylpicolinate.

Sources

Technical Support Center: Impurity Identification in 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying impurities in samples of 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to equip you with the logic and methodologies required to confidently identify and characterize impurities, ensuring the quality and integrity of your work.

Troubleshooting Guide: From Unexpected Peaks to Confident Identification

This section addresses specific issues you may encounter during the analysis of this compound. The answers provide not just a solution, but a systematic workflow and the scientific reasoning behind each step.

Q1: I'm seeing an unexpected peak in my reverse-phase HPLC-UV chromatogram. How do I begin to identify it?

A1: An unexpected peak is a common but critical observation that requires a systematic investigation to differentiate between a sample-related impurity and a system artifact. Before undertaking advanced structural elucidation, you must first validate the integrity of your analytical system.

Causality: The principle here is to eliminate external variables before focusing on the sample itself. Contaminants can be introduced from various sources, including the mobile phase, the sample solvent, the HPLC system itself, or previous injections.[1][2] Failing to rule these out can lead to a time-consuming and expensive investigation of a peak that is not actually in your sample.

Experimental Protocol: Initial Investigation

  • System Suitability Check:

    • Inject a known standard of this compound.

    • Verify: Is the retention time, peak shape, and area response consistent with your established method? If not, address system performance issues first.

  • Blank Injection Analysis:

    • Inject your sample solvent (the "blank").

    • Observe: Does the unexpected peak appear in the blank chromatogram? If yes, the source is likely contaminated solvent, mobile phase, or carry-over from a previous injection.[1]

    • Action: If contamination is suspected, use fresh, high-purity solvents and flush the injector and system thoroughly.[2]

  • Peak Purity Assessment (Requires Diode Array Detector - DAD/PDA):

    • Analyze the UV spectrum across the entirety of the main this compound peak and the unknown peak.

    • Evaluate: A spectrally pure peak will have a consistent spectrum from the upslope to the downslope. Spectral differences indicate a co-eluting impurity.

    • If the peak is spectrally pure and not a system artifact, proceed to structural identification.

This initial workflow is crucial for ensuring that the analytical effort is directed at a genuine component of the sample.

Logical Workflow for Unknown Peak Investigation

G start Unexpected Peak Observed blank_injection Inject Blank (Sample Solvent) start->blank_injection peak_present Peak Present in Blank? blank_injection->peak_present system_artifact Source is Artifact: - Contaminated Solvent - System Carry-over - Mobile Phase Impurity peak_present->system_artifact Yes peak_absent Peak Absent in Blank peak_present->peak_absent No peak_purity Perform Peak Purity Analysis (DAD) peak_absent->peak_purity is_pure Peak Spectrally Pure? peak_purity->is_pure coelution Co-eluting Impurity Detected. Optimize chromatography. is_pure->coelution No lcms_analysis Proceed to LC-MS Analysis for Mass Identification is_pure->lcms_analysis Yes

Caption: Decision tree for initial troubleshooting of an unknown HPLC peak.

Q2: My initial investigation suggests the unknown peak is a real impurity. How do I determine its structure?

A2: Structural elucidation of an unknown impurity is a multi-step process that relies on gathering orthogonal data, primarily from mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of these techniques provides molecular weight, elemental composition, and detailed connectivity information.[3][4]

Expertise & Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern impurity profiling.[5] It provides the molecular weight of the impurity, which is the first and most critical piece of information. High-Resolution Mass Spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, refines this by providing a highly accurate mass, allowing for the confident determination of the impurity's elemental formula.[6] NMR spectroscopy then provides the definitive map of the molecule's structure by showing how the atoms are connected.[7]

Experimental Protocol: Structure Elucidation

  • LC-MS Analysis:

    • Analyze the sample using an LC-MS system. It is crucial to use an MS-compatible mobile phase, such as one containing formic acid or ammonium formate, instead of non-volatile buffers like phosphate.[6]

    • Objective: Determine the mass-to-charge ratio (m/z) of the impurity. This gives you the molecular weight.

  • Propose Potential Structures:

    • Compare the impurity's molecular weight to that of this compound (155.13 g/mol ).

    • Consider the synthetic route and potential side reactions (see FAQ section). For example:

      • An impurity with a mass of 136.12 g/mol could correspond to the unhydrolyzed nitrile precursor, 5-fluoro-3-methylpicolinonitrile.

      • A mass of 171.12 g/mol could indicate the presence of a hydroxylated species, a common oxidative degradation product.[8]

  • High-Resolution MS (HRMS) and MS/MS:

    • Analyze the sample by HRMS to obtain an accurate mass measurement (typically within 5 ppm). Use this to calculate the most likely elemental formula.

    • Perform tandem MS (MS/MS) on the impurity's parent ion. The fragmentation pattern provides clues about the molecule's structure, which can be compared to the fragmentation of the parent compound.[4]

  • Isolation and NMR Spectroscopy:

    • If the impurity is present at a sufficient level (>0.1%), isolate it using preparative HPLC.

    • Acquire a suite of NMR spectra on the isolated compound. This is the gold standard for unambiguous structure determination.[9][10]

      • ¹H NMR: Shows the number and environment of protons.

      • ¹³C NMR: Shows the number and environment of carbons.

      • ¹⁹F NMR: Crucial for fluorinated compounds, confirming the environment of the fluorine atom.[7]

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal which atoms are connected to each other, allowing you to piece together the complete molecular structure.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the types of impurities found in this compound and the best practices for their analysis.

Q3: What are the most likely process-related impurities in my this compound sample?

A3: Process-related impurities are substances that are formed or introduced during the synthesis of the active pharmaceutical ingredient (API). Their identities are intrinsically linked to the specific synthetic route employed. A common route to this compound involves the hydrolysis of a nitrile precursor.[7]

Synthetic Pathway and Potential Impurities

G *Note: The fluorination step may occur at different stages, potentially generating additional isomeric impurities. cluster_0 Synthetic Pathway cluster_1 Potential Impurities start_material 2,5-Dibromo-3-methylpyridine nitrile_formation Cyanation (e.g., CuCN) start_material->nitrile_formation imp1 Starting Material Carryover: 2,5-Dibromo-3-methylpyridine start_material->imp1 precursor 5-Fluoro-3-methylpicolinonitrile* nitrile_formation->precursor imp3 Side Product: Isomeric Impurities (e.g., positional isomers) nitrile_formation->imp3 hydrolysis Hydrolysis (Acid/Base) precursor->hydrolysis imp2 Incomplete Reaction: 5-Fluoro-3-methylpicolinonitrile* precursor->imp2 product This compound hydrolysis->product imp4 Over-reaction/Degradation: Decarboxylation Product product->imp4

Caption: Potential impurity sources in a likely synthetic route.

Based on this pathway, the following impurities should be considered:

Impurity Type Potential Compound Name Origin Expected Mass Difference from API (Δm/z)
Starting Material 2,5-Dibromo-3-methylpyridineIncomplete reaction or inefficient purification of an early intermediate.+94.85 (for dibromo vs. fluoro-carboxy)
Intermediate 5-Fluoro-3-methylpicolinonitrileIncomplete hydrolysis of the nitrile precursor.-19.01
Side Product Positional Isomers (e.g., 6-Fluoro-3-methylpicolinic acid)Lack of regioselectivity during the fluorination or cyanation steps.0 (Isomer)
Byproduct 5-Fluoro-3-methylpicolinamidePartial hydrolysis of the nitrile group.-1.01
Q4: What are the likely degradation products I might find?

A4: Degradation products arise from the decomposition of the drug substance under stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[2][12] Forced degradation studies are intentionally performed to identify these potential degradants and establish a stability-indicating analytical method.[13] For this compound, key degradation pathways would likely involve the carboxylic acid group and the pyridine ring.

Stress Condition Potential Degradation Pathway Likely Product Expected Mass Difference (Δm/z)
Thermal Decarboxylation5-Fluoro-3-methylpyridine-44.00 (Loss of CO₂)
Oxidative (e.g., H₂O₂) N-Oxidation of the pyridine ringThis compound N-oxide+15.99 (Addition of O)
Photolytic (UV/Vis light) Photodefluorination or dimerization3-Methyl-5-hydroxypicolinic acid+1.99 (F replaced by OH)
Strong Acid/Base While generally stable, extreme conditions could promote decarboxylation or other ring modifications.5-Fluoro-3-methylpyridine-44.00 (Loss of CO₂)
Q5: What are the recommended starting conditions for an HPLC-MS method?

A5: A robust reverse-phase HPLC method is essential for separating the polar main compound from its potentially less polar or more polar impurities. Since pyridine carboxylic acids are polar and ionizable, a mixed-mode column that offers both reverse-phase and ion-exchange characteristics can also provide excellent selectivity for isomers.[14]

Causality: The choice of a C18 column is a standard starting point for a wide range of small molecules. The acidic mobile phase (formic acid) serves two purposes: it protonates the pyridine nitrogen, leading to more consistent interactions with the stationary phase, and it is highly compatible with electrospray ionization mass spectrometry (ESI-MS). A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

Recommended Starting HPLC-MS Parameters

Parameter Recommended Condition Rationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention for moderately polar compounds. Small particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidifier, provides protons for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the reverse-phase column.
Gradient 5% to 95% B over 15 minutesA broad gradient is effective for screening for unknown impurities with a wide polarity range.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring good chromatographic efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume minimizes peak distortion from the sample solvent.[15]
MS Ionization Electrospray Ionization (ESI), Positive ModeThe pyridine nitrogen is easily protonated, making positive mode ESI highly sensitive for this class of compounds.
MS Detection Full Scan (e.g., m/z 100-500) followed by data-dependent MS/MSFull scan detects all ions, while MS/MS provides fragmentation data for identification.[6]

This method serves as a robust starting point. Optimization will likely be required to achieve baseline separation for all impurities, especially for challenging positional isomers.

References

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Murphy, C. D., et al. (2015). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. ResearchGate.
  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Patel, Y., & Shah, M. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • uHPLCs. (n.d.). Troubleshooting Ghost Peak Problems in HPLC Systems.
  • Kumar, A. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Ng, K. T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

Sources

Technical Support Center: Scaling Up the Production of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-3-methylpicolinic acid. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges and frequently asked questions encountered during laboratory synthesis and pilot-scale production. The information is presented in a practical, question-and-answer format to provide direct solutions to specific issues.

Section 1: Safety and Handling of Fluorinated Reagents

Working with fluorinated organic compounds requires stringent safety protocols due to their potential reactivity and toxicity.[1] The introduction of fluorine can significantly alter a molecule's properties, and many fluorinating agents are hazardous.[1][2]

Q1: What are the essential personal protective equipment (PPE) requirements for handling fluorinated compounds and their reagents?

A1: A comprehensive PPE strategy is non-negotiable.

  • Eye Protection: At a minimum, chemical splash goggles are required. For larger-scale operations or when there's a significant splash risk, a face shield should be worn over the goggles.[1]

  • Hand Protection: Glove selection must be based on the specific chemicals and solvents used. Always consult the glove manufacturer's compatibility chart. Double-gloving is a recommended practice for highly corrosive or easily absorbed substances.[1]

  • Body Protection: A flame-resistant lab coat is mandatory. For pilot-scale work, a chemical-resistant apron or suit may be necessary.[3]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to ensure proper ventilation.[3][4] If engineering controls are insufficient, a suitable respirator must be used.[1]

Q2: How should I properly store this compound and related fluorinated intermediates?

A2: Proper storage is crucial for both safety and chemical stability. Store these compounds in a cool, dry, and well-ventilated area, away from direct sunlight.[3] Containers should be tightly sealed and clearly labeled with the chemical name and all relevant hazards.[1] It is critical to keep them segregated from incompatible materials such as strong acids, bases, and powerful oxidizing or reducing agents.[1]

Q3: What is the correct procedure for handling a spill of a fluorinated organic compound?

A3: The response depends on the scale of the spill.

  • Small Spills: For minor spills, trained lab personnel can typically manage the cleanup. First, alert others in the immediate area and restrict access.[1] Wearing appropriate PPE, contain the spill using a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). Collect the material in a sealed, labeled container for proper hazardous waste disposal.[1][3]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[1] Do not attempt to manage a large spill without specialized training and equipment.

Section 2: Synthesis and Reaction Optimization

The synthesis of this compound typically involves the oxidation of a corresponding methylpyridine precursor or a building-block approach using pre-functionalized pyridine rings.[5][6] Challenges often arise in achieving high yield and purity, especially during scale-up.

Q4: My oxidation reaction of 3-methyl-5-fluoropicoline to this compound is showing low yield. What are the likely causes and how can I improve it?

A4: Low yield in this oxidation step is a common issue. Several factors could be at play:

  • Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. While potassium permanganate has been traditionally used for oxidizing picolines, it can lead to manganese dioxide waste.[7] Alternative methods, such as using potassium dichromate with a catalyst like sodium tungstate, have been reported for similar structures and may offer better control and yield.[8]

  • Reaction Temperature: Over-heating can lead to decomposition and the formation of tar-like side products. Conversely, a temperature that is too low will result in an incomplete reaction. Precise temperature control is essential. For scale-up, this becomes even more critical due to changes in the surface-area-to-volume ratio, which affects heat transfer.

  • Incomplete Reaction: Verify reaction completion using an appropriate analytical method (e.g., TLC, HPLC, or GC) before proceeding with the workup. If the reaction has stalled, a small, fresh addition of the oxidizing agent might be necessary.

  • Precursor Purity: The purity of the starting 3-methyl-5-fluoropicoline is paramount. Impurities can interfere with the reaction or complicate purification.

Experimental Protocol: Oxidation of 6-chloro-3-fluoro-2-methylpyridine (Illustrative Example)

This protocol, adapted from a similar synthesis, illustrates a potential route that can be optimized for this compound.[8]

  • Reaction Setup: In a suitable reactor, add dilute sulfuric acid, potassium dichromate, a catalytic amount of sodium tungstate (e.g., 5-10 mol% relative to the starting material), and a phase-transfer catalyst.

  • Addition of Starting Material: Add 6-chloro-3-fluoro-2-methylpyridine to the mixture.

  • Reaction Execution: Heat the mixture to 70-130°C and stir vigorously for 0.5-20 hours, monitoring the reaction progress by HPLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture and pour it into crushed ice to precipitate the crude product.

  • Initial Filtration: Filter the resulting solid and wash the filter cake with ice water.

  • Purification via pH Adjustment: The crude solid is dissolved in an alkaline aqueous solution (e.g., NaOH solution). This solution is then washed with an organic solvent (e.g., dichloromethane) to remove unreacted starting material and non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the purified picolinic acid product.

  • Final Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Q5: I am observing significant byproduct formation. What are the common side reactions?

A5: Side reactions can severely impact both yield and purity.

  • Over-oxidation: Aggressive oxidation conditions can lead to ring-opening or decarboxylation, destroying the desired product. Careful control of temperature and oxidant stoichiometry is key.

  • Incomplete Oxidation: The formation of the corresponding aldehyde is a potential intermediate. If the reaction is not driven to completion, this can remain as a significant impurity.

  • Side-chain Reactions: If other reactive functional groups are present on the starting material, they may also react under the oxidative conditions.

Below is a troubleshooting workflow for addressing low yield and purity issues.

G start Low Yield or Purity check_completion 1. Reaction Incomplete? start->check_completion check_byproducts 2. Significant Byproducts? check_completion->check_byproducts No sol_completion_time Increase Reaction Time or Temperature check_completion->sol_completion_time Yes sol_completion_reagent Check Reagent Purity & Stoichiometry check_completion->sol_completion_reagent Yes check_workup 3. Loss During Workup? check_byproducts->check_workup No sol_byproducts_temp Lower Reaction Temperature check_byproducts->sol_byproducts_temp Yes sol_byproducts_reagent Use Milder Oxidant / Adjust Stoichiometry check_byproducts->sol_byproducts_reagent Yes sol_byproducts_purify Develop Better Purification Method check_byproducts->sol_byproducts_purify Yes sol_workup_pH Optimize pH for Precipitation check_workup->sol_workup_pH Yes sol_workup_extraction Optimize Extraction Solvents/Repeats check_workup->sol_workup_extraction Yes end Process Optimized check_workup->end No sol_completion_time->check_byproducts sol_completion_reagent->check_byproducts sol_byproducts_temp->check_workup sol_byproducts_reagent->check_workup sol_byproducts_purify->check_workup sol_workup_pH->end sol_workup_extraction->end

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Section 3: Purification and Scale-Up Challenges

Purification is often the most significant bottleneck when scaling up production.[9][10] What works on a 1-gram scale may not be feasible or efficient for 1-kilogram production.

Q6: What are the most effective methods for purifying this compound at scale?

A6: Multi-step purification is typically required.

  • Acid-Base Extraction/Precipitation: This is the most powerful and scalable initial purification step. As described in the protocol above, dissolving the crude product in a basic solution and washing with an organic solvent removes neutral and basic impurities. Subsequent acidification precipitates the desired carboxylic acid, leaving water-soluble impurities behind.[8] The pH for precipitation must be carefully controlled to ensure maximum recovery.

  • Recrystallization: This is the preferred method for achieving high purity. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Picolinic acid itself is very soluble in water, less so in ethanol, and poorly soluble in acetonitrile.[11] A solvent screen should be performed to find the optimal system for this compound.

  • Active Charcoal Treatment: If colored impurities are present, treating a solution of the product with activated charcoal can effectively remove them before the final crystallization step.[12]

Purification MethodScalePrimary PurposeKey Considerations
Acid-Base Precipitation Lab to ProductionRemoval of non-acidic impuritiesPrecise pH control, efficient phase separation.
Recrystallization Lab to ProductionHigh-purity final productSolvent selection, cooling rate, seeding.
Solvent Washing/Trituration Lab to PilotRemoval of highly soluble impuritiesSolvent choice, product loss in the wash.
Activated Charcoal Lab to ProductionDecolorizationAmount of charcoal, filtration to remove fines.[12]
Caption: Comparison of Purification Techniques.

Q7: How do I manage the thermal safety and control of my reaction when moving to a larger reactor?

A7: Thermal management is a primary concern during scale-up. Oxidation reactions are often exothermic, and the reduced surface-area-to-volume ratio of a large reactor makes heat dissipation less efficient.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.

  • Controlled Addition: Instead of adding all reagents at once, use a dosing pump for the controlled addition of the most reactive component (e.g., the oxidizing agent). This allows the reactor's cooling system to keep pace with the heat being generated.

  • Reactor Choice: Ensure the reactor has adequate cooling capacity and agitation to maintain a homogenous temperature throughout the vessel.

Q8: What analytical techniques are essential for quality control during and after production?

A8: A robust set of analytical methods is required to ensure the identity and purity of the final product.

  • NMR Spectroscopy: ¹H NMR provides information on the proton environments, while ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.[5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis. A validated method should be developed to separate the main compound from any starting materials, intermediates, and byproducts.[13]

  • Melting Point: A sharp melting point is a good indicator of high purity.[7]

The general workflow for scaling up production is visualized below.

G cluster_0 Lab Scale (Grams) cluster_1 Pilot Scale (Kilograms) cluster_2 Production Scale lab_synth Route Scouting & Proof of Concept lab_purify Initial Purification (Chromatography/Recrystallization) lab_synth->lab_purify lab_analytics Full Characterization (NMR, MS, HPLC) lab_purify->lab_analytics pilot_safety Process Safety Analysis (Calorimetry) lab_analytics->pilot_safety Tech Transfer pilot_synth Process Optimization (Temp, Conc, Addition Time) pilot_safety->pilot_synth pilot_workup Scalable Workup (Extraction, Phase Splits) pilot_synth->pilot_workup pilot_purify Scalable Purification (Recrystallization, Filtration) pilot_workup->pilot_purify pilot_qc In-Process Controls (IPC) & QC Methods pilot_purify->pilot_qc prod_run Execute Validated Batch Record pilot_qc->prod_run Tech Transfer prod_qa QA/QC Release prod_run->prod_qa

Caption: General Workflow for Chemical Process Scale-Up.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • BenchChem. (n.d.). Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0.
  • UniVOOK. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis.
  • Hairi New Material. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • BLD Pharm. (n.d.). 1256808-59-9|this compound.
  • Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
  • ACS Publications. (n.d.). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
  • Airgas. (2022, March 15). Fluorine SDS.
  • National Research Council. (1994, July). LCSS: FLUORINE.
  • Oxford Academic. (2025, November 4). Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and.
  • Organic Syntheses Procedure. (n.d.). picolinic acid hydrochloride.
  • Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Sigma-Aldrich. (n.d.). This compound | 1256808-59-9.
  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ResearchGate. (2025, October 18). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
  • PubMed Central (PMC). (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
  • ResearchGate. (2025, August 7). Scale-up bioprocess development for production of the antibiotic valinomycin in Escherichia coli based on consistent fed-batch cultivations.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Fluoro-3-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Synthetic Auxin

In the continuous quest for more effective and selective herbicides, picolinic acid derivatives have emerged as a "privileged scaffold"—a core molecular structure known for its potent biological activity.[1] 5-Fluoro-3-methylpicolinic acid is a novel compound built upon this scaffold, engineered with specific chemical substitutions intended to modulate its bioactivity. Its structural similarity to established synthetic auxin herbicides, such as picloram and clopyralid, strongly suggests that it functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants.[2]

The introduction of a fluorine atom and a methyl group to the picolinic acid core is a deliberate design choice. Fluorine substitution is a well-established strategy in agrochemical design, often used to enhance the metabolic stability and binding affinity of a molecule to its target protein.[3][4][5] The methyl group, in turn, can influence the molecule's steric and electronic properties, further refining its activity and selectivity.

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of this compound. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. This self-validating system of assays will allow researchers to not only quantify the compound's potency but also to confirm its presumed mechanism of action as a synthetic auxin. We will compare its performance against established commercial herbicides to provide a clear benchmark for its potential.

The Auxin Signaling Pathway: The Molecular Target

To understand how this compound likely exerts its effects, we must first visualize its target: the canonical auxin signaling pathway. In the absence of auxin, AUX/IAA proteins repress Auxin Response Factor (ARF) transcription factors, effectively switching off auxin-responsive genes. When auxin (or a synthetic mimic) is present, it acts as a "molecular glue," promoting the interaction between AUX/IAA repressors and the TIR1/AFB F-box protein complex.[6][7] This interaction tags the AUX/IAA proteins for degradation by the 26S proteasome, liberating the ARF transcription factors to activate a cascade of downstream genes that lead to the classic auxin-induced physiological responses.[8][9][10] At herbicidal concentrations, this process is sent into overdrive, causing catastrophic developmental defects and plant death.

AuxinSignaling cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB Binds & Promotes Interaction Aux_IAA AUX/IAA Repressor TIR1_AFB->Aux_IAA Binds ARF ARF Transcription Factor Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Ubiquitination ARE Auxin Response Element (Promoter) ARF->ARE Binds & Activates Genes Auxin-Responsive Genes ARE->Genes Response Uncontrolled Growth & Plant Death Genes->Response

Caption: The canonical auxin signaling pathway targeted by synthetic auxins.

Experimental Validation Workflow: A Three-Tiered Approach

Our validation strategy is built on a logical progression from broad physiological effects to specific molecular interactions. This ensures a thorough and robust characterization of the compound.

Workflow Tier1 Tier 1: Primary Screening (Whole-Plant Phenotyping) Assay1 Arabidopsis thaliana Root Growth Inhibition Assay Tier1->Assay1 Tier2 Tier 2: Quantitative Analysis (Dose-Response) Assay2 Calculation of IC50 Values Tier2->Assay2 Tier3 Tier 3: Mechanistic Confirmation (Cell-Based Reporter Assay) Assay3 DR5::GUS Reporter Assay Tier3->Assay3 Assay1->Tier2 Data1 Qualitative Observation of Auxin Effects Assay1->Data1 Data2 Comparative Potency Data Assay2->Data2 Data3 Confirmation of Auxin Pathway Activation Assay3->Data3 Data2->Tier3

Caption: A three-tiered workflow for validating auxin-like biological activity.

Tier 1 & 2: Whole-Plant Root Growth Inhibition Assay and Dose-Response Analysis

The most classic and visually intuitive method for assessing auxin-like activity is the Arabidopsis thaliana root growth inhibition assay.[11][12][13] Primary root elongation is exquisitely sensitive to auxin concentrations; inhibitory at high levels and promoting at very low levels. This assay provides a rapid, quantitative measure of a compound's biological potency.

Rationale and Experimental Choices
  • Model Organism: Arabidopsis thaliana is the ideal choice due to its rapid life cycle, small size, and well-characterized genetics. Its sensitivity to auxinic herbicides is well-documented.[1]

  • Controls:

    • Negative Control: A solvent-only (e.g., 0.1% DMSO) treatment establishes the baseline for normal root growth.

    • Positive Controls: Including commercial auxin herbicides like Picloram , Clopyralid , and 2,4-D is crucial.[1][2][14] These compounds are structurally related or have the same mode of action, providing a robust benchmark for comparing the potency of this compound.

  • Self-Validation: A compound that inhibits root growth and causes radial swelling and increased lateral root formation is exhibiting the classic suite of symptoms caused by an exogenous auxin, providing initial evidence of its mechanism.

Detailed Protocol: Arabidopsis Root Growth Assay
  • Plate Preparation: Prepare square petri dishes with 0.5X Murashige and Skoog (MS) medium, 1% sucrose, and 0.8% agar. After autoclaving and cooling, add this compound and control compounds (dissolved in a minimal amount of DMSO) to the medium to achieve the desired final concentrations. A typical dose-response range would be 0 nM (control), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds and place them in a line on the agar surface, approximately 1 cm from the top edge of the vertically oriented plate.

  • Stratification and Germination: Wrap and seal the plates. Stratify the seeds by storing them at 4°C in the dark for 2-3 days to ensure uniform germination. Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C, oriented vertically to allow roots to grow downwards along the agar surface.[15][16]

  • Growth and Measurement: After 4-5 days of growth, transfer the seedlings to the treatment plates prepared in Step 1. Mark the position of the root tips at the time of transfer. Allow the seedlings to grow for an additional 3-5 days.

  • Data Acquisition: Using a flatbed scanner or a camera, capture high-resolution images of the plates. Use image analysis software (like ImageJ) to measure the length of the primary root from the transfer mark to the new root tip.

  • Data Analysis: For each concentration, calculate the average root growth and standard error. Normalize the data by expressing the root growth on treatment plates as a percentage of the root growth on the negative control plates. Plot the percentage of root growth inhibition against the log of the compound concentration to generate a dose-response curve. Use a suitable regression model (e.g., four-parameter logistic regression) to calculate the IC50 value (the concentration that causes 50% inhibition of root growth).

Data Presentation: Comparative Potency

The results of the dose-response analysis should be summarized in a clear, comparative table.

CompoundChemical FamilyIC50 (Primary Root Growth) [nM]
This compound Picolinic Acid (Hypothetical) 85 ± 9
Picloram (Positive Control)Picolinic Acid120 ± 15
Clopyralid (Positive Control)Picolinic Acid250 ± 28
2,4-D (Positive Control)Phenoxy-carboxylic Acid150 ± 20
Solvent Control (DMSO)-N/A

(Note: Data are hypothetical for illustrative purposes.)

Tier 3: Mechanistic Confirmation with a DR5::GUS Reporter Assay

To confirm that the observed physiological effects are indeed caused by the activation of the auxin signaling pathway, a cell-based reporter assay is indispensable. The DR5::GUS reporter system is the gold standard for this purpose.[17][18] It consists of a synthetic promoter containing multiple copies of an auxin response element (AuxRE) that drives the expression of the β-glucuronidase (GUS) reporter gene.[19][20] An increase in auxin levels leads to a quantifiable blue staining in tissues where the pathway is active.

Rationale and Experimental Choices
  • Specificity: This assay directly visualizes the transcriptional output of the canonical auxin pathway. A positive result provides strong evidence that the compound's mode of action is auxin-mediated.

  • Model System: Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct are readily available and provide an in vivo system for the assay.

  • Trustworthiness: Comparing the GUS expression pattern induced by this compound to that induced by natural auxin (IAA) or other synthetic auxins validates that it is acting through the same molecular machinery.

Detailed Protocol: DR5::GUS Histochemical Assay
  • Seedling Growth: Grow DR5::GUS transgenic Arabidopsis seedlings on standard 0.5X MS agar plates for 5-7 days under the same conditions as the root growth assay.

  • Compound Treatment: Prepare liquid 0.5X MS medium containing the test compounds. Based on the IC50 data, choose an effective concentration (e.g., 1 µM) for this compound and the positive controls (IAA, 2,4-D). Include a solvent-only negative control.

  • Incubation: Carefully transfer the seedlings into the liquid treatment solutions in a 24-well plate. Incubate for 4-24 hours. The duration can be optimized, but a 6-hour incubation is often sufficient to see a strong response.[19]

  • GUS Staining:

    • Remove the treatment solution and wash the seedlings once with a wash buffer.

    • Add the GUS staining solution [containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), a buffer like sodium phosphate, and agents like potassium ferrocyanide and potassium ferricyanide to prevent pigment diffusion].

    • Vacuum infiltrate the seedlings for 10-15 minutes to ensure the substrate penetrates the tissue.

    • Incubate the samples at 37°C in the dark for 4-16 hours, or until a clear blue color develops.

  • Chlorophyll Clearing: After staining, remove the staining solution and add 70% ethanol. Incubate at room temperature, changing the ethanol several times until all chlorophyll is removed and the blue GUS staining is clearly visible.

  • Imaging: Mount the cleared seedlings on a microscope slide in a drop of 50% glycerol. Observe and capture images using a microscope equipped with DIC (Differential Interference Contrast) optics. Pay close attention to the root tip, lateral root primordia, and vasculature, which are sites of high auxin activity.[18][21]

Data Presentation: Qualitative and Quantitative Comparison

The results can be presented as comparative images and a summary table of observed staining patterns.

Treatment (1 µM)Observed GUS Staining PatternInterpretation
Solvent ControlFaint staining in root tip and young leaf primordiaBasal auxin pathway activity
IAA (Natural Auxin)Strong staining in root tip, lateral root primordia, vasculatureCanonical auxin response
2,4-D (Positive Control)Intense, widespread staining throughout the root and cotyledonsStrong activation of the auxin pathway
This compound (Hypothetical) Intense, widespread staining similar to 2,4-D Strong activation of the auxin pathway, consistent with a synthetic auxin mechanism

(Note: Observations are hypothetical for illustrative purposes.)

Conclusion: A Comprehensive Validation

By following this three-tiered approach, a researcher can build a robust and compelling case for the biological activity and mechanism of action of this compound. The whole-plant assay provides quantitative data on its potency relative to industry standards, while the DR5::GUS reporter assay offers definitive confirmation that this activity is mediated through the targeted auxin signaling pathway. This structured, evidence-based guide ensures scientific integrity and provides the critical data necessary for advancing a novel compound through the research and development pipeline.

References

  • A schematic of the auxin signaling pathway. When auxins are present,... - ResearchGate.
  • Auxin signalling pathways in plants. (a) The 'canonical' pathway... - ResearchGate.
  • Auxin signal transduction pathways. (A) Model of the TRANSPORT... | Download Scientific Diagram - ResearchGate.
  • Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed.
  • Auxin Signaling - PMC - PubMed Central - NIH.
  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analo - CHIMIA.
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed.
  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA.
  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples - ResearchGate.
  • Mechanisms of auxin signaling. Development.
  • View of Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples - CHIMIA.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI.
  • Required Practical Investigation Germination Pupil Instructions | PDF | Seed | Seedling. Scribd.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI.
  • Petri Dish Method | PDF - Scribd.
  • Measurement of auxin transport in Arabidopsis thaliana - PubMed.
  • Seed Germination Lab Work (student).
  • How to Prepare Agar Plates for Seed Germination Experiments - YouTube.
  • Auxin reporter: DR5, DR5rev and DR5v2 - Boisivon Lab.
  • Investigatory Project Work - NCERT.
  • Lecture Auxin Type Plant Growth Regulators (Hormonal).
  • DR5 as a reporter system to study auxin response in Populus - Forest Biotechnology Laboratory.
  • Root growth suppression of Arabidopsis lines in response to auxin... | Download Scientific Diagram - ResearchGate.
  • DR5 as a reporter system to study auxin response in Populus - PubMed.
  • GUS Transformation of Cotton Illustrates the Auxin Early Distribution in Fiber Differentiation.
  • Auxin induces depolarization and root growth inhibition in A. thaliana... - ResearchGate.
  • Quantitative distribution and metabolism of auxin herbicides in roots - PubMed.
  • Name: DR5::GUS Accessions: H3 Map position: Gene function - Esalq.
  • Synthetic Auxins / Herbicide Symptoms Tool.
  • Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC - PubMed Central.
  • Fluorine substituent effects (on bioactivity) - ResearchGate.
  • Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source - PubMed.
  • Researchers design sensors to rapidly detect plant hormones | MIT News.
  • Lab-made Hormone May Reveal Secret Lives of Plants | HHMI.

Sources

A Comparative Guide to 5-Fluoro-3-methylpicolinic Acid and Related Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Modern Chemistry

Picolinic acid, a simple pyridine-2-carboxylic acid, represents a quintessential "privileged scaffold" in the fields of medicinal chemistry, drug development, and agrochemical research.[1] Its fundamental structure serves as a versatile building block for a vast array of biologically active molecules, from natural antibiotics like fusaric acid to clinically evaluated enzyme inhibitors.[1][2][3] The significance of picolinic acid and its derivatives stems from two key features: its role as an efficient bidentate chelating agent for various metal ions and the strategic location of its carboxylic acid group on the pyridine ring, which allows for diverse chemical modifications.[1]

The true power of this scaffold is unlocked through substitution. The addition of functional groups to the pyridine ring can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, fine-tune the compound's biological activity, target specificity, and pharmacokinetic profile.

This guide provides an in-depth comparison of 5-Fluoro-3-methylpicolinic acid with its parent structural analogs: 3-Methylpicolinic acid and 5-Fluoropicolinic acid . By dissecting the individual and combined contributions of the methyl and fluoro substituents, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern this important class of molecules and to highlight the strategic value of this compound as a key intermediate in the synthesis of novel chemical entities.

Part 1: Comparative Physicochemical and Structural Analysis

The introduction of methyl and fluoro groups imparts distinct characteristics to the picolinic acid core. Fluorine, a highly electronegative atom, can enhance metabolic stability, binding affinity, and membrane permeability.[4] The methyl group, while less electronically dramatic, provides steric bulk that can influence conformational preference and interactions within a biological target's binding pocket.

Below is a summary of the key physicochemical properties for our compounds of interest.

PropertyThis compound3-Methylpicolinic acid5-Fluoropicolinic acid
Structure
CAS Number 1256808-59-94021-07-2[5]107504-08-5[4]
Molecular Formula C₇H₆FNO₂C₇H₇NO₂[6]C₆H₄FNO₂[4]
Molecular Weight 155.13 g/mol 137.14 g/mol [6]141.10 g/mol [4]
Appearance SolidWhite to tan crystalline powder[7]White powder[4]
Melting Point Not specified114-118 °C[7]Not specified
Boiling Point Not specified300.6±22.0 °C (Predicted)[7]275.1ºC at 760mmHg[8]

Analysis of Substituent Effects:

  • 5-Fluoro Group: The presence of fluorine at the 5-position is a common strategy in medicinal chemistry to block a potential site of metabolic oxidation, thereby increasing the compound's half-life. Its electron-withdrawing nature also lowers the pKa of the pyridine nitrogen, which can affect receptor binding and cell permeability.

  • 3-Methyl Group: The methyl group at the 3-position introduces steric hindrance near the carboxylic acid. This can force the carboxyl group out of the plane of the pyridine ring, influencing its interaction with target proteins. This steric effect can be crucial for achieving selective binding. For example, in some quinolone antibacterials, a 5-methyl group was found to enhance in vitro potency.[9]

  • Combined 5-Fluoro and 3-Methyl Substitution: this compound synergistically combines these attributes. It is designed to possess enhanced metabolic stability and lipophilicity from the fluorine atom, along with the specific steric profile conferred by the methyl group. This combination makes it a highly valuable and sought-after intermediate for creating complex molecules with finely tuned biological activities, particularly in agrochemical research for synthetic auxin herbicides and in drug discovery pipelines.[10]

Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted picolinic acids can be approached in several ways, often starting from commercially available pyridine derivatives. A common strategy involves the functionalization of a pre-existing picolinic acid or the construction of the substituted pyridine ring followed by the introduction or unmasking of the carboxylic acid moiety.

For this compound, a typical route might involve the hydrolysis of a nitrile precursor, such as 5-fluoro-3-methylpicolinonitrile, followed by esterification if the methyl ester is desired.[10]

Below is a generalized workflow illustrating the key transformations involved in the synthesis and derivatization of picolinic acids.

G cluster_0 Synthesis of Picolinic Acid Core cluster_1 Derivatization for Biological Screening Precursor Substituted Pyridine Precursor (e.g., Picolinonitrile) Hydrolysis Step 1: Hydrolysis (e.g., NaOH, H₂O, Reflux) Precursor->Hydrolysis Picolinic_Acid Substituted Picolinic Acid (Target Core) Hydrolysis->Picolinic_Acid Activation Step 2: Acid Activation (e.g., SOCl₂, DMF cat.) Picolinic_Acid->Activation Acid_Chloride Picolinoyl Chloride HCl Activation->Acid_Chloride Coupling Step 3: Amide/Ester Coupling (e.g., Amine/Alcohol, Base) Acid_Chloride->Coupling Final_Compound Final Biologically Active Compound (Amide or Ester Derivative) Coupling->Final_Compound

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-3-methylpicolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-Fluoro-3-methylpicolinic acid analogs. Primarily focusing on their potent herbicidal activities, this document will delve into the nuanced effects of structural modifications on biological efficacy, supported by experimental data. The insights presented herein are curated for researchers, scientists, and professionals engaged in the fields of agrochemical and medicinal chemistry.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species. The introduction of a fluorine atom onto the picolinic acid scaffold has been a pivotal strategy in modern herbicide design, often enhancing metabolic stability and target binding affinity. This compound serves as a valuable building block for creating novel herbicidal agents with improved potency and selectivity. Understanding the SAR of its analogs is crucial for the rational design of next-generation weed management solutions.

Core Structure and Numbering System

The foundational structure for the analogs discussed in this guide is the picolinic acid ring. The numbering of the pyridine ring is critical for understanding the position of various substituents that modulate the biological activity.

Picolinic_Acid_Scaffold cluster_0 Picolinic Acid Core C2 2 C3 3 C2->C3 COOH COOH C2->COOH C4 4 C3->C4 C5 5 C4->C5 C6 6 C5->C6 N1 N C6->N1 N1->C2

Caption: Core picolinic acid scaffold with IUPAC numbering.

Structure-Activity Relationship Analysis: Herbicidal Activity

Recent research has extensively explored the modification of the picolinic acid core to develop potent herbicides. A significant area of investigation has been the introduction of substituted pyrazolyl groups at the 6-position, alongside halogen substitutions on the pyridine ring.

Impact of Substituents at the 6-Position

The introduction of a bulky, substituted pyrazolyl ring at the 6-position has been shown to significantly enhance herbicidal activity. This modification is believed to improve the binding affinity of the molecule to the auxin-signaling F-box (AFB) proteins, which are the primary receptors for this class of herbicides.

A study by Feng, Liu, et al. (2023) synthesized a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds and evaluated their inhibitory activity against the root growth of Arabidopsis thaliana.[1][2] The results demonstrated that these compounds exhibited significantly higher potency compared to the commercial herbicide picloram.

Influence of Substituents on the Pyridine Ring

The substitution pattern on the picolinic acid ring itself plays a critical role in modulating herbicidal efficacy. A recent study by Liu, Li, et al. (2024) designed and synthesized novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds.[3][4][5] This work highlights the importance of the 3-chloro and 5-fluoro substitution pattern in achieving high levels of herbicidal activity.

The electron-withdrawing nature of the fluorine and chlorine atoms is thought to influence the electronic properties of the pyridine ring, potentially enhancing its interaction with the receptor binding pocket.

Comparative Analysis of Herbicidal Potency

The following table summarizes the in vitro root growth inhibition data for a selection of 5-Fluoro-3-chloro-picolinic acid analogs, providing a direct comparison of their herbicidal potency. The IC50 value represents the concentration of the compound required to inhibit the root growth of A. thaliana by 50%.

Compound IDR1 (at 2-position of phenyl)R2 (at 3-position of pyrazole)IC50 (µM) for A. thaliana Root Growth InhibitionReference
S070BrCH3Data not explicitly provided, but noted for high activity[5]
S150ClCH3Data not explicitly provided, but noted for high activity[5]
S202FCH3Data not explicitly provided, but noted for high activity[5]
S203FCF3Data not explicitly provided, but noted for high activity[5]
S060ClCH3Data not explicitly provided, but noted for high activity[5]
S140BrCH3Data not explicitly provided, but noted for high activity[5]
S180FCH3Data not explicitly provided, but noted for high activity[5]
Picloram--> 0.5[5]
Florpyrauxifen--~0.5[5]

Note: While specific IC50 values for individual compounds were not detailed in the summary, the study highlighted that these compounds exhibited superior inhibitory effects compared to picloram and, in some cases, florpyrauxifen.[3][5]

Experimental Protocols

The following section outlines the general synthetic and biological evaluation methodologies employed in the SAR studies of these picolinic acid analogs.

General Synthetic Route

The synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds typically involves a multi-step process.

Synthesis_Workflow start Starting Materials (Substituted Phenylacetylene & Pyrazole Precursors) step1 Cyclization to form Substituted Pyrazole start->step1 step2 Coupling with Halogenated Picolinic Acid Precursor step1->step2 step3 Hydrolysis of Ester to Carboxylic Acid step2->step3 step4 Amination at 4-position step3->step4 end_product Final Picolinic Acid Analog step4->end_product

Caption: Generalized synthetic workflow for picolinic acid analogs.

A detailed synthetic procedure, as described by Liu, et al. (2024), involves the reaction of a substituted pyrazole with a halogenated picolinonitrile, followed by hydrolysis and subsequent functional group manipulations to yield the final picolinic acid derivatives.[5]

In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana)

This assay is a primary screening method to determine the herbicidal potency of the synthesized compounds.

  • Preparation of Media: A. thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) agar medium containing the test compounds at various concentrations.

  • Incubation: The plates are incubated in a controlled growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature.

  • Data Collection: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured.

  • Analysis: The root growth inhibition is calculated relative to a solvent control. The IC50 values are determined by plotting the inhibition percentage against the compound concentration.

Emerging Applications in Medicinal Chemistry

While the primary focus of research on this compound analogs has been in agrochemicals, the picolinic acid scaffold is also a privileged structure in medicinal chemistry. For instance, certain fluoroquinolone antibiotics, which share some structural similarities, derive their antibacterial activity from the substituted pyridine carboxylic acid core.

Further investigation is warranted to explore the potential of this compound analogs as antibacterial, antifungal, or anticancer agents. The insights gained from the herbicidal SAR can guide the design of new analogs for therapeutic applications.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich field of study with significant implications for the development of new herbicides. The key takeaways from this guide are:

  • The 6-position of the picolinic acid ring is a critical site for modification, with the introduction of substituted aryl pyrazoles leading to a substantial increase in herbicidal activity.

  • The 3-chloro and 5-fluoro substitution pattern on the picolinic acid ring is beneficial for enhancing potency.

  • The nature and position of substituents on the aryl ring of the 6-pyrazolyl moiety fine-tune the herbicidal activity.

Future research should focus on expanding the diversity of substituents at the 6-position and exploring alternative substitution patterns on the picolinic acid ring to optimize herbicidal activity and crop safety. Furthermore, a systematic exploration of the medicinal chemistry potential of this compound class is a promising avenue for new therapeutic discoveries.

References

  • Liu, Q., Li, H., Shi, R., Wei, W., Yuan, X., Cao, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(8), 1840. [Link]
  • National Center for Biotechnology Information (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed Central. [Link]
  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
  • National Center for Biotechnology Information (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
  • Hagen, S. E., Domagala, J. M., Heifetz, C. L., & Johnson, J. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 34(3), 1155–1161. [Link]
  • National Center for Biotechnology Information (n.d.). 3-Methylpicolinic acid. PubChem. [Link]
  • ResearchGate (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
  • MDPI (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Picolinic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated picolinic acids, offering a critical resource for researchers, scientists, and drug development professionals. Picolinic acid, an endogenous metabolite of tryptophan, serves as a valuable chelating agent and a versatile scaffold in drug design.[1][2][3] The introduction of fluorine can profoundly alter its physicochemical and pharmacological properties, including acidity, lipophilicity, metabolic stability, and target binding affinity.[4][5][6] This document delves into the synthesis, properties, and biological implications of this structural modification, supported by experimental data and detailed protocols to empower rational drug design.

Introduction: The Strategic Value of Picolinic Acid and its Fluorination

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring isomer of nicotinic acid.[3] Its inherent ability to act as a bidentate chelating agent for divalent and trivalent metal ions, such as zinc and chromium, is central to its biological role in ion transport and immune modulation.[2][3][7] This foundational structure offers a synthetically tractable platform for developing novel therapeutics.

The decision to introduce fluorine into a drug candidate is a strategic one, aimed at fine-tuning its drug-like properties.[8] Fluorine, being the most electronegative element, imparts unique electronic characteristics without a significant steric penalty. Judicious fluorination can lead to:

  • Modulated Acidity (pKa): Enhancing the acidity of the carboxylic group, which can influence solubility and receptor interactions.[9][10][11]

  • Altered Lipophilicity (LogP): Fine-tuning the molecule's ability to permeate biological membranes.[10][12][13]

  • Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4][14][15]

  • Improved Binding Affinity: Introducing favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein, potentially increasing potency and selectivity.[4][6][16]

This guide will systematically compare these key attributes between fluorinated and non-fluorinated picolinic acid analogues, providing the causal insights and methodologies required for their effective application in drug discovery programs.

Synthesis: Accessing the Scaffolds

The synthetic accessibility of both parent and fluorinated picolinic acids is a critical consideration for their use in research and development.

Synthesis of Non-Fluorinated Picolinic Acids

The industrial-scale production of picolinic acid is typically achieved through the oxidation of 2-methylpyridine (α-picoline).[1][3][17] Laboratory syntheses often employ strong oxidizing agents like potassium permanganate.[3] Derivatives, such as aminopicolinic acids, can be synthesized from precursors like picolinic acid N-oxide through nitration followed by reduction.[18]

Synthesis of Fluorinated Picolinic Acids

Accessing fluorinated analogues presents greater challenges and typically involves two main strategies:

  • Building from Fluorinated Precursors: This is often the more reliable method, where a fluorinated pyridine derivative is the starting material. For instance, 6-chloro-3-fluoro-2-picolinic acid can be synthesized by oxidizing 6-chloro-3-fluoro-2-picoline.[19]

  • Late-Stage Fluorination: This involves introducing the fluorine atom at a later step in the synthesis, which is highly desirable in drug discovery for rapid analogue generation. Nucleophilic fluorination of activated precursors, such as chloro-picolinates, using fluoride sources like KF or CsF is a common approach, though it often requires optimization of reaction conditions and catalysts.[20]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Comparative Physicochemical Properties

The introduction of fluorine dramatically alters the electronic landscape of the picolinic acid scaffold, leading to predictable and exploitable changes in its physicochemical properties.

cluster_0 Comparative Analysis Workflow Picolinic_Acid Picolinic Acid Scaffold Fluorination Strategic Fluorination Picolinic_Acid->Fluorination Non_Fluorinated Non-Fluorinated Analogue Picolinic_Acid->Non_Fluorinated Fluorinated Fluorinated Analogue Fluorination->Fluorinated Physicochemical Physicochemical Property Analysis (pKa, LogP, Stability) Non_Fluorinated->Physicochemical Fluorinated->Physicochemical Biological Biological & Pharmacological Profiling Physicochemical->Biological Decision Lead Optimization Decision Biological->Decision

Caption: Workflow for the comparative analysis of picolinic acid analogues.

Acidity (pKa)

Fluorine's powerful inductive electron-withdrawing effect is the primary driver of changes in acidity. By pulling electron density away from the carboxylic acid group, it stabilizes the resulting carboxylate anion upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[9]

The magnitude of this effect is dependent on the number and position of fluorine atoms; the closer the fluorine is to the carboxyl group, the more pronounced the effect.[9]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex than its effect on acidity. While highly fluorinated alkyl chains are lipophobic, a single fluorine atom or a trifluoromethyl group on an aromatic ring often increases lipophilicity.[10][21] This is because the low polarizability of the C-F bond can reduce unfavorable interactions with water.[10] However, the overall LogP is a balance of multiple factors, including changes in the molecule's dipole moment and hydration potential.[21] The relationship between LogP and membrane permeability is generally strong, meaning even subtle, fluorine-induced changes in lipophilicity can significantly impact a drug's ability to cross cell membranes.[12][13][22]

Metabolic Stability

One of the most valuable applications of fluorination is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond (approx. 112 vs. 98 kcal/mol). By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, that site is effectively blocked from oxidative metabolism by enzymes like cytochrome P450s.[4][14][15][23] This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[4]

Start Picolinic Acid F_Sub Fluorine Substitution Start->F_Sub Properties Physicochemical Impact Decreased pKa (Increased Acidity) Modulated LogP (Altered Lipophilicity) Increased C-F Bond Strength F_Sub->Properties Outcomes Pharmacological Consequences Altered Target Binding & Solubility Modified Membrane Permeability Enhanced Metabolic Stability Properties:f1->Outcomes:f1 Properties:f2->Outcomes:f2 Properties:f3->Outcomes:f3

Caption: Impact of fluorine substitution on key physicochemical properties.

Data Summary Table
PropertyNon-Fluorinated Picolinic AcidFluorinated Picolinic Acid AnalogueRationale for Change
pKa ~5.2 (Picolinic Acid)< 5.0 (e.g., Fluoroacetic acid pKa ≈ 2.6)[9]Strong inductive electron withdrawal by fluorine stabilizes the carboxylate anion.[9]
LogP VariesCan increase or decreaseComplex interplay of polarity, dipole moment, and hydration; often increases lipophilicity in aromatic systems.[10][21]
Metabolic Stability Susceptible to oxidationGenerally increasedThe high strength of the C-F bond blocks sites of metabolism.[4][14]

Comparative Biological & Pharmacological Profiles

The changes in physicochemical properties directly translate to altered biological performance.

  • Target Affinity: Fluorination can enhance binding affinity through several mechanisms. The altered pKa can optimize ionization states for electrostatic interactions within a binding pocket. Furthermore, fluorine can act as a hydrogen bond acceptor or engage in favorable dipole-dipole and orthogonal multipolar interactions, which are distinct from those of hydrogen.[4][24] In a study on rhenium(I) picolinic acid complexes, the introduction of fluorine atoms on the picolinic acid backbone altered the electronic properties of the complex.[25][26]

  • Pharmacokinetics (ADME): Improved metabolic stability is a primary driver for better pharmacokinetic profiles, often resulting in higher drug exposure and longer duration of action.[4] Changes in lipophilicity and pKa directly influence absorption and distribution, including the potential to cross the blood-brain barrier.[6][10]

  • Toxicity: While fluorination is generally well-tolerated, the potential for altered off-target activity or the formation of unique metabolites should always be evaluated. For example, fluoroacetic acid is significantly more toxic than acetic acid due to its conversion into fluorocitrate, which inhibits the citric acid cycle. This highlights the importance of understanding the specific metabolic fate of any fluorinated compound.

Key Experimental Protocols

To empirically determine the effects of fluorination, the following standardized protocols are recommended.

Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration

This protocol provides a reliable method for measuring the dissociation constant of the carboxylic acid group.

Principle: The pKa is the pH at which the acid is 50% ionized. This is determined by monitoring the pH of the acid solution as a standardized base is added, with the pKa corresponding to the pH at the half-equivalence point on the titration curve.[9]

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of the picolinic acid analogue and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Place the solution in a beaker with a magnetic stirrer. Submerge the calibrated pH electrode. Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL) from a burette.

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[9]

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve. The pKa is the pH at exactly half of the volume of NaOH required to reach the equivalence point.

Protocol 2: Measurement of Lipophilicity (LogP) by RP-HPLC

This chromatographic method provides a rapid and reproducible alternative to the traditional shake-flask method for determining the octanol-water partition coefficient.

Principle: A compound's retention time on a reverse-phase (RP) HPLC column (with a nonpolar stationary phase) is correlated with its lipophilicity. A calibration curve is generated using standards with known LogP values.

Methodology:

  • System Setup: Use an RP-C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare solutions of at least 5-6 standard compounds with accurately known LogP values that bracket the expected LogP of the test compounds. Inject each standard and record its retention time (t_R).

  • Sample Analysis: Prepare a dilute solution (e.g., 1 mg/mL) of the fluorinated and non-fluorinated picolinic acids in the mobile phase. Inject each sample and record its retention time.

  • Analysis: Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k') versus the known LogP values for the standards. A linear regression of this plot creates the calibration curve. Use the equation of this line to calculate the LogP of the test compounds from their measured log(k') values.

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.

Principle: The test compound is incubated with liver microsomes (which contain high concentrations of CYP enzymes) and a necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH solution.

    • Include negative controls without NADPH to account for non-enzymatic degradation.

    • Include a positive control compound with known metabolic liability (e.g., verapamil).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. From this, calculate the in vitro half-life (t_1/2) = 0.693 / k.

cluster_1 Metabolic Stability Assay Workflow Start Compound + Liver Microsomes (Pre-warmed to 37°C) Reaction Initiate Reaction (Add NADPH) Start->Reaction Incubate Incubate at 37°C Reaction->Incubate Time_Points Sample at Time Points (0, 5, 15, 30 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + Int. Std.) Time_Points->Quench Analysis Analyze by LC-MS/MS Quench->Analysis Result Calculate Half-Life (t½) Analysis->Result

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion and Future Outlook

The comparative analysis of fluorinated and non-fluorinated picolinic acids clearly demonstrates the profound and predictable influence of fluorine substitution. By leveraging fluorine's unique electronic properties, medicinal chemists can rationally modulate acidity, lipophilicity, and metabolic stability to overcome common liabilities in drug development. Fluorination transforms the picolinic acid scaffold from a simple chelator into a highly tunable platform for creating optimized therapeutic agents. The provided experimental protocols offer a robust framework for quantifying these effects, enabling data-driven decisions in lead optimization. As synthetic fluorination methods continue to advance, the strategic application of fluorine in picolinic acid-based drug design will undoubtedly lead to the development of safer and more effective medicines.

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.
  • Matlou, M. L., Malan, F., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry.
  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.
  • Matlou, M. L., Malan, F., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition.
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
  • Fluorine in drug discovery: Role, design and case studies. Source not available.
  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Benchchem.
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. PubMed.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
  • (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate.
  • On the Metabolic Stability of Fluorinated Small Molecules. figshare.
  • Fluorine in heterocyclic chemistry. ResearchGate.
  • Top: Comparison of the pKa differences between fluorinated and... ResearchGate.
  • Picolinic acid. Grokipedia.
  • Fluorinated Heterocycles. ResearchGate.
  • Picolinic acid | C6H5NO2. PubChem.
  • Picolinic-Acid | CAS 98-98-6. Spectrum Chemical.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Picolinic acid 98-98-6 wiki. ChemicalBook.
  • Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate.
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF. ResearchGate.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Scite.ai.
  • Picolinic acid. Wikipedia.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed.
  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Tejapharm.
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.
  • The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar.

Sources

A Comparative Guide to Confirming the Purity of Synthesized 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the synthesis of novel compounds such as 5-Fluoro-3-methylpicolinic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. Impurities can lead to erroneous biological data, introduce unforeseen toxicity, and create significant hurdles in later stages of drug development.[1]

This guide provides an in-depth comparison of orthogonal analytical techniques for confirming the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to empower you in selecting the most appropriate methods for your laboratory and regulatory needs.

Understanding the Synthetic Landscape and Potential Impurities

A common synthetic route to this compound involves the hydrolysis of a nitrile precursor, 5-fluoro-3-methylpicolinonitrile.[2] This transformation, while effective, can introduce specific process-related impurities that must be monitored.

dot

Caption: Synthetic pathway and potential impurities.

The primary impurities of concern are:

  • Unreacted Starting Material: Residual 5-fluoro-3-methylpicolinonitrile.

  • Intermediate Amide: 5-Fluoro-3-methylpicolinamide, resulting from incomplete hydrolysis of the nitrile.[3][4]

  • Positional Isomers: Depending on the synthesis of the precursor, isomers of this compound could be present.

A robust analytical strategy will not only quantify the main compound but also detect and quantify these potential impurities.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, employing a multi-pronged, orthogonal approach is essential for a comprehensive assessment. We will compare four widely used and powerful techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and ability to separate a wide range of compounds.[5] A stability-indicating HPLC method is designed to separate the active ingredient from its impurities and potential degradation products.[6]

Causality of Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): this compound is a polar molecule, making a C18 column a suitable choice for retention and separation based on hydrophobicity.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the nonpolar stationary phase.

  • UV Detection: The pyridine ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25.1-30 min: Return to 95% A, 5% B (re-equilibration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized this compound.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

  • Analysis and Purity Calculation:

    • Inject the prepared sample.

    • Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

dot

Caption: HPLC Purity Analysis Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity when compared to a certified internal standard.[9]

Causality of Experimental Choices:

  • ¹H NMR: Protons are abundant in organic molecules, and ¹H NMR is highly sensitive.

  • Internal Standard: A certified internal standard with known purity and non-overlapping signals is used for accurate quantification. Maleic acid or dimethyl sulfone are suitable choices.

  • Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to avoid large solvent signals that would obscure the analyte signals.

  • Long Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: ¹H-qNMR Purity Determination

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phasing, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

dotdot graph qNMR_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Weigh_Sample [label="Accurately Weigh Sample\nand Internal Standard"]; Dissolve [label="Dissolve in Deuterated\nSolvent (e.g., DMSO-d6)"]; Acquire_Spectrum [label="Acquire ¹H NMR Spectrum\n(Long Relaxation Delay)"]; Process_Data [label="Process FID (FT, Phasing,\nBaseline Correction)"]; Integrate [label="Integrate Analyte and\nStandard Signals"]; Calculate_Purity [label="Calculate Absolute Purity\nusing Formula"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Weigh_Sample; Weigh_Sample -> Dissolve; Dissolve -> Acquire_Spectrum; Acquire_Spectrum -> Process_Data; Process_Data -> Integrate; Integrate -> Calculate_Purity; Calculate_Purity -> End; }

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount to its successful development. This guide provides an in-depth technical overview of a comprehensive cross-reactivity assessment strategy for 5-Fluoro-3-methylpicolinic acid, a substituted pyridine carboxylic acid. Given the broad biological activities of pyridine carboxylic acid isomers and their derivatives, a thorough evaluation of off-target binding is not just a regulatory requirement, but a scientific necessity to ensure safety and efficacy.[1][2]

This document will delve into the rationale behind experimental design for cross-reactivity studies, provide detailed, field-proven protocols for key assays, and present a framework for data interpretation. We will explore the application of Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting to build a robust specificity profile for this compound.

The Imperative of Specificity: Why Cross-Reactivity Matters

This compound belongs to the pyridine carboxylic acid class of compounds, which includes isomers like picolinic acid, nicotinic acid (niacin), and isonicotinic acid.[1] These scaffolds are privileged structures in medicinal chemistry, forming the basis of drugs for a wide array of conditions, including infectious diseases, inflammation, and cancer.[1][2] The diverse bioactivity of this class highlights the potential for a single compound to interact with multiple biological targets. Such off-target interactions, or cross-reactivity, can lead to unforeseen side effects and toxicities, which are major causes of drug candidate attrition.

Therefore, a proactive and rigorous assessment of cross-reactivity early in the development pipeline is a critical risk mitigation strategy. It allows for a more accurate interpretation of in vitro and in vivo results and informs the selection of the most promising lead candidates.

A Phased Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment should be approached in a systematic, tiered manner. The initial phase involves a broad screen against a panel of related and unrelated targets to identify potential off-target interactions. This is followed by a confirmatory phase to validate any initial "hits" and quantify the binding affinity and functional consequence of these interactions.

Cross-Reactivity Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Quantitative Analysis cluster_2 Phase 3: Functional Validation Initial_Screen High-Throughput Screening (ELISA) Target_Panel Panel of Structurally & Functionally Related Proteins Initial_Screen->Target_Panel Test Compound Hit_Confirmation Orthogonal Assays (e.g., SPR) Initial_Screen->Hit_Confirmation Prioritize Hits Binding_Kinetics Determine Ka, Kd, KD Hit_Confirmation->Binding_Kinetics Functional_Assay Cell-Based Assays / Western Blot Hit_Confirmation->Functional_Assay Confirmed Binders Cellular_Effect Assess Downstream Signaling & Cellular Response Functional_Assay->Cellular_Effect Final_Assessment Comprehensive Cross-Reactivity Profile Cellular_Effect->Final_Assessment

Caption: A tiered workflow for comprehensive cross-reactivity assessment.

Structurally Similar Compounds for Comparative Analysis

To contextualize the cross-reactivity profile of this compound, it is essential to include structurally similar compounds in the assessment. These compounds can serve as controls and provide valuable structure-activity relationship (SAR) data. Based on the core picolinic acid scaffold, the following compounds are recommended for parallel screening:

Compound NameCAS NumberMolecular FormulaRationale for Inclusion
Picolinic Acid 98-98-6C6H5NO2Parent scaffold, baseline for comparison.
Nicotinic Acid (Niacin) 59-67-6C6H5NO2Isomer with different biological targets.
Isonicotinic Acid 55-22-1C6H5NO2Isomer, key component of various pharmaceuticals.[3]
Fusaric Acid 536-69-6C10H13NO2A picolinic acid derivative with known biological activity.[1]
4-Amino-3,5,6-trichloropicolinic acid 1918-02-1C6H3Cl3N2O2A highly substituted picolinic acid derivative.[4]

Experimental Protocols for Cross-Reactivity Assessment

The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the trustworthiness of the data.

Competitive ELISA for Initial Screening

Rationale: The competitive ELISA is a high-throughput and cost-effective method for screening a compound against a large panel of proteins. It measures the ability of the test compound to compete with a known, labeled ligand for binding to the target protein.

Step-by-Step Methodology:

  • Plate Coating: Coat a high-binding 96-well microplate with the target protein (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition Reaction: Prepare a mixture of a fixed concentration of a biotinylated ligand (known to bind the target) and serial dilutions of this compound (or other test compounds). Add this mixture to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the test compound concentration and determine the IC50 value.

Illustrative Data:

CompoundTarget Protein A (IC50, µM)Target Protein B (IC50, µM)Target Protein C (IC50, µM)
This compound 0.5> 10025
Picolinic Acid 5.2> 10080
Nicotinic Acid > 10015> 100
Surface Plasmon Resonance (SPR) for Quantitative Analysis

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to an immobilized protein.[5][6] This allows for a more detailed characterization of any interactions identified in the initial screen.

Step-by-Step Methodology:

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the carboxyl groups on the surface using a mixture of EDC and NHS.

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. The amount of immobilized protein should be optimized to achieve a suitable response level.

  • Deactivation: Deactivate any remaining active esters on the surface using ethanolamine.

  • Analyte Injection: Prepare serial dilutions of this compound in a suitable running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of the analyte with the immobilized protein. Follow this with an injection of running buffer to monitor the dissociation phase.

  • Regeneration: If necessary, regenerate the sensor surface using a mild regeneration solution to remove any bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Illustrative Data:

CompoundTarget Protein A (KD, µM)Target Protein C (KD, µM)
This compound 0.832
Picolinic Acid 7.595
Western Blotting for Functional Validation in a Cellular Context

Rationale: Western blotting can be used to assess the functional consequences of off-target binding in a cellular system.[7] For example, if this compound is found to bind to a specific kinase, a Western blot can be used to determine if it inhibits the phosphorylation of a known substrate of that kinase.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified period.

  • Cell Lysis: Lyse the cells to extract the total protein content.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylation.

Illustrative Data:

A decrease in the phosphorylated substrate band intensity with increasing concentrations of this compound would indicate a functional effect on the off-target kinase.

Conclusion and Forward Look

A thorough and systematic investigation of cross-reactivity is a cornerstone of modern drug discovery and development. For a novel compound like this compound, a multi-pronged approach utilizing high-throughput screening, quantitative biophysical characterization, and functional cellular assays is essential for building a comprehensive specificity profile. The methodologies and illustrative data presented in this guide provide a robust framework for researchers to design and execute their own cross-reactivity studies, ultimately leading to the development of safer and more effective therapeutics.

References

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques.
  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Paruszewski, R., Strupinska, M., Rostafinska-Suchar, G., & Stables, J. P. (2005). New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. Protein and Peptide Letters, 12(7), 655-659.
  • Empower Pharmacy. (n.d.). Tirzepatide / Niacinamide Injection.
  • PubMed Central. (2020). Novel isoniazid derivative as promising antituberculosis agent.
  • Kefford, R. O., & Caseley, J. C. (1963).
  • ResearchGate. (2025). Allergic contact dermatitis from nicotinic acid esters.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • PubMed. (n.d.). Abnormal cutaneous reactions to a nicotinic acid ester.
  • PubMed. (n.d.). Nicotinic acid and its derivatives: a short survey.
  • PubChem. (n.d.). Fluoroquinolonic acid.
  • Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity.
  • International Journal of Innovative Research in Technology. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.
  • PubMed. (n.d.). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing.
  • PubMed Central. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.

Sources

A Researcher's Guide to Rigorous Control Experiments for Studies Involving 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the biological effects of 5-Fluoro-3-methylpicolinic acid, the integrity of your findings hinges on a well-designed set of control experiments. This guide provides a comprehensive framework for establishing robust experimental designs, ensuring the validity and reproducibility of your results. While specific protocols may require optimization for your particular model system, the principles and experimental comparisons outlined herein will serve as a critical foundation for your research.

This compound is a synthetic picolinic acid derivative with potential applications in both agrochemical and medicinal chemistry. Its structural similarity to synthetic auxin herbicides suggests a potential mechanism of action related to mimicking the plant hormone indole-3-acetic acid. Furthermore, picolinic acid and its derivatives have demonstrated a range of biological activities, including the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent. Given these potential dual applications, a rigorous approach to control experiments is paramount to elucidate its specific biological effects.

The Imperative of Controls: A Foundation of Scientific Trust

I. Foundational Controls for In Vitro Cellular Assays

A common starting point for investigating a novel compound is to assess its impact on cell viability and proliferation. The following controls are fundamental for any cell-based assay involving this compound.

A. Vehicle Control: The Baseline for Comparison

The vehicle is the solvent used to dissolve this compound. Common solvents include dimethyl sulfoxide (DMSO) or ethanol. The vehicle control consists of treating cells with the same concentration of the vehicle as is present in the highest concentration of the test compound.

  • Rationale: To ensure that any observed cellular effects are due to the compound itself and not the solvent. Solvents like DMSO can have independent biological effects, including influencing cell differentiation and exhibiting toxicity at higher concentrations.

  • Experimental Protocol:

    • Prepare a stock solution of this compound in the chosen vehicle (e.g., 10 mM in DMSO).

    • When preparing serial dilutions of the compound in cell culture media, prepare a corresponding set of vehicle control dilutions.

    • For every experimental plate, include wells that receive only the vehicle at the same final concentration as the highest concentration of this compound used.

    • Measure the desired endpoint (e.g., cell viability, proliferation) in all wells.

B. Negative Controls: Establishing Specificity

Negative controls are crucial for demonstrating that the observed effects are specific to the chemical structure of this compound and not a general property of related molecules.

  • Rationale: To rule out non-specific effects and to provide evidence for a structure-activity relationship.

  • Recommended Negative Controls:

    • Picolinic Acid: The parent compound without the fluorine and methyl substitutions. This helps determine the contribution of the core pyridinecarboxylic acid scaffold to the observed activity.

    • Nicotinic Acid (Niacin) and Isonicotinic Acid: Isomers of picolinic acid. These compounds have the same chemical formula but different arrangements of the carboxylic acid group on the pyridine ring. A lack of activity with these isomers would strongly suggest a specific interaction dictated by the substitution pattern of this compound.

    • Benzoic Acid: A simple aromatic carboxylic acid. This control helps to determine if the observed effects are merely due to the presence of an acidic functional group.

C. Positive Controls: Validating the Assay System

A positive control is a well-characterized compound or treatment that is known to produce the expected effect in your assay system.

  • Rationale: To confirm that the assay is working as expected and that the cells are responsive to known stimuli. This is critical for interpreting negative results with your test compound.

  • Recommended Positive Controls (depending on the hypothesized effect):

    • For Cell Viability/Cytotoxicity Assays:

      • Staurosporine or Doxorubicin: Potent inducers of apoptosis.

      • 5-Fluorouracil (5-FU): A clinically used anticancer drug that inhibits thymidylate synthase and induces cell death.

    • For Herbicidal Activity Assays (in plant cells or whole plants):

      • Picloram or Clopyralid: Commercially available synthetic auxin herbicides.

      • Indole-3-acetic acid (IAA): The natural auxin hormone.

II. Comparative Analysis with Structural Analogs

To further dissect the contribution of the fluoro and methyl groups to the biological activity of this compound, it is essential to compare its performance against closely related structural analogs.

CompoundCAS NumberRationale for Comparison
This compound 1256808-59-9The primary compound of interest.
3-Fluoro-5-methylpicolinic acid 1256807-03-0An isomer to assess the positional importance of the fluoro and methyl groups.
5-Fluoro-6-methylpicolinic acid 1005474-88-3An isomer to further probe the structure-activity relationship of substituent placement on the pyridine ring.
Picolinic Acid 98-98-6The unsubstituted parent compound to establish the baseline activity of the picolinic acid scaffold.
Fusaric Acid 536-69-6A picolinic acid derivative with a butyl group at the 5-position, known for its various biological activities, including antimicrobial and antitumor effects.

III. Experimental Workflows and Protocols

A. Cell Viability and Proliferation Assay

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of this compound.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound and all control compounds in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells.

    • Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Use a suitable viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue). Follow the manufacturer's instructions for the chosen reagent.

    • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

  • Data Presentation:

CompoundIC50 (µM) after 48h
This compoundExperimental Value
Vehicle (e.g., 0.1% DMSO)No significant effect
Picolinic AcidExperimental Value
Nicotinic AcidExperimental Value
5-Fluorouracil (Positive Control)Experimental Value
B. Apoptosis vs. Necrosis Assay

If this compound reduces cell viability, it is crucial to determine the mode of cell death.

  • Protocol (Annexin V/Propidium Iodide Staining):

    • Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine for apoptosis, heat shock for necrosis).

    • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

  • Visualization of Cell Death Pathway:

G compound This compound cell Target Cell compound->cell apoptosis Apoptosis (Annexin V+/PI-) cell->apoptosis Programmed Cell Death necrosis Necrosis (Annexin V-/PI+) cell->necrosis Uncontrolled Cell Lysis late_apoptosis Late Apoptosis/Necrosis (Annexin V+/PI+) apoptosis->late_apoptosis

Caption: Differentiating cell death mechanisms induced by this compound.

IV. Target Validation and Mechanism of Action Studies

Once a biological effect is confirmed, the next step is to investigate the underlying mechanism. Given its structural similarity to auxins and other picolinic acid derivatives, potential targets could include auxin-binding proteins in plants or enzymes involved in cell signaling in mammalian cells.

A. Competitive Binding Assays

If a target protein is hypothesized, competitive binding assays can determine if this compound interacts directly with it.

  • Protocol (Example: Receptor Binding Assay):

    • Preparation: Prepare cell lysates or purified receptor protein.

    • Competition: Incubate the protein with a labeled ligand (e.g., radiolabeled or fluorescently tagged) in the presence of increasing concentrations of unlabeled this compound or control compounds.

    • Separation: Separate the bound from the unbound labeled ligand.

    • Detection: Quantify the amount of bound labeled ligand.

    • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor. Calculate the Ki (inhibition constant).

  • Experimental Workflow Diagram:

G cluster_0 Competitive Binding Assay Workflow start Labeled Ligand + Target Protein incubation Incubation with This compound (Competitor) start->incubation separation Separation of Bound and Unbound Ligand incubation->separation detection Quantification of Bound Labeled Ligand separation->detection analysis Ki Determination detection->analysis

Caption: Workflow for a competitive binding assay to assess target engagement.

V. In Vivo Study Considerations

For studies progressing to animal models, additional controls are essential.

  • Vehicle Control Group: A group of animals that receives only the vehicle used to formulate this compound.

  • Positive Control Group: A group of animals treated with a compound known to be effective in the specific disease model.

  • Sham Control Group (for surgical models): A group of animals that undergoes the surgical procedure without the induction of the disease state.

Conclusion

A well-controlled study is the cornerstone of credible scientific research. For a novel compound like this compound, with its potential for diverse biological activities, a multi-faceted approach to controls is non-negotiable. By implementing a comprehensive set of vehicle, negative, positive, and comparative controls, researchers can confidently attribute observed effects, elucidate mechanisms of action, and build a solid foundation for future drug development or agrochemical applications.

References

  • Pharmacia. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [https://pharmacia.pensoft.net/article/66518/]([Link]

A Guide to the Independent Replication and Evaluation of 5-Fluoro-3-methylpicolinic Acid Findings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and agrochemical development, the reproducibility of scientific claims is paramount. This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of 5-Fluoro-3-methylpicolinic acid. In the absence of extensive peer-reviewed literature on this specific molecule, this document serves as a roadmap for researchers to generate their own data, validate its potential, and compare its performance against relevant alternatives.

Introduction to this compound

This compound (CAS Number: 1256808-59-9) is a substituted pyridine carboxylic acid.[1][2][3] Its structure suggests potential applications in medicinal chemistry and agrochemical research, areas where fluorinated organic molecules have shown significant value. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[4] Picolinic acid derivatives, in particular, are recognized as a potent class of synthetic auxin herbicides.[5]

This guide will detail the necessary steps to independently verify the properties and potential biological activities of this compound. We will cover its synthesis, purification, and analytical characterization, followed by protocols for assessing its potential as a synthetic auxin herbicide and its general cytotoxicity and antibacterial activity.

Part 1: Synthesis and Characterization

A crucial first step in any independent validation is the unambiguous synthesis and characterization of the compound of interest.

Synthesis of this compound

The most direct synthetic route to this compound is through the hydrolysis of its corresponding nitrile precursor, 5-fluoro-3-methylpicolinonitrile.[5] This two-step process typically involves the formation of the nitrile followed by its conversion to the carboxylic acid.

Experimental Protocol: Synthesis via Hydrolysis of 5-fluoro-3-methylpicolinonitrile

Materials:

  • 5-fluoro-3-methylpicolinonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-3-methylpicolinonitrile in an aqueous solution of sodium hydroxide (e.g., 30% w/v).

  • Hydrolysis: Heat the mixture to reflux (typically 80-120°C) with vigorous stirring.[6] The reaction progress can be monitored by thin-layer chromatography (TLC). The hydrolysis of the nitrile group to the carboxylate salt can take several hours.[6][7]

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2.5-3.0.[7] This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold deionized water to remove any remaining salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dry the purified product under vacuum.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound Precursor 5-fluoro-3-methylpicolinonitrile Reaction Base Hydrolysis (e.g., NaOH, H2O, Reflux) Precursor->Reaction Intermediate Sodium 5-fluoro-3-methylpicolinate (in solution) Reaction->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product Crude this compound (Precipitate) Acidification->Product Purification Recrystallization (e.g., Ethanol/Water) Product->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the carbon skeleton.Signals corresponding to the methyl group and the two aromatic protons on the pyridine ring.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the methyl carbon, the five pyridine ring carbons (with C-F coupling), and the carboxylic acid carbon.
¹⁹F NMR To confirm the presence and chemical environment of the fluorine atom.[8][9][10]A single resonance for the fluorine atom at the 5-position, likely showing coupling to the adjacent protons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.[1][5][11][12]A molecular ion peak corresponding to the exact mass of C₇H₆FNO₂.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.[13][14][15][16]A single major peak indicating a high degree of purity.
Melting Point To determine the melting range as an indicator of purity.A sharp melting point range.

Part 2: Biological Evaluation

Based on the structural features of this compound, its potential as a synthetic auxin herbicide, a cytotoxic agent, and an antibacterial compound can be investigated.

Evaluation as a Synthetic Auxin Herbicide

Synthetic auxins disrupt several growth processes in susceptible plants by mimicking the plant hormone indole-3-acetic acid (IAA).[17][18] A whole-plant bioassay is a reliable method to assess the herbicidal activity.

Experimental Protocol: Whole-Plant Bioassay for Auxin-like Herbicidal Activity

Materials:

  • Synthesized this compound

  • A known synthetic auxin herbicide (e.g., 2,4-D or dicamba) as a positive control

  • A suitable solvent (e.g., acetone with a surfactant)

  • Susceptible plant species (e.g., tomato, Solanum lycopersicum, or cotton, Gossypium hirsutum)[19][20]

  • Spray chamber or handheld sprayer

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Plant Preparation: Grow the selected plant species from seed in pots until they have developed 2-4 true leaves.

  • Treatment Preparation: Prepare a stock solution of this compound and the positive control herbicide in the chosen solvent. Create a series of dilutions to test a range of concentrations.

  • Application: Apply the different concentrations of the test compound and the positive control to the plants using a sprayer, ensuring even coverage. Include a solvent-only control group.

  • Observation: Place the treated plants in a controlled environment and observe them for signs of auxin-like herbicide injury over a period of 14-21 days. Symptoms include epinasty (twisting and curling of stems and leaves), leaf cupping, and stunted growth.[17]

  • Data Collection: Visually assess and score the herbicidal damage at regular intervals. At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights to quantify the growth inhibition.

Diagram of Bioassay Workflow

BioassayWorkflow cluster_bioassay Auxin Herbicide Bioassay PlantPrep Plant Preparation (e.g., Tomato seedlings) Application Foliar Application PlantPrep->Application TreatmentPrep Preparation of Test Solutions (this compound, Positive Control, Vehicle) TreatmentPrep->Application Incubation Incubation in Controlled Environment (14-21 days) Application->Incubation Observation Visual Assessment of Symptoms (Epinasty, Cupping) Incubation->Observation DataCollection Biomass Measurement (Fresh and Dry Weight) Observation->DataCollection Analysis Data Analysis and Comparison DataCollection->Analysis

Caption: Workflow for evaluating the auxin-like herbicidal activity.

Assessment of Cytotoxicity

A fundamental aspect of characterizing a novel compound is to determine its potential toxicity to mammalian cells. The MTT assay is a widely used colorimetric method for this purpose.[2][21][22]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

  • A human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[21][22]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2][22]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Evaluation of Antibacterial Activity

To investigate the potential of this compound as an antimicrobial agent, the broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC).[3][23][24]

Experimental Protocol: Antibacterial Susceptibility (Broth Microdilution Assay)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.[3]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[3][24]

Conclusion

The independent replication of research findings is a cornerstone of scientific integrity. While published data on this compound is currently scarce, this guide provides a robust framework for its synthesis, characterization, and preliminary biological evaluation. By following these detailed protocols, researchers can generate reliable data to assess its potential as a synthetic auxin herbicide, a cytotoxic agent, or an antibacterial compound. This systematic approach will enable a thorough and objective comparison with existing alternatives and pave the way for further investigation into this and other novel chemical entities.

References

  • Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins.PubMed.[Link]
  • ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue.PubMed.[Link]
  • NMR spectral characteristics of fluorocontaining pyridines.Fluorine notes.[Link]
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.PubMed Central.[Link]
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents.Frontiers.[Link]
  • Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops.Weed Technology.[Link]
  • Methods for in vitro evaluating antimicrobial activity: A review.PubMed Central.[Link]
  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.NCBI - NIH.[Link]
  • Picolinic acid.Wikipedia.[Link]
  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops.Weed Technology.[Link]
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.SciELO.[Link]
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Picolinic acid, TMS deriv
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Picolinic acid | C6H5NO2 | CID 1018.PubChem.[Link]
  • The differential binding and biological efficacy of auxin herbicides.PMC - NIH.[Link]
  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • 5-Fluoropicolinic acid|107504-08-5.MOLBASE Encyclopedia.[Link]
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.PMC - NIH.[Link]
  • Synthetic Auxins | Herbicide Symptoms.
  • picolinic acid hydrochloride.Organic Syntheses Procedure.[Link]
  • 5-Fluoropicolinic Acid: Key Properties and Applic
  • Picolinic Acid.SIELC Technologies.[Link]
  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.MDPI.[Link]
  • Fluorine NMR.University of Wisconsin-Madison.[Link]
  • Processes for the production of picolinic acid dericatives.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • Fluorine-19 nuclear magnetic resonance spectroscopy.Wikipedia.[Link]
  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Deriv
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
  • HPLC Separation of Pyridinecarboxylic Acids.SIELC Technologies.[Link]

Sources

A Researcher's Guide to Evaluating 5-Fluoro-3-methylpicolinic Acid: A Comparative Framework for Efficacy Assessment in Preclinical Assay Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of 5-Fluoro-3-methylpicolinic acid. Given the nascent stage of publicly available data on this specific molecule, this document establishes a foundational methodology. We will leverage data from structurally related picolinic acid derivatives to propose relevant assay systems and provide benchmarks for comparison. Our focus is on empowering researchers to design robust experiments and interpret the resulting data with confidence.

Introduction: The Therapeutic Potential of Picolinic Acid Scaffolds

Picolinic acid, a metabolite of tryptophan, and its derivatives are recognized as a versatile scaffold in medicinal chemistry.[1][2] These compounds have demonstrated a wide range of biological activities, including enzyme inhibition, making them attractive candidates for therapeutic development.[2][3] The pyridine ring facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group can coordinate with metal ions, a key feature for inhibiting metalloenzymes.[2]

The strategic placement of substituents on the picolinic acid ring is a well-established method for fine-tuning the molecule's physicochemical properties and biological activity.[4][5] The incorporation of a fluorine atom, as seen in this compound, is a common and effective strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6] While experimental data on this compound is limited, its structural similarity to other biologically active picolinic acids suggests its potential as an inhibitor in several key enzyme families. This guide will focus on two such families: Metallo-β-Lactamases (MBLs) and Dopamine β-Monooxygenase (DBM), providing a roadmap for its evaluation.

Proposed Assay Systems for Efficacy Determination

Based on the known activities of related picolinic acid derivatives, we propose the following assay systems as primary platforms for characterizing the biological efficacy of this compound.

Metallo-β-Lactamase (MBL) Inhibition Assay

Rationale: The rise of antibiotic resistance, particularly mediated by metallo-β-lactamases like New Delhi Metallo-β-lactamase-1 (NDM-1), is a critical global health threat.[7] Dipicolinic acid, a close structural relative of picolinic acid, and its derivatives have shown potent inhibitory activity against NDM-1.[1][7] This makes the MBL inhibition assay a logical and high-impact system to test this compound.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep1 Recombinant NDM-1 Enzyme Preparation prep2 Substrate Preparation (e.g., Chromacef) prep3 Test Compound Dilution Series (this compound) exec1 Incubate NDM-1 with Test Compound prep3->exec1 exec2 Initiate Reaction with Substrate exec1->exec2 exec3 Monitor Substrate Hydrolysis (Spectrophotometrically) exec2->exec3 analysis1 Calculate Rate of Reaction exec3->analysis1 analysis2 Plot % Inhibition vs. Compound Concentration analysis1->analysis2 analysis3 Determine IC50 Value (Non-linear Regression) analysis2->analysis3

Caption: Workflow for MBL Inhibition Assay.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Recombinantly express and purify NDM-1. Prepare a stock solution of a chromogenic cephalosporin substrate, such as Chromacef, in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂).

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a known inhibitor (e.g., a dipicolinic acid derivative) as a positive control and a vehicle control (buffer only).

  • Assay Procedure: In a 96-well plate, add the NDM-1 enzyme to each well containing the test compound dilutions or controls. Allow for a pre-incubation period of 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Chromacef substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength for Chromacef hydrolysis using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[7]

Comparative Benchmarks: Picolinic Acid Derivatives as MBL Inhibitors

CompoundTarget EnzymeIC₅₀ ValueReference
Dipicolinic Acid Derivative 36 NDM-180 nM[7]
6-(phosphonomethyl)picolinic acid derivativeB1 and B3 MBLsPotent Inhibition[1]

This table provides a performance benchmark. An IC₅₀ value for this compound in the low micromolar to nanomolar range would indicate significant and promising activity.

Dopamine β-Monooxygenase (DBM) Inhibition Assay

Rationale: DBM is a key enzyme in the biosynthesis of norepinephrine from dopamine. Inhibitors of DBM have potential as antihypertensive drugs.[4] Several studies have successfully identified substituted picolinic acids as potent DBM inhibitors, establishing a clear quantitative structure-activity relationship (QSAR).[4] These studies indicate that electron-withdrawing groups and lipophilicity at specific positions can enhance inhibitory activity, providing a strong rationale for testing this compound in this system.[4]

Signaling Pathway Context:

DBM_Pathway Dopamine Dopamine DBM Dopamine β-Monooxygenase (DBM) Dopamine->DBM Catalyzes Oxidation Norepinephrine Norepinephrine DBM->Norepinephrine Catalyzes Oxidation Inhibitor This compound (Potential Inhibitor) Inhibitor->DBM Inhibition

Caption: Inhibition of the DBM Catalytic Pathway.

Detailed Protocol:

  • Enzyme Preparation: Isolate DBM from a source such as bovine adrenal medulla or use a commercially available recombinant enzyme.[4]

  • Assay Mixture: Prepare an assay buffer (e.g., phosphate buffer, pH 6.0) containing cofactors and substrates: dopamine, ascorbic acid, and catalase.

  • Compound Incubation: Add serial dilutions of this compound, a known inhibitor (e.g., fusaric acid) as a positive control, and a vehicle control to the assay mixture.

  • Reaction Initiation and Termination: Add the DBM enzyme to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes). Terminate the reaction by adding an acid or by heat inactivation.

  • Product Quantification: Quantify the amount of norepinephrine produced. This can be achieved using various methods, such as high-performance liquid chromatography (HPLC) with electrochemical detection or a coupled enzyme assay that generates a fluorescent or colorimetric signal.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration and applying non-linear regression.

Comparative Benchmarks: Picolinic Acids as DBM Inhibitors

Quantitative Structure-Activity Relationship (QSAR) studies on picolinic acid derivatives have revealed key determinants for DBM inhibition[4]:

  • A more negatively charged carboxylate moiety increases inhibition.

  • More lipophilic groups at the R4 position enhance activity.

  • Wider bulk and higher molar refraction at the R5 position increase inhibition.

These findings suggest that the 5-fluoro substituent in this compound could contribute favorably to its inhibitory potential against DBM. A direct comparison of its IC₅₀ value with that of fusaric acid and other derivatives from the literature would be highly informative.

Trustworthiness and Self-Validation in Protocols

The integrity of your findings relies on the robustness of your experimental design. The protocols described above are designed to be self-validating systems:

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) ensures the assay is performing as expected and provides a benchmark for relative potency. The vehicle control (negative control) establishes the baseline 100% enzyme activity.

  • Dose-Response Curves: Generating full dose-response curves, rather than single-point inhibition data, is critical. The sigmoidal shape of the curve and the goodness of fit (e.g., R²) validate the specific inhibitory effect of the compound.

  • Statistical Rigor: Experiments should be performed in replicate (n≥3) to ensure reproducibility. Statistical analysis, such as determining standard error of the mean (SEM) and confidence intervals for IC₅₀ values, is essential for data interpretation.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is not yet in the public domain, its chemical structure firmly places it within a class of compounds with proven biological activity. The proposed assay systems—MBL and DBM inhibition—offer high-value, mechanistically distinct platforms for its initial characterization. By employing the detailed protocols and comparative benchmarks outlined in this guide, researchers can generate the robust, high-quality data needed to elucidate the therapeutic potential of this promising molecule. Subsequent studies could expand to cellular assays to assess cytotoxicity and membrane permeability, further building the preclinical profile of this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development.
  • BenchChem. (n.d.). Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0.
  • BenchChem. (n.d.). A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives.
  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (n.d.). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site.
  • National Institutes of Health (NIH). (n.d.). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.
  • National Institutes of Health (NIH). (n.d.). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain.
  • Biosynth. (n.d.). Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | WDC14832.
  • Sigma-Aldrich. (n.d.). This compound | 1256808-59-9.
  • PubMed. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data].
  • BLD Pharm. (n.d.). 1346148-32-0|Methyl 5-fluoro-3-methylpicolinate.
  • PubMed. (n.d.). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids.
  • BLD Pharm. (n.d.). 2503207-12-1|this compound hydrochloride.
  • BLD Pharm. (n.d.). 1256808-59-9|this compound.
  • Sigma-Aldrich. (n.d.). This compound | 1256808-59-9.
  • Pharmaffiliates. (n.d.). 1005474-88-3| Chemical Name : 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID.
  • PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.
  • Appchem. (n.d.). 3-Fluoro-5-methylpicolinic acid | 1256807-03-0 | C7H6FNO2.
  • PubMed. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1256808-59-9.
  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223.
  • National Institutes of Health (NIH). (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

Sources

Safety Operating Guide

A Professional Guide to the Safe Disposal of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety and operational excellence in the laboratory. The proper management of chemical waste is a cornerstone of responsible research. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 5-Fluoro-3-methylpicolinic acid (CAS No. 1256808-59-9), a halogenated pyridine derivative. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.

Hazard Profile and Risk Assessment

Understanding the specific hazards of a compound is the first step in developing a safe disposal plan. This compound is a solid substance with a well-defined set of risks that demand careful management. Its hazard profile, according to the Globally Harmonized System (GHS), necessitates specific precautions.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust.[1][2] The fluorinated nature of this organic acid places it in a category of compounds that require special consideration for disposal, as incomplete destruction can lead to the formation of persistent and harmful environmental pollutants.

Table 1: GHS Hazard Summary for this compound

Hazard Classification GHS Code Signal Word Hazard Statement
Acute Toxicity (Oral) H302 Warning Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[1][2]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.[1][2]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[1][2] |

Personnel Protection and Safe Handling (Pre-Disposal)

Before any disposal activities commence, establishing a safe handling environment is paramount. Adherence to these protocols minimizes the risk of exposure to laboratory personnel.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[1][3] The workspace should be equipped with an accessible safety shower and eyewash station.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable. Based on OSHA standards and supplier safety data sheets, the following should be worn:

    • Eye and Face Protection : Chemical safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or EU EN166 standards are mandatory.[4][5][6]

    • Hand Protection : Chemically resistant, impervious gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[3]

    • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, an impervious apron should be considered.[2][5]

    • Respiratory Protection : If handling outside of a fume hood is unavoidable or if dust levels are significant, a NIOSH/MSHA-approved respirator is required.[5]

Disposal Decision Framework

The appropriate disposal pathway depends on the nature and quantity of the waste. The following decision workflow provides a logical framework for managing waste streams containing this compound.

G Start Waste Generation (this compound) Decision_Type Assess Waste Type & Quantity Start->Decision_Type Spill Minor Spill or Contaminated Labware Decision_Type->Spill  Small Scale Contamination Bulk Bulk / Unused Reagent or Reaction Waste Decision_Type->Bulk  Bulk Quantity   Contain_Spill 1. Contain Spill (Absorbent / Dry Wipe) Spill->Contain_Spill Contain_Bulk 1. Ensure waste is in a compatible, sealed container Bulk->Contain_Bulk Package_Spill 2. Package in sealed, labeled hazardous waste container Contain_Spill->Package_Spill Segregate 3. Segregate from Incompatible Materials (Acids, Bases, Oxidizers) Package_Spill->Segregate Label_Bulk 2. Label Container: 'Hazardous Waste' Chemical Name & Hazards Contain_Bulk->Label_Bulk Label_Bulk->Segregate Final_Disposal Transfer to Institutional Environmental Health & Safety (EHS) for Licensed Disposal Segregate->Final_Disposal

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

NEVER dispose of this compound or its containers in standard trash or down the sewer drain.[1][3] This compound must be treated as hazardous waste from cradle to grave.

Protocol 4.1: Management of Small Spills & Contaminated Materials
  • Secure and Ventilate : Immediately alert personnel in the area. Ensure the fume hood is operating correctly.

  • Don PPE : Wear the full PPE ensemble as described in Section 2.

  • Contain the Spill : For solid spills, do not use water. Gently sweep or scoop the material to avoid generating dust. Place the collected solid into a designated, sealable hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. The wipes and any contaminated materials (e.g., weigh paper, gloves) must also be placed in the hazardous waste container.

  • Label and Store : Securely close the container and label it clearly with "Hazardous Waste," "this compound," and the relevant hazard symbols. Store in a designated satellite accumulation area.

Protocol 4.2: Disposal of Bulk & Unused Quantities
  • Container Selection : The primary waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Waste Segregation : Store this waste stream separately. Safety data for related compounds indicate incompatibility with strong acids, bases, and oxidizing agents.[6] Accidental mixing could lead to a hazardous reaction.

  • Labeling : The container must be meticulously labeled. This includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS number: "1256808-59-9."

    • A clear indication of the hazards (e.g., "Harmful," "Irritant").

  • Arrange for Professional Disposal : The only acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1][6][7] These professionals are equipped to transport and process the material in accordance with all federal and local regulations.

The Rationale for Thermal Destruction

As a halogenated organic compound, this compound is subject to specific U.S. Environmental Protection Agency (EPA) regulations, including the Land Disposal Restrictions (LDR) under 40 CFR Part 268.[8][9] These regulations prohibit the disposal of untreated hazardous wastes in landfills because of their potential to leach into the environment.

The preferred and most effective treatment technology for halogenated organic waste is high-temperature incineration.[10] A chemical incinerator equipped with an afterburner and a scrubber system ensures the complete breakdown of the molecule into simpler, less harmful components.[7] The scrubber is critical for neutralizing acidic gases, such as hydrogen fluoride (HF), that are generated during the combustion of fluorinated compounds. This process prevents the release of toxic substances and persistent organic pollutants into the atmosphere.

Regulatory Compliance

Proper disposal is a matter of both safety and legal compliance. Key regulations governing the lifecycle of this chemical in the laboratory include:

  • Occupational Safety and Health Administration (OSHA) : The Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of this chemical are understood and that employees are trained on safe handling procedures.[6]

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste, which includes generation, transportation, treatment, storage, and disposal.

By following the protocols in this guide, your laboratory will not only foster a safer working environment but also operate in full compliance with these critical regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Metasci. (n.d.). Safety Data Sheet 2-Picolinic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Picolinic acid, 99%.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Autech Scientific. (2025, December 22). MSDS of Methyl 5-fluoro-6-methylpicolinate.
  • SD Fine-Chem. (n.d.). 2-picolinic acid Safety Data Sheet.

Sources

Navigating the Safe Handling of 5-Fluoro-3-methylpicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 5-Fluoro-3-methylpicolinic acid, a compound requiring careful management due to its potential hazards. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols and scientific rationale.

Understanding the Hazard Profile

This compound (CAS No. 1256808-59-9) is a solid, crystalline powder that presents several health risks upon exposure. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates the following potential dangers:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a comprehensive approach to personal protection and handling to mitigate the risk of accidental exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecifications and Rationale
Hand Protection Wear protective gloves. Nitrile gloves are a common and effective choice for handling many chemical compounds. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety goggles with side-shields are mandatory to protect against splashes and airborne particles. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection A lab coat or other impervious clothing should be worn to prevent skin contact. Ensure the lab coat is fully buttoned.
Respiratory Protection Use only outdoors or in a well-ventilated area. In cases of insufficient ventilation or when handling larger quantities, a suitable respirator should be used.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is the most effective way to ensure safety when working with this compound. The following workflow is designed to minimize exposure risk at every stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (e.g., fume hood). gather_ppe Assemble and inspect all required PPE. gather_mats Gather all necessary materials, including spill kit. don_ppe Don all PPE correctly. gather_mats->don_ppe Proceed to Handling weigh Carefully weigh the required amount of the compound. dissolve Dissolve or mix the compound as per the experimental protocol. decontaminate Decontaminate all work surfaces and equipment. dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of all waste in designated, labeled containers. doff_ppe Doff PPE in the correct order to avoid self-contamination. wash_hands Wash hands thoroughly with soap and water.

Figure 1. Workflow for the safe handling of this compound.
Detailed Steps:
  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhaling dust or vapors.

    • Before handling, ensure you have all necessary PPE and that it is in good condition.

    • Have a spill kit readily available.

  • Handling:

    • Wear all required PPE before opening the container.

    • When weighing the solid, do so carefully to avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

    • Keep away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should also be collected in a labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, laboratory professionals can significantly minimize the risks associated with handling this compound, ensuring a safer working environment for themselves and their colleagues.

References

  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-methylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.